Gepefrine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2S)-2-aminopropyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,11H,5,10H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDGMHYYGNJEKQ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=CC=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172191 | |
| Record name | Gepefrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18840-47-6 | |
| Record name | Gepefrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18840-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gepefrine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018840476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gepefrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13703 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gepefrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GEPEFRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V51RRX51VH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Gepefrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gepefrine, also known as m-hydroxyamphetamine or α-methyl-meta-tyramine, is a sympathomimetic agent utilized for its antihypotensive properties.[1] This technical guide delineates the core mechanism of action of this compound, integrating current knowledge of its molecular targets and downstream signaling cascades. While specific quantitative data for this compound remains limited in publicly accessible literature, this document synthesizes information from closely related compounds and the established pharmacology of adrenergic systems to provide a comprehensive overview for research and drug development professionals. The primary mechanism of this compound is understood to be the indirect stimulation of adrenergic receptors through the release of norepinephrine (B1679862), with a potential direct modulatory role at the Trace Amine-Associated Receptor 1 (TAAR1).
Primary Mechanism of Action: Indirect Sympathomimetic
This compound's principal mechanism of action is as an indirect-acting sympathomimetic amine. Structurally, as the meta-isomer of hydroxyamphetamine, it is closely related to p-hydroxyamphetamine, a known norepinephrine-releasing agent.[1] This indirect action involves the following key steps:
-
Neuronal Uptake: this compound is taken up from the synaptic cleft into the presynaptic nerve terminal of noradrenergic neurons. This process is mediated by the norepinephrine transporter (NET).
-
Vesicular Monoamine Transporter (VMAT) Interaction: Inside the neuron, this compound interacts with the vesicular monoamine transporter 2 (VMAT2) on synaptic vesicles.
-
Norepinephrine Displacement: this compound displaces norepinephrine from its storage within the vesicles into the cytoplasm.
-
Reverse Transport of Norepinephrine: The increased cytoplasmic concentration of norepinephrine leads to its reverse transport out of the neuron and into the synaptic cleft via the norepinephrine transporter (NET).
-
Adrenergic Receptor Activation: The elevated concentration of norepinephrine in the synaptic cleft results in the activation of postsynaptic α- and β-adrenergic receptors, leading to the physiological effects of this compound.
Molecular Targets
Adrenergic Receptors (Indirect Activation)
The physiological effects of this compound are mediated by the binding of released norepinephrine to various adrenergic receptor subtypes. These G-protein coupled receptors (GPCRs) initiate distinct downstream signaling pathways.
-
α1-Adrenergic Receptors: Coupled to Gq protein, their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), typically causing smooth muscle contraction.
-
α2-Adrenergic Receptors: Coupled to Gi protein, their activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This pathway is often associated with inhibitory effects, such as the negative feedback regulation of norepinephrine release from presynaptic terminals.
-
β-Adrenergic Receptors (β1, β2, β3): Coupled to Gs protein, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[3] These receptors mediate a range of responses, including increased heart rate and contractility (β1), smooth muscle relaxation (β2), and lipolysis (β3).
Trace Amine-Associated Receptor 1 (TAAR1) (Potential Direct Activation)
Amphetamine and its derivatives have been shown to be agonists at the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[4][5][6] TAAR1 is coupled to the Gs protein, and its activation leads to an increase in cAMP production.[7][8] It is plausible that this compound, as an amphetamine analog, also directly activates TAAR1. This activation can modulate the activity of monoamine transporters and contribute to the overall sympathomimetic effect.[9]
Signaling Pathways
The activation of adrenergic receptors and potentially TAAR1 by this compound (indirectly and directly, respectively) triggers well-defined intracellular signaling cascades.
Diagram of this compound's Indirect Adrenergic Signaling
Caption: Indirect sympathomimetic action of this compound.
Diagram of Adrenergic Receptor Downstream Signaling
Caption: Downstream signaling of adrenergic receptors.
Quantitative Data
| Target Receptor | G-Protein | Primary Effector | Second Messenger | Expected Effect of this compound (via NE release) |
| α1-Adrenergic | Gq | Phospholipase C | ↑ IP3, ↑ DAG, ↑ Ca²⁺ | Agonist |
| α2-Adrenergic | Gi | Adenylyl Cyclase | ↓ cAMP | Agonist |
| β1-Adrenergic | Gs | Adenylyl Cyclase | ↑ cAMP | Agonist |
| β2-Adrenergic | Gs | Adenylyl Cyclase | ↑ cAMP | Agonist |
| β3-Adrenergic | Gs | Adenylyl Cyclase | ↑ cAMP | Agonist |
| TAAR1 | Gs | Adenylyl Cyclase | ↑ cAMP | Likely Agonist |
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, the following are representative methodologies for characterizing the mechanism of action of indirect-acting sympathomimetics and adrenergic agonists.
Radioligand Binding Assay for Adrenergic Receptors
This protocol is used to determine the binding affinity of a compound for a specific receptor.
-
Membrane Preparation: Isolate cell membranes from a cell line or tissue expressing the adrenergic receptor subtype of interest (e.g., HEK293 cells transfected with the α1A-adrenergic receptor).
-
Assay Incubation: In a multi-well plate, incubate the prepared membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-prazosin for α1 receptors) and varying concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[10][11]
Diagram of a Competitive Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Norepinephrine Release Assay
This assay measures the ability of a compound to induce the release of norepinephrine from neuronal cells or synaptosomes.
-
Cell Culture and Loading: Culture a suitable neuronal cell line (e.g., PC12 or SH-SY5Y) and load the cells with [³H]-norepinephrine.
-
Wash and Equilibrate: Wash the cells to remove excess unincorporated radiolabel and equilibrate them in a physiological buffer.
-
Stimulation: Add varying concentrations of the test compound (this compound) to the cells and incubate for a defined period.
-
Sample Collection: Collect the supernatant, which contains the released [³H]-norepinephrine.
-
Quantification: Measure the radioactivity in the supernatant using a scintillation counter.
-
Data Analysis: Express the amount of [³H]-norepinephrine released as a percentage of the total cellular content and plot it against the concentration of the test compound to determine the EC50 value.
Second Messenger Assays
These assays quantify the downstream effects of receptor activation.
-
cAMP Measurement: To assess the activation of Gs or Gi-coupled receptors, intracellular cAMP levels can be measured using various methods, including enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or reporter gene assays in cells expressing the receptor of interest.[12][13][14][15]
-
IP3/DAG Measurement: To assess the activation of Gq-coupled receptors, intracellular levels of IP3 and DAG can be measured. IP3 is typically quantified using radioimmunoassay or mass spectrometry. DAG can be measured using enzymatic assays or fluorescent biosensors.[16][17][18][19]
Conclusion
The mechanism of action of this compound is primarily that of an indirect-acting sympathomimetic, leading to the release of norepinephrine and subsequent activation of a broad range of adrenergic receptors. This results in a complex physiological response mediated by multiple G-protein coupled signaling pathways. Additionally, a potential direct agonistic effect at TAAR1 may contribute to its overall pharmacological profile. Further research is required to obtain specific quantitative data on this compound's interaction with its molecular targets to fully elucidate its pharmacological properties. The experimental protocols outlined in this guide provide a framework for such investigations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanisms involved in alpha-adrenergic phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccjm.org [ccjm.org]
- 4. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace amine-associated receptor 1 is a stereoselective binding site for compounds in the amphetamine class - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]
- 7. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. TAAR1 - Wikipedia [en.wikipedia.org]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. Effects of adrenergic and muscarinic agonist stimulation on IP3 and cyclic nucleotide levels in the pressure overloaded rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of 3-Hydroxyamphetamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyamphetamine, also known as gepefrine, is a sympathomimetic amine belonging to the phenethylamine (B48288) and amphetamine chemical classes. It has been used clinically as an antihypotensive agent. As a metabolite of amphetamine in some species, its pharmacological profile is of significant interest to researchers in the fields of pharmacology, neuroscience, and drug development. This technical guide provides an in-depth overview of the pharmacology of 3-hydroxyamphetamine, focusing on its mechanism of action, interaction with monoamine systems, and the experimental protocols used to elucidate its effects.
Core Pharmacological Profile
3-Hydroxyamphetamine is structurally related to other well-characterized sympathomimetic amines, such as amphetamine and its hydroxylated metabolites. Its pharmacological activity is primarily attributed to its interaction with monoaminergic systems, including the norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506) pathways, as well as its activity at trace amine-associated receptors.
Mechanism of Action
The primary mechanism of action of 3-hydroxyamphetamine is believed to be the release of norepinephrine from sympathetic nerve terminals, leading to its sympathomimetic effects, such as vasoconstriction and an increase in blood pressure.[1] This action is characteristic of an indirectly acting sympathomimetic amine.
Interaction with Monoamine Transporters
Table 1: Monoamine Transporter Activity of 3-Hydroxyamphetamine (this compound)
| Transporter | Activity Type | IC50 (nM) | Ki (nM) | Reference |
| Dopamine Transporter (DAT) | Release/Inhibition | Data not available | Data not available | |
| Norepinephrine Transporter (NET) | Release/Inhibition | Data not available | Data not available | |
| Serotonin Transporter (SERT) | Release/Inhibition | Data not available | Data not available |
Interaction with Adrenergic Receptors
As a sympathomimetic agent, 3-hydroxyamphetamine's effects are mediated through the activation of adrenergic receptors. This can occur directly, through binding to the receptors, or indirectly, through the release of norepinephrine which then activates these receptors. Specific binding affinities (Ki values) for 3-hydroxyamphetamine at various adrenergic receptor subtypes have not been reported in the available literature.
Table 2: Adrenergic Receptor Binding Profile of 3-Hydroxyamphetamine (this compound)
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| α1-Adrenergic | Data not available | |
| α2-Adrenergic | Data not available | |
| β1-Adrenergic | Data not available | |
| β2-Adrenergic | Data not available |
Interaction with Trace Amine-Associated Receptor 1 (TAAR1)
Recent research has highlighted the role of Trace Amine-Associated Receptor 1 (TAAR1) as a target for amphetamine and its derivatives. Para-hydroxyamphetamine, a close structural analog of 3-hydroxyamphetamine, has been shown to be a potent agonist of TAAR1.[2] It is highly probable that 3-hydroxyamphetamine also acts as a TAAR1 agonist, which would contribute to its overall pharmacological effects by modulating monoaminergic neurotransmission.
Table 3: TAAR1 Receptor Activity of 3-Hydroxyamphetamine (this compound)
| Receptor | Activity Type | EC50 (µM) | Reference |
| TAAR1 | Agonist | Data not available |
Mandatory Visualizations
Signaling Pathway of 3-Hydroxyamphetamine
Experimental Workflow for Monoamine Transporter Uptake Assay
Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay
Objective: To determine the potency of 3-hydroxyamphetamine to inhibit the uptake of dopamine, norepinephrine, and serotonin by their respective transporters.
Materials:
-
Cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 cells).
-
Radiolabeled monoamine substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
3-hydroxyamphetamine.
-
Appropriate cell culture medium and supplements.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture: Culture cells expressing the transporter of interest under standard conditions.
-
Plating: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, wash the cells with assay buffer.
-
Compound Addition: Add increasing concentrations of 3-hydroxyamphetamine or a reference inhibitor to the wells.
-
Radioligand Addition: Add the respective radiolabeled monoamine substrate to initiate the uptake reaction.
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 10 minutes).
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of 3-hydroxyamphetamine that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis of the concentration-response data.
Adrenergic Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of 3-hydroxyamphetamine for α- and β-adrenergic receptors.
Materials:
-
Cell membranes prepared from cells or tissues expressing the adrenergic receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]prazosin for α1, [³H]yohimbine for α2, [¹²⁵I]iodocyanopindolol for β).
-
3-hydroxyamphetamine.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Filtration apparatus.
-
Gamma or beta counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a source rich in the adrenergic receptor subtype of interest.
-
Assay Setup: In a 96-well plate, add the cell membranes, the specific radioligand at a concentration near its Kd, and increasing concentrations of 3-hydroxyamphetamine or a reference compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma or beta counter.
-
Data Analysis: Determine the concentration of 3-hydroxyamphetamine that displaces 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
3-Hydroxyamphetamine is a sympathomimetic agent with a pharmacological profile consistent with that of an indirect-acting adrenergic agonist. Its primary mechanism of action involves the release of norepinephrine, leading to the activation of adrenergic receptors. While its activity at monoamine transporters and specific adrenergic receptor subtypes requires further quantitative characterization, its structural similarity to other amphetamines and its known agonism at TAAR1 provide a strong basis for its observed physiological effects. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the intricate pharmacology of this compound. Further studies are warranted to obtain precise quantitative data on its interaction with key molecular targets, which will be crucial for a comprehensive understanding of its therapeutic potential and toxicological profile.
References
- 1. Trace amine-associated receptor 1 displays species-dependent stereoselectivity for isomers of methamphetamine, amphetamine, and para-hydroxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Gepefrine as a Sympathomimetic Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gepefrine, also known as α-methyl-meta-tyramine or 3-hydroxyamphetamine, is a sympathomimetic agent that has been utilized clinically as an antihypotensive agent.[1] As a derivative of phenethylamine, its pharmacological activity stems from its interaction with the sympathetic nervous system, leading to an increase in blood pressure. This technical guide provides a comprehensive overview of the core pharmacology of this compound, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used to characterize such agents. While specific quantitative data for this compound is limited in readily available literature, this guide contextualizes its function based on the well-established pharmacology of structurally related sympathomimetic amines.
Introduction
This compound is a synthetic sympathomimetic amine that has been marketed in Germany under the trade names Pressionorm and Wintonin for the treatment of hypotension.[1] Its chemical structure, C9H13NO, places it in the amphetamine family of compounds.[1] Sympathomimetic agents mimic the effects of endogenous agonists of the sympathetic nervous system, namely norepinephrine (B1679862) and epinephrine.[2] These effects are primarily mediated through the activation of adrenergic receptors, which are G-protein coupled receptors (GPCRs) integral to cardiovascular and other physiological regulation.[2][3]
The clinical application of this compound as a pressor agent underscores its activity on the cardiovascular system. Understanding its precise mechanism of action is crucial for its appropriate therapeutic use and for the development of novel sympathomimetic drugs. This document will delve into the direct and indirect actions of this compound, the signaling cascades it likely initiates, and the experimental frameworks for evaluating its pharmacological profile.
Mechanism of Action
The sympathomimetic effects of agents like this compound can be broadly categorized into direct and indirect mechanisms.
-
Direct Action: This involves the direct binding to and activation of adrenergic receptors on postsynaptic membranes.
-
Indirect Action: This involves increasing the concentration of endogenous norepinephrine in the synaptic cleft by promoting its release from presynaptic nerve terminals and/or inhibiting its reuptake.
Based on its structural similarity to amphetamine and other sympathomimetic amines, this compound likely exhibits a mixed mechanism of action, with both direct and indirect components contributing to its overall pharmacological effect.
Adrenergic Receptor Interaction
This compound is presumed to interact with α- and β-adrenergic receptors. The activation of these receptors on vascular smooth muscle and cardiac tissue is the primary driver of its pressor effect.
-
α-Adrenergic Receptors: Activation of α1-adrenergic receptors on vascular smooth muscle leads to vasoconstriction, increasing peripheral resistance and consequently, blood pressure.[2][4]
-
β-Adrenergic Receptors: Activation of β1-adrenergic receptors in the heart leads to increased heart rate (chronotropic effect) and increased contractility (inotropic effect), both of which contribute to a rise in cardiac output and blood pressure.[4]
Norepinephrine Release
Similar to other amphetamine derivatives, this compound is expected to cause the release of norepinephrine from sympathetic nerve endings. This indirect action potentiates the stimulation of adrenergic receptors.
Signaling Pathways
The activation of adrenergic receptors by this compound initiates intracellular signaling cascades that mediate the physiological response.
α1-Adrenergic Receptor Signaling
The α1-adrenergic receptor is a Gq-coupled GPCR. Its activation by an agonist like this compound leads to the following cascade:
-
Gq protein activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq protein.
-
Phospholipase C (PLC) activation: The activated Gαq subunit stimulates PLC.
-
Second messenger production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular calcium release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) activation: Increased intracellular Ca2+ and DAG synergistically activate PKC.
-
Cellular response: PKC and elevated Ca2+ levels lead to the phosphorylation of various downstream proteins, ultimately resulting in smooth muscle contraction.[4]
β-Adrenergic Receptor Signaling
β-adrenergic receptors are Gs-coupled GPCRs. Their activation by this compound would result in:
-
Gs protein activation: The receptor activates the Gs protein.
-
Adenylyl Cyclase activation: The activated Gαs subunit stimulates adenylyl cyclase.
-
cAMP production: Adenylyl cyclase converts ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) activation: cAMP binds to and activates PKA.
-
Cellular response: PKA phosphorylates various downstream targets, leading to increased heart rate and contractility in cardiac muscle.
Quantitative Data
Table 1: Adrenergic Receptor Agonist Potencies (EC50) for Selected Sympathomimetics
| Compound | Receptor | EC50 (nM) | Emax (%) | Reference |
| (-)-Epinephrine | α2A | 200 | - | [5] |
| (-)-Norepinephrine | α2A | 600 | - | [5] |
| p-Synephrine | α1A | 2,400 | 82 | [6] |
| p-Octopamine | α1A | 11,000 | 87 | [6] |
| Higenamine | β1 | 34 | 105 | [6] |
| Isopropyloctopamine | β1 | 117 | 105 | [6] |
Note: This table presents data for other sympathomimetic agents to illustrate typical potency and efficacy values at adrenergic receptors. Specific data for this compound is not available in the cited sources.
Experimental Protocols
The characterization of a sympathomimetic agent like this compound involves a series of in vitro and in vivo experiments to determine its mechanism of action, potency, and efficacy.
In Vitro Assays
These assays are used to determine the binding affinity of a compound for specific receptors.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from cell lines or tissues endogenously or recombinantly expressing the adrenergic receptor subtype of interest (e.g., α1A, α1B, α1D, β1, β2).
-
Assay Buffer: Utilize a suitable buffer system (e.g., Tris-HCl) containing appropriate ions (e.g., MgCl2).
-
Radioligand: Use a radiolabeled ligand with high affinity and specificity for the receptor (e.g., [3H]prazosin for α1 receptors, [3H]dihydroalprenolol for β receptors).
-
Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
These assays measure the functional response of a cell or tissue to the compound.
Protocol Outline for Second Messenger Assays (e.g., cAMP for β-receptors):
-
Cell Culture: Culture cells expressing the target receptor.
-
Compound Incubation: Treat the cells with varying concentrations of the test compound (this compound).
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
cAMP Quantification: Measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assay).
-
Data Analysis: Plot the concentration-response curve and determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal efficacy).
These assays quantify the ability of a compound to induce the release of norepinephrine from neuronal preparations.
Protocol Outline using [3H]-Norepinephrine:
-
Tissue Preparation: Use isolated tissues with rich sympathetic innervation (e.g., rat vas deferens or caudal artery).
-
Loading: Incubate the tissue with [3H]-norepinephrine to allow for its uptake into sympathetic nerve terminals.
-
Washout: Wash the tissue to remove excess extracellular radioactivity.
-
Perfusion and Stimulation: Perfuse the tissue with a physiological salt solution and collect fractions of the perfusate. After a baseline period, add the test compound (this compound) to the perfusion medium.
-
Quantification: Measure the radioactivity in the collected fractions to determine the amount of [3H]-norepinephrine released.
-
Data Analysis: Compare the release of [3H]-norepinephrine in the presence and absence of the test compound.[7]
In Vivo Assays
These experiments assess the physiological effects of the compound on blood pressure and heart rate.
Protocol Outline:
-
Animal Model: Use anesthetized or conscious rats or other suitable animal models.
-
Catheterization: Surgically implant catheters into an artery (e.g., carotid or femoral) for blood pressure measurement and a vein (e.g., jugular or femoral) for drug administration.
-
Instrumentation: Connect the arterial catheter to a pressure transducer to continuously record blood pressure and heart rate.
-
Drug Administration: Administer increasing doses of the test compound (this compound) intravenously.
-
Data Recording and Analysis: Record the changes in mean arterial pressure and heart rate at each dose. Construct dose-response curves to determine the pressor potency of the compound.[8][9]
Conclusion
This compound is a sympathomimetic agent that exerts its antihypotensive effects through a likely mixed mechanism of action involving direct stimulation of adrenergic receptors and indirect action via the release of norepinephrine. While specific quantitative pharmacological data for this compound are not widely available in recent literature, its activity can be inferred from its structural similarity to other well-characterized sympathomimetics. The primary signaling pathways involved are the Gq-PLC-IP3/DAG cascade for α1-adrenergic receptors and the Gs-adenylyl cyclase-cAMP pathway for β-adrenergic receptors. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound and other novel sympathomimetic compounds, which is essential for a thorough understanding of their therapeutic potential and safety profile. Further research to obtain specific binding affinities and functional potencies for this compound would be invaluable for a more complete pharmacological profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ccjm.org [ccjm.org]
- 3. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The indirect sympathomimetic activity of etilefrine--a comparison with tyramine and ephedrine using [3H] noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blood pressure and heart rate responses evoked by p-hydroxyamphetamine and by p-hydroxynorephedrine. I. The relationship between evoked responses and plasma levels of drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blood pressure and heart rate response evoked by p-hydroxyamphetamine and by p-hydroxynorephedrine II. A quantitative assessment of the role of amphetamine metabolites in acute responses evoked by d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antihypotensive Properties of Gepefrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gepefrine, also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine, is a sympathomimetic amine with antihypotensive properties.[1] It has been clinically utilized, particularly in the management of orthostatic dysregulation, a condition characterized by a significant drop in blood pressure upon standing. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its mechanism of action, clinical effects on blood pressure, and the experimental protocols used to investigate its efficacy. Due to the limited availability of specific quantitative data in the public domain, this guide synthesizes established knowledge of related sympathomimetic agents to infer potential mechanisms and inform future research directions.
Introduction
This compound is a synthetic compound structurally related to amphetamine and the endogenous trace amine, meta-tyramine.[1] Its primary therapeutic application is as a pressor agent to counteract hypotension. Clinical investigations have demonstrated that oral administration of this compound leads to a significant elevation of blood pressure, particularly in patients with orthostatic hypotension.[2] This effect is more pronounced during orthostatic stress, such as standing or physical exertion.[2]
Quantitative Data on Blood Pressure Effects
Table 1: Summary of this compound's Effect on Blood Pressure in Patients with Orthostatic Dysregulation
| Parameter | Dosage | Observation | Source |
| Blood Pressure | 30 mg or 45 mg (oral) | Significant increase at rest, with a more marked increase on standing and during a step test.[2] | [2] |
| Heart Rate | 30 mg or 45 mg (oral) | No substantive alterations on average during rest, standing, and a step test.[2] | [2] |
Note: The cited study did not provide specific mean systolic and diastolic blood pressure values or statistical measures such as p-values and standard deviations.
Mechanism of Action
The precise mechanism of action of this compound has not been fully elucidated in dedicated studies. However, based on its chemical structure as a phenethylamine (B48288) derivative and its classification as a sympathomimetic agent, a dual mechanism involving both indirect and potentially direct actions on the adrenergic system is highly probable.
Indirect Sympathomimetic Action
The primary mechanism of this compound is likely as a norepinephrine-releasing agent.[3][4] Similar to other amphetamine-related compounds, this compound is expected to be a substrate for the norepinephrine (B1679862) transporter (NET). Its uptake into presynaptic sympathetic neurons would lead to the displacement of norepinephrine from vesicular stores into the cytoplasm and subsequent reverse transport of norepinephrine out of the neuron and into the synaptic cleft via NET.
Diagram: Proposed Indirect Mechanism of Action of this compound
Caption: Proposed indirect sympathomimetic action of this compound.
Potential Direct Adrenergic Receptor Agonism
While the indirect action is likely predominant, a direct interaction with adrenergic receptors cannot be ruled out without specific binding affinity data. As a phenethylamine derivative, this compound may exhibit some affinity for α- and/or β-adrenergic receptors. Activation of α1-adrenergic receptors on vascular smooth muscle would lead to vasoconstriction, while activation of β1-adrenergic receptors in the heart would increase heart rate and contractility. The observation that this compound does not significantly alter heart rate suggests a more pronounced effect on vascular α1-receptors.[2]
Diagram: Postulated Signaling Pathway of α1-Adrenergic Receptor Activation
Caption: Postulated α1-adrenergic receptor signaling cascade.
Experimental Protocols
The investigation of antihypotensive agents like this compound relies on standardized clinical and preclinical methodologies.
Telemetric Blood Pressure Monitoring
Continuous and ambulatory blood pressure monitoring provides a comprehensive assessment of a drug's effect throughout the day and in response to various stimuli.
-
Objective: To continuously measure arterial blood pressure and heart rate in a conscious, ambulatory subject.
-
Methodology:
-
Catheterization: A catheter is percutaneously inserted into a peripheral artery (e.g., brachial or radial artery) under local anesthesia.
-
Transducer and Transmitter: The catheter is connected to a pressure transducer, which is linked to a portable telemetric transmitter worn by the subject.
-
Data Transmission: The transmitter continuously sends blood pressure and ECG waveform data to a central receiving and recording unit.
-
Standardized Conditions: Measurements are recorded under standardized conditions, including periods of rest (supine), standing, and controlled physical exertion (e.g., a step test).
-
Data Analysis: The collected data is analyzed to determine mean systolic and diastolic blood pressure, heart rate, and the magnitude of orthostatic changes before and after drug administration.
-
Diagram: Workflow for Telemetric Blood Pressure Monitoring Study
Caption: General workflow for a telemetric blood pressure study.
Tilt-Table Test
The tilt-table test is a standard procedure for diagnosing and evaluating treatments for orthostatic hypotension.
-
Objective: To assess the cardiovascular response to a change in posture from supine to upright in a controlled environment.
-
Methodology:
-
Patient Preparation: The patient fasts for several hours prior to the test. An intravenous line may be inserted for medication administration if required.
-
Monitoring: The patient is secured to a motorized table with foot support. Continuous ECG and non-invasive beat-to-beat blood pressure monitoring are initiated.
-
Baseline: Baseline blood pressure and heart rate are recorded while the patient is in the supine position for at least 5-10 minutes.
-
Tilting: The table is tilted to an angle of 60-80 degrees.
-
Observation: Blood pressure, heart rate, and symptoms are continuously monitored for a predetermined period (typically 20-45 minutes).
-
Endpoint: The test is concluded if the patient experiences syncope, significant hypotension, or after the allotted time has passed.
-
Drug Evaluation: To evaluate a drug like this compound, the tilt-table test would be performed before and after drug administration to quantify the improvement in orthostatic tolerance.
-
Conclusion and Future Directions
This compound has demonstrated clinical utility as an antihypotensive agent, particularly for orthostatic dysregulation. Its mechanism is likely rooted in its ability to induce norepinephrine release, leading to increased peripheral vascular resistance. However, a significant gap exists in the publicly available, detailed quantitative data regarding its pharmacodynamics.
For a more complete understanding of this compound's properties, future research should focus on:
-
Dose-Response Studies: Conducting rigorous clinical trials to establish a clear dose-response relationship for its effects on systolic and diastolic blood pressure.
-
Receptor Binding Assays: Performing in vitro studies to determine the binding affinities of this compound for all subtypes of adrenergic receptors.
-
Signaling Pathway Analysis: Investigating the specific downstream second messenger systems activated by this compound in relevant cell types, such as vascular smooth muscle cells.
Such studies would provide the necessary data to optimize its therapeutic use and potentially guide the development of novel antihypotensive agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [Therapy of orthostatic dysregulation with gepefrin. Study with continuous telemetric blood pressure monitoring] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 4. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]
Gepefrine's Role in Cardiovascular Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gepefrine, a sympathomimetic amine, has been utilized as an antihypotensive agent, particularly in the management of orthostatic dysregulation. This technical guide provides an in-depth analysis of the cardiovascular regulatory properties of this compound. By synthesizing available clinical data and drawing inferences from the pharmacology of structurally related compounds, this document elucidates its mechanism of action, cardiovascular effects, and the associated signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide offers a comprehensive overview based on current knowledge to support further research and drug development endeavors.
Introduction
This compound, also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine, is a sympathomimetic agent that has been marketed in Germany for the treatment of orthostatic hypotension[1][2]. Its chemical structure as a substituted phenethylamine (B48288) and amphetamine derivative underpins its pharmacological activity within the cardiovascular system[1]. This guide will explore the core aspects of this compound's cardiovascular pharmacology, including its effects on key hemodynamic parameters, its presumed mechanism of action at adrenergic receptors, and the intracellular signaling cascades it likely triggers.
Mechanism of Action and Receptor Profile
Alpha-1 adrenergic receptors are predominantly located on vascular smooth muscle, and their stimulation leads to vasoconstriction, resulting in increased systemic vascular resistance and a subsequent rise in blood pressure[3]. The lack of a significant chronotropic effect, as reported in clinical observations, further supports the selectivity for alpha-1 receptors over beta-adrenergic receptors, which are primarily responsible for increasing heart rate[1].
Cardiovascular Effects
The primary cardiovascular effect of this compound is an increase in blood pressure, which is beneficial in conditions of orthostatic hypotension.
Blood Pressure
Clinical studies have demonstrated that oral administration of this compound at doses of 30 mg and 45 mg leads to a significant increase in blood pressure in patients with orthostatic dysregulation[1]. This effect is observed both at rest and more markedly upon standing, counteracting the postural drop in blood pressure characteristic of this condition[1].
Heart Rate
A notable characteristic of this compound is its minimal effect on heart rate. Studies have shown no substantive alterations in heart rate following its administration[1]. This differentiates it from non-selective sympathomimetics that also stimulate beta-adrenergic receptors, leading to tachycardia.
Cardiac Output and Systemic Vascular Resistance
Direct quantitative data on the effects of this compound on cardiac output and systemic vascular resistance are not available in the reviewed literature. However, based on its presumed mechanism as an alpha-1 adrenergic agonist, it is highly probable that the increase in blood pressure is primarily driven by a rise in systemic vascular resistance due to vasoconstriction. The effect on cardiac output is likely to be minimal or even slightly decreased due to the increased afterload, especially in the absence of a compensatory increase in heart rate.
Quantitative Data Summary
The following table summarizes the available quantitative data on the cardiovascular effects of this compound. It is important to note the limitations of this data, which is derived from a single cited study abstract and lacks detailed statistical analysis.
| Parameter | Dosage | Change from Baseline | Population | Citation |
| Blood Pressure | 30 mg (oral) | Significant increase | 16 patients with orthostatic dysregulation | [1] |
| Blood Pressure | 45 mg (oral) | Significant increase | 16 patients with orthostatic dysregulation | [1] |
| Heart Rate | 30 mg, 45 mg (oral) | No substantive alteration | 16 patients with orthostatic dysregulation | [1] |
Experimental Protocols
Detailed experimental protocols specifically for this compound studies are not available in the public domain. However, a representative methodology for assessing the effects of a pressor agent on orthostatic hypotension, as described in a study on this compound, is outlined below.
Study Design: Evaluation of a new pressor agent in patients with orthostatic adjustment disorders[1].
Participants: 16 patients with typical clinical symptoms of orthostatic dysregulation[1].
Methodology:
-
Blood Pressure Measurement: Continuous monitoring of blood pressure in the brachial artery via percutaneous puncture and catheterization (Seldinger technique)[1].
-
Electrocardiogram (ECG): Continuous ECG monitoring[1].
-
Data Transmission: Telemetric transmission and continuous documentation of blood pressure and ECG data[1].
-
Standardized Conditions: Measurements were taken at rest, on standing, and during a step test[1].
-
Intervention: Oral administration of 30 mg or 45 mg of this compound[1].
-
Post-Dose Assessment: Evaluation of cardiovascular parameters one hour after drug administration[1].
Signaling Pathways
The signaling pathway for this compound, assuming it acts as an alpha-1 adrenergic agonist, involves the activation of the Gq alpha subunit of the G-protein coupled receptor. This initiates a cascade of intracellular events culminating in vascular smooth muscle contraction.
Alpha-1 Adrenergic Receptor Signaling
Caption: Inferred signaling pathway of this compound via the α1-adrenergic receptor.
Experimental Workflow for Cardiovascular Assessment
Caption: Experimental workflow for assessing this compound's cardiovascular effects.
Discussion and Future Directions
This compound appears to be an effective agent for increasing blood pressure in patients with orthostatic hypotension, with the clinical advantage of not significantly affecting heart rate. This profile is consistent with a selective alpha-1 adrenergic agonist. However, the lack of comprehensive, publicly available data on its pharmacodynamics, including its receptor binding affinities and its effects on cardiac output and systemic vascular resistance, represents a significant knowledge gap.
Future research should focus on:
-
Receptor Binding Assays: To definitively determine the binding affinities of this compound for all adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).
-
Dose-Response Studies: To quantify the effects of a range of this compound doses on blood pressure, heart rate, cardiac output, and systemic vascular resistance in well-controlled clinical trials.
-
Pharmacokinetic Studies: To characterize the absorption, distribution, metabolism, and excretion of this compound to optimize dosing regimens.
Conclusion
This compound is a sympathomimetic amine that effectively elevates blood pressure in orthostatic hypotension, likely through selective alpha-1 adrenergic receptor agonism. While current clinical data supports its efficacy, a more detailed pharmacological characterization is necessary to fully understand its role in cardiovascular regulation and to guide its optimal use and future development. This technical guide provides a foundational understanding based on the available evidence and highlights the key areas for future investigation.
References
- 1. [Therapy of orthostatic dysregulation with gepefrin. Study with continuous telemetric blood pressure monitoring] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Therapy of orthostatic dysregulation. Comparative studies on anti-hypotensive sympathomimetics with a tilt-table test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pharmacodynamics of Gepefrine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gepefrine, also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine, is a sympathomimetic amine that has been used as an antihypotensive agent.[1] As a substituted phenethylamine (B48288) and amphetamine derivative, its pharmacological effects are mediated through its interaction with the adrenergic system. This technical guide provides an in-depth overview of the pharmacodynamics of this compound and its structural analogs, with a focus on their activity at adrenergic receptors, the associated signaling pathways, and the experimental methodologies used for their characterization. Due to the limited availability of direct quantitative data for this compound, this guide incorporates data from its close structural analogs to provide a comprehensive understanding of its likely pharmacodynamic profile.
Adrenergic Receptor Activity of this compound Analogs
The sympathomimetic effects of this compound and its analogs are primarily attributed to their interaction with α- and β-adrenergic receptors. While direct binding and functional data for this compound are scarce in publicly available literature, studies on structurally similar phenethylamine analogs provide valuable insights into their expected adrenergic activity.
Quantitative Pharmacodynamic Data of this compound Analogs
The following tables summarize the in vitro activation data (EC50 and Emax values) for several phenethylamine analogs of this compound at various human adrenergic receptor subtypes. These compounds share the core phenethylamine scaffold and substitutions that are relevant for understanding the structure-activity relationships of this compound.
Table 1: Adrenergic Receptor α1 Subtype Activation by this compound Analogs [2]
| Compound | Receptor Subtype | EC50 (µM) | Emax (%) |
| p-Synephrine | ADRα1A | 2.4 | 82 |
| p-Octopamine | ADRα1A | 11 | 87 |
| Hordenine | ADRα1B | 5.7 | 37 |
| Dimethylphenethylamine | ADRα1B | 6.1 | 19 |
| Hordenine | ADRα1D | 34 | 23 |
| Dimethylphenethylamine | ADRα1D | 8.4 | 7.9 |
Table 2: Adrenergic Receptor α2 Subtype Activation by this compound Analogs [2]
| Compound | Receptor Subtype | EC50 (µM) | Emax (%) |
| p-Synephrine | ADRα2A | 100 | 89 |
| Hordenine | ADRα2A | 690 | 12 |
Table 3: Adrenergic Receptor β Subtype Activation by this compound Analogs [2]
| Compound | Receptor Subtype | EC50 (nM) | Emax (%) |
| Higenamine | ADRβ1 | 34 | 105 |
| Isopropyloctopamine | ADRβ1 | 117 | 105 |
EC50: Half-maximal effective concentration; Emax: Maximum effect as a percentage of the response to the full agonist adrenaline.
Another relevant analog is Metaraminol , which acts as a direct and indirect α1-adrenergic receptor agonist.[3][4][5] It is used clinically as a vasopressor to treat hypotension.[5][6] While specific binding affinities are not detailed, its primary mechanism involves the release of norepinephrine (B1679862) and direct stimulation of α1 receptors.[3][4] N-methyltyramine , another related compound, has been shown to act as an antagonist at α2-adrenoceptors with an IC50 value of 5.53 x 10⁻⁶ M.[7]
Signaling Pathways
The interaction of this compound and its analogs with adrenergic receptors initiates intracellular signaling cascades that mediate their physiological effects. These receptors are G protein-coupled receptors (GPCRs), and their activation leads to distinct downstream pathways depending on the receptor subtype.
Alpha-1 Adrenergic Receptor Signaling
Activation of α1-adrenergic receptors, which are coupled to Gq proteins, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway ultimately leads to smooth muscle contraction.
Beta-Adrenergic Receptor Signaling
Beta-adrenergic receptors are coupled to Gs proteins. Upon agonist binding, the Gs protein activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as increased heart rate, smooth muscle relaxation, and glycogenolysis.
Experimental Protocols
The characterization of the pharmacodynamics of this compound and its analogs relies on established in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves competing the unlabeled test compound (e.g., this compound) with a radiolabeled ligand that has a known high affinity for the receptor.
Protocol Outline:
-
Membrane Preparation:
-
Culture cells expressing the human adrenergic receptor subtype of interest.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation, the radiolabeled ligand (e.g., [³H]-prazosin for α1 receptors, [³H]-rauwolscine for α2 receptors, or [³H]-dihydroalprenolol for β receptors) at a concentration near its Kd, and varying concentrations of the unlabeled test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of a known unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in β-adrenergic and α2-adrenergic signaling.
Protocol Outline:
-
Cell Culture and Plating:
-
Culture cells expressing the human adrenergic receptor subtype of interest (e.g., HEK293 cells).
-
Plate the cells in a 96-well or 384-well plate and grow to a suitable confluency.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound (agonist). For antagonist testing, add the antagonist prior to the addition of a known agonist.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or a luciferase-based reporter assay.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) value from the curve using non-linear regression.
-
The Emax value represents the maximum response produced by the agonist.
-
Conclusion
This compound and its analogs represent a class of sympathomimetic agents with significant effects on the adrenergic system. While direct and comprehensive pharmacodynamic data for this compound remains limited, the analysis of its structural analogs provides a robust framework for understanding its likely interactions with adrenergic receptors and the subsequent signaling cascades. The experimental protocols detailed in this guide offer a standardized approach for the further characterization of these and other novel sympathomimetic compounds. Future research should focus on obtaining direct quantitative binding and functional data for this compound to fully elucidate its pharmacodynamic profile and therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Metaraminol - Wikipedia [en.wikipedia.org]
- 4. litfl.com [litfl.com]
- 5. grokipedia.com [grokipedia.com]
- 6. safercare.vic.gov.au [safercare.vic.gov.au]
- 7. Antagonistic effect of N-methyltyramine on alpha2-adrenoceptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Gepefrine's Impact on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gepefrine, also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine, is a sympathomimetic amine with potential effects on the central nervous system (CNS). While direct, comprehensive research on this compound's CNS profile is limited, its structural similarity to other well-characterized amphetamine derivatives and tyramine (B21549) analogs allows for a reasoned exploration of its potential neuropharmacological activity. This technical guide synthesizes available data on this compound and its close structural analogs, p-hydroxyamphetamine and m-tyramine, to provide an in-depth overview of its likely mechanisms of action, including interactions with monoamine systems and the trace amine-associated receptor 1 (TAAR1). This document outlines relevant experimental protocols for future research and presents key signaling pathways and experimental workflows in a standardized visual format to facilitate a deeper understanding and guide further investigation into this compound's therapeutic and pharmacological potential within the CNS.
Introduction
This compound is a synthetic sympathomimetic amine, chemically identified as (±)-3-(2-aminopropyl)phenol.[1] As a derivative of phenethylamine (B48288) and amphetamine, its molecular structure suggests a potential for interaction with various components of the central nervous system, particularly the monoaminergic neurotransmitter systems. While clinically used as an antihypotensive agent, its CNS effects are not well-documented in publicly available literature. This guide aims to bridge this knowledge gap by examining the pharmacology of this compound and its structural isomers and analogs to build a predictive profile of its CNS impact.
The primary mechanism of action for many amphetamine-like compounds involves the modulation of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) neurotransmission.[2][3] This is often achieved through interaction with their respective transporters (DAT, NET, and SERT) and, in some cases, through agonism at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic activity.[4][5]
This document will delve into the anticipated receptor and transporter interactions of this compound, its expected effects on neurotransmitter dynamics, and its potential behavioral outcomes based on data from closely related compounds. Detailed experimental methodologies are provided to offer a framework for empirical validation of these hypotheses.
Inferred Pharmacodynamics
Direct quantitative data on this compound's binding affinities and functional activity at CNS targets are scarce. However, by examining its structural analogs, a likely pharmacological profile can be inferred.
Monoamine Transporter Interactions
This compound's amphetamine backbone suggests it likely interacts with monoamine transporters. Amphetamine and its derivatives are known to be substrates for these transporters, leading to competitive inhibition of neurotransmitter reuptake and, more significantly, promoting reverse transport (efflux) of neurotransmitters from the presynaptic terminal into the synapse.[3]
-
Norepinephrine Transporter (NET): As a sympathomimetic, a primary action of this compound is expected to be on the NET, leading to increased synaptic concentrations of norepinephrine. Its structural analog, tyramine, is a well-known substrate for NET.[6]
-
Dopamine Transporter (DAT): Interaction with DAT is a hallmark of many CNS stimulants, contributing to their locomotor-activating and reinforcing effects.[7] The analog p-hydroxyamphetamine has been shown to increase synaptic dopamine levels.[8]
-
Serotonin Transporter (SERT): Effects on SERT are also possible. p-Hydroxyamphetamine has been identified as a serotonin releasing agent.[9]
Table 1: Inferred Interactions of this compound with Monoamine Transporters (Based on Analog Data)
| Transporter | Predicted Interaction of this compound | Evidence from Analogs |
| NET | Substrate, leading to NE release | Tyramine is a NET substrate.[6] p-Hydroxyamphetamine is a norepinephrine releasing agent.[4] |
| DAT | Substrate, leading to DA release | p-Hydroxyamphetamine increases synaptic dopamine.[8] |
| SERT | Potential substrate, leading to 5-HT release | p-Hydroxyamphetamine is a serotonin releasing agent.[9] |
Receptor Interactions
TAAR1 is an intracellular G-protein coupled receptor that is a key modulator of monoamine neurotransmission. It is activated by trace amines and amphetamine-like compounds.[5][10] The structural analog of this compound, p-hydroxyamphetamine, is a known agonist of TAAR1.[4] Activation of TAAR1 can lead to a complex array of downstream signaling, including the activation of protein kinase A and C, and can influence the trafficking and function of monoamine transporters.[5][11]
Table 2: Inferred Receptor Interactions of this compound (Based on Analog Data)
| Receptor | Predicted Interaction of this compound | Evidence from Analogs |
| TAAR1 | Agonist | p-Hydroxyamphetamine is a TAAR1 agonist.[4] |
Signaling Pathways
Based on the inferred interactions with monoamine transporters and TAAR1, the following signaling pathways are likely to be modulated by this compound in the CNS.
Caption: Inferred signaling pathway of this compound in a monoaminergic neuron.
Blood-Brain Barrier Permeability
A critical factor for any CNS-acting drug is its ability to cross the blood-brain barrier (BBB). While tyramine itself has limited BBB permeability, the addition of an α-methyl group, as seen in this compound (α-methyl-m-tyramine), generally increases lipophilicity and resistance to metabolism by monoamine oxidase (MAO), which can enhance CNS penetration. However, the hydroxyl group on the phenyl ring may decrease lipophilicity. Direct experimental validation of this compound's BBB permeability is necessary.
Anticipated Behavioral Effects
Based on its inferred mechanism of action, this compound is expected to produce behavioral effects characteristic of CNS stimulants:
-
Increased Locomotor Activity: A common effect of drugs that increase synaptic dopamine and norepinephrine.[12]
-
Stereotyped Behaviors: At higher doses, an intensification of locomotor activity into repetitive, stereotyped movements may be observed.
-
Anorectic Effects: Suppression of appetite is a common feature of sympathomimetic amines.
Experimental Protocols
To empirically determine the CNS impact of this compound, the following experimental protocols are recommended.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various CNS receptors and transporters.
Methodology:
-
Preparation of Membranes: Homogenize brain tissue (e.g., rat striatum for DAT, cortex for SERT/NET) or cultured cells expressing the target receptor/transporter in an appropriate buffer. Centrifuge to pellet the membranes and resuspend.
-
Assay: In a 96-well plate, incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and a range of concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation from the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
In Vitro Blood-Brain Barrier Permeability Assay
Objective: To quantify the ability of this compound to cross the blood-brain barrier.
Methodology:
-
Cell Culture: Culture brain microvascular endothelial cells (e.g., primary bovine, rat, or human cells, or immortalized cell lines) on a microporous membrane of a Transwell® insert, often in co-culture with astrocytes on the basolateral side.[13]
-
Barrier Integrity Measurement: Monitor the formation of a tight monolayer by measuring transendothelial electrical resistance (TEER).
-
Permeability Assay: Add this compound to the apical (luminal) chamber. At various time points, collect samples from the basolateral (abluminal) chamber.
-
Quantification: Analyze the concentration of this compound in the basolateral samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
Caption: Workflow for an in vitro blood-brain barrier permeability assay.
Locomotor Activity Assessment
Objective: To evaluate the effect of this compound on spontaneous motor activity in rodents.
Methodology:
-
Animals: Use male mice or rats, habituated to the testing environment.
-
Apparatus: An open-field arena equipped with infrared beams to automatically track movement.
-
Procedure:
-
Administer this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal injection).
-
Immediately place the animal in the open-field arena.
-
Record locomotor activity (e.g., total distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes).
-
-
Data Analysis: Compare locomotor activity between this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).
Conclusion
While direct experimental data on the CNS effects of this compound are limited, its chemical structure strongly suggests it functions as a CNS stimulant by modulating monoaminergic systems. Based on the pharmacology of its close analogs, this compound is predicted to act as a releasing agent for norepinephrine, dopamine, and possibly serotonin, and as an agonist at the TAAR1 receptor. These actions would likely result in increased locomotor activity and other behavioral manifestations of CNS stimulation. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. Further research is warranted to fully characterize the neuropharmacological profile of this compound, which will be crucial for understanding its potential therapeutic applications and abuse liability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Central Administration of p-Hydroxyamphetamine Produces a Behavioral Stimulant Effect in Rodents: Contribution of Dopamine and Serotonin Neurotransmission] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]
- 10. The Case for TAAR1 as a Modulator of Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Cellular and Molecular Targets of Gepefrine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gepefrine, a sympathomimetic amine chemically identified as (±)-3-(2-aminopropyl)phenol, has been utilized clinically as an antihypotensive agent.[1] Its mechanism of action, like other substituted phenethylamines, involves interaction with various components of the monoaminergic system. This technical guide provides a comprehensive overview of the putative cellular and molecular targets of this compound, drawing upon the established pharmacology of structurally related compounds. The primary targets are presumed to be adrenoceptors, the norepinephrine (B1679862) transporter (NET), and the trace amine-associated receptor 1 (TAAR1). This document outlines the downstream signaling pathways associated with these targets, detailed experimental protocols for their characterization, and a framework for understanding the quantitative pharmacology of this compound. While specific binding affinity (Ki) and potency (EC50) data for this compound are not extensively available in publicly accessible literature, this guide presents data for analogous compounds to provide a comparative context for future research.
Introduction
This compound, also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine, is a synthetic sympathomimetic agent.[1] Its therapeutic effect as an antihypotensive agent stems from its ability to modulate adrenergic signaling, leading to physiological responses such as vasoconstriction and increased cardiac output. Understanding the precise cellular and molecular interactions of this compound is paramount for elucidating its complete pharmacological profile, including its efficacy and potential side effects. This guide serves as a technical resource for researchers engaged in the study of this compound or similar molecules, providing a detailed examination of its likely molecular targets and the experimental methodologies required for their investigation.
Putative Cellular and Molecular Targets
Based on its chemical structure as a substituted amphetamine derivative, this compound is predicted to interact with the following primary targets:
-
Adrenergic Receptors (ARs): These G-protein coupled receptors (GPCRs) are the primary targets for catecholamines like norepinephrine and epinephrine. This compound, as a sympathomimetic, is expected to act as an agonist at these receptors. Adrenergic receptors are broadly classified into α and β subtypes, each with further subdivisions (α1, α2, β1, β2, β3).[2][3]
-
Norepinephrine Transporter (NET): As a phenethylamine (B48288) derivative, this compound may interact with the norepinephrine transporter, a key protein responsible for the reuptake of norepinephrine from the synaptic cleft.[4] Inhibition of NET would lead to increased synaptic concentrations of norepinephrine, thereby potentiating adrenergic signaling.
-
Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a GPCR that is activated by endogenous trace amines and psychoactive compounds like amphetamine.[5] Activation of TAAR1 can modulate dopaminergic and serotonergic neurotransmission.
Data Presentation: Comparative Quantitative Pharmacology
While specific quantitative data for this compound is sparse, the following tables summarize the binding affinities (Ki) and functional potencies (EC50) for structurally related sympathomimetic amines and endogenous ligands at key molecular targets. This information provides a valuable reference for positioning the potential activity of this compound.
Table 1: Binding Affinities (Ki, nM) of Selected Compounds for Adrenergic Receptors
| Compound | α1A-AR | α2A-AR | α2C-AR | β1-AR | β2-AR | Reference |
| Norepinephrine | 180 | 4.5 | 11 | 460 | 2300 | [6] |
| Epinephrine | 41 | 3.1 | 7.2 | 340 | 240 | [6] |
| Phenylephrine | 56 | 2800 | 4800 | >10000 | >10000 | [7] |
| Synephrine (B1677852) | 6500 | 7300 | 9300 | - | - | [8] |
| β-Phenethylamine | 4600 | 4400 | 3300 | - | - | [8] |
Table 2: Functional Potency (EC50, nM) of Selected Agonists at Adrenergic Receptors
| Compound | α1-AR | α2A-AR | β-AR | Reference |
| Norepinephrine | 340 | 600 | - | [9][10] |
| Epinephrine | - | 200 | - | [9] |
| Phenylephrine | 1400 | - | - | [10] |
Table 3: Activity of Amphetamine Derivatives at TAAR1
| Compound | Receptor | Assay | Potency (EC50, nM) | Reference |
| β-Phenethylamine | Human TAAR1 | cAMP accumulation | 40-900 | [11] |
| d-Amphetamine | Human TAAR1 | cAMP accumulation | ~1000 | [11] |
Table 4: Inhibition of Norepinephrine Transporter (NET)
| Compound | Assay | Potency (IC50, µM) | Reference |
| Amphetamine | [3H]Norepinephrine uptake | 2.5 | [12] |
Signaling Pathways
The interaction of this compound with its putative targets initiates distinct downstream signaling cascades.
Adrenergic Receptor Signaling
-
α1-Adrenergic Receptors: These receptors couple to Gq/11 proteins. Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[2]
-
α2-Adrenergic Receptors: These receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity.[2]
-
β-Adrenergic Receptors: These receptors couple to Gs proteins, which activate adenylyl cyclase to increase intracellular cAMP levels. This leads to the activation of PKA, which phosphorylates various downstream targets to elicit a physiological response.[3]
Trace Amine-Associated Receptor 1 (TAAR1) Signaling
TAAR1 primarily signals through the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP.[11] There is also evidence for TAAR1 coupling to Gα13, which can activate the RhoA signaling pathway.
Experimental Protocols
To empirically determine the cellular and molecular targets of this compound, the following experimental protocols are recommended.
Radioligand Binding Assays for Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of this compound for various adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the desired human adrenergic receptor subtype (e.g., HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) and determine protein concentration using a BCA or Bradford assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand specific for the receptor subtype (e.g., [3H]Prazosin for α1, [3H]Rauwolscine for α2, [125I]Cyanopindolol for β).
-
Add increasing concentrations of unlabeled this compound (competitor).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays for Adrenergic Receptor Activation
Objective: To determine the functional potency (EC50) and efficacy of this compound as an agonist at adrenergic receptors.
Methodology (Example: cAMP Assay for β-Adrenergic Receptors):
-
Cell Culture:
-
Culture cells expressing the β-adrenergic receptor of interest (e.g., CHO or HEK293 cells).
-
-
cAMP Accumulation Assay:
-
Seed cells in a 96-well plate and grow to confluency.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add increasing concentrations of this compound to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or LANCE-based assays).
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect).
-
Norepinephrine Transporter (NET) Uptake Assay
Objective: To determine the inhibitory potency (IC50) of this compound on norepinephrine reuptake.
Methodology:
-
Synaptosome Preparation or Cell Culture:
-
Use either synaptosomes prepared from rat brain tissue (e.g., cortex or hippocampus) or cells stably expressing the human NET (e.g., HEK293-hNET).
-
-
[3H]Norepinephrine Uptake Assay:
-
Pre-incubate the synaptosomes or cells with increasing concentrations of this compound for 10-15 minutes.
-
Initiate the uptake by adding a fixed concentration of [3H]Norepinephrine.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the amount of [3H]Norepinephrine taken up by the cells or synaptosomes using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of [3H]Norepinephrine uptake inhibition as a function of the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
TAAR1 Functional Assay (cAMP Measurement)
Objective: To assess the agonist activity of this compound at TAAR1.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells and transiently or stably transfect them with a plasmid encoding human TAAR1.
-
-
cAMP Assay:
-
Follow the same procedure as the cAMP accumulation assay for β-adrenergic receptors described in section 5.2.2.
-
-
Data Analysis:
-
Analyze the data as described in section 5.2.3 to determine the EC50 and Emax of this compound at TAAR1.
-
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acute norepinephrine reuptake inhibition decreases performance in normal and high ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amphetamine - Wikipedia [en.wikipedia.org]
- 6. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differences in alpha-adrenergic responsiveness between human internal mammary arteries and saphenous veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of norepinephrine transport into synaptic vesicles by amphetamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Gepefrine's Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gepefrine, also known as α-methyl-meta-tyramine or 3-hydroxyamphetamine, is a sympathomimetic amine that has been clinically used as an antihypotensive agent. This technical guide provides a comprehensive overview of the early-stage research concerning its therapeutic potential. Drawing from available clinical data and the established pharmacology of structurally related compounds, this document outlines this compound's presumed mechanism of action, summarizes key quantitative findings, details relevant experimental protocols, and visualizes its hypothesized signaling pathways. Due to a scarcity of dedicated preclinical research on this compound, data from its close structural analog, meta-tyramine, is included to provide insights into its potential pharmacokinetic and toxicological profile. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in further exploring the therapeutic applications of this compound.
Introduction
This compound is a sympathomimetic agent that has been marketed for the treatment of orthostatic hypotension. Its chemical structure, α-methyl-meta-tyramine, places it in the class of phenethylamines, which are known to interact with the adrenergic system. The therapeutic potential of this compound lies in its ability to modulate adrenergic receptors, leading to physiological responses that can counteract hypotensive states. This guide synthesizes the limited but significant early-stage research available for this compound and its analogs to provide a detailed technical overview for further scientific investigation.
Presumed Mechanism of Action
As a sympathomimetic amine, this compound is presumed to exert its therapeutic effects primarily through interaction with adrenergic receptors. The physiological responses to this compound, such as an increase in blood pressure, are consistent with the activation of α- and β-adrenergic receptors.
-
α1-Adrenergic Receptor Activation: Stimulation of α1-adrenergic receptors on vascular smooth muscle cells is expected to be a primary mechanism of action. This activation initiates a Gq protein-coupled signaling cascade, leading to vasoconstriction and a subsequent increase in peripheral vascular resistance and blood pressure.
-
β-Adrenergic Receptor Activation: this compound may also interact with β-adrenergic receptors, which are coupled to Gs proteins. Activation of these receptors, particularly in the heart, would lead to increased heart rate and contractility, further contributing to a rise in blood pressure.
The precise binding affinities of this compound for the various adrenergic receptor subtypes have not been extensively characterized in publicly available literature.
Quantitative Data
The available quantitative data for this compound is limited. The following tables summarize the key findings from a clinical study on its use for orthostatic dysregulation and provide extrapolated pharmacokinetic and toxicological data based on its close structural analog, meta-tyramine.
Table 1: Clinical Efficacy of this compound in Orthostatic Dysregulation
| Parameter | 30 mg Oral Dose | 45 mg Oral Dose |
| Effect on Blood Pressure at Rest | Significant Increase | Significant Increase |
| Effect on Blood Pressure on Standing | Marked Increase | Marked Increase |
| Effect on Blood Pressure During Step Test | Marked Increase | Marked Increase |
Data extracted from a clinical study on patients with orthostatic adjustment disorders.
Table 2: Pharmacokinetic Parameters of Meta-Tyramine (as a surrogate for this compound)
| Parameter | Value |
| Bioavailability | Not explicitly determined, but systemic exposure is variable. |
| Time to Peak Plasma Concentration (Tmax) | 13 - 120 minutes (for tyramine) |
| Metabolism | Expected to be metabolized by monoamine oxidase (MAO). |
| Elimination | Primarily renal. |
Note: This data is for meta-tyramine and tyramine (B21549) and should be considered as an approximation for this compound due to the lack of specific preclinical studies.
Table 3: Toxicological Profile of Meta-Tyramine (as a surrogate for this compound)
| Parameter | Observation |
| Acute Toxicity | High doses of tyramine can induce a hypertensive crisis, especially in individuals taking MAO inhibitors. |
| Adverse Effects | Potential for headache, palpitations, and other sympathomimetic effects. |
Note: This data is for tyramine and is intended to provide a general toxicological context for this compound.
Experimental Protocols
Clinical Trial Protocol for Orthostatic Hypotension
This protocol is based on a study evaluating the effect of this compound on orthostatic dysregulation.
-
Patient Population: Patients with typical clinical symptoms of orthostatic adjustment disorders.
-
Intervention: Oral administration of this compound (30 mg or 45 mg).
-
Data Collection:
-
Continuous telemetric blood pressure monitoring via a percutaneous brachial artery catheter.
-
Electrocardiogram (ECG) monitoring.
-
-
Experimental Conditions:
-
Measurements at rest.
-
Measurements upon standing.
-
Measurements during a standardized step test.
-
-
Primary Outcome: Change in systolic and diastolic blood pressure under different conditions.
-
Secondary Outcomes: Heart rate changes and incidence of adverse effects.
In Vitro Assays for Adrenergic Receptor Agonist Activity
The following are general protocols that can be employed to assess the interaction of this compound with adrenergic receptors.
-
Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of this compound for α1, α2, β1, and β2 adrenergic receptor subtypes.
-
Methodology:
-
Prepare cell membranes expressing the specific adrenergic receptor subtype.
-
Incubate the membranes with a radiolabeled antagonist (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [3H]CGP-12177 for β).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand.
-
Measure the displacement of the radioligand to determine the inhibitory concentration (IC50) and calculate the Ki.
-
-
-
Second Messenger Assays (cAMP and Calcium Mobilization):
-
Objective: To determine the functional activity (EC50 and Emax) of this compound at β- and α1-adrenergic receptors, respectively.
-
Methodology for cAMP Assay (β-receptors):
-
Culture cells expressing β1 or β2 adrenergic receptors.
-
Treat the cells with increasing concentrations of this compound.
-
Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using an appropriate assay kit (e.g., ELISA or HTRF).
-
-
Methodology for Calcium Mobilization Assay (α1-receptors):
-
Culture cells expressing α1-adrenergic receptors and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate the cells with increasing concentrations of this compound.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Signaling Pathways
The following diagrams illustrate the hypothesized signaling pathways activated by this compound upon binding to α1 and β-adrenergic receptors.
Caption: Hypothesized α1-Adrenergic Receptor Signaling Pathway for this compound.
Caption: Hypothesized β-Adrenergic Receptor Signaling Pathway for this compound.
Conclusion and Future Directions
The early-stage research on this compound, supplemented by data from its structural analogs, suggests its therapeutic potential as an antihypotensive agent is mediated through the activation of adrenergic signaling pathways. The available clinical data supports its efficacy in treating orthostatic dysregulation. However, a significant gap exists in the preclinical characterization of this compound.
Future research should focus on:
-
Comprehensive Preclinical Pharmacokinetics and Pharmacodynamics: In-depth studies are required to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its dose-response relationships at various adrenergic receptor subtypes.
-
Receptor Binding Affinity and Selectivity: A thorough investigation of this compound's binding profile across all adrenergic receptor subtypes is crucial to fully understand its mechanism of action and potential side effects.
-
Toxicology Studies: Dedicated toxicology studies are necessary to establish a comprehensive safety profile for this compound.
-
Clinical Trials: Further well-controlled clinical trials are warranted to expand upon the initial findings and explore its therapeutic potential in a broader range of hypotensive conditions.
This technical guide provides a consolidated resource to facilitate and guide these future research endeavors, ultimately aiming to unlock the full therapeutic potential of this compound.
Gepefrine as a Metabolite of Amphetamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphetamine, a potent central nervous system stimulant, undergoes extensive metabolism in the body, leading to the formation of various metabolites. While the primary metabolic pathways involving para-hydroxylation and deamination are well-documented, the formation of other metabolites, such as gepefrine (3-hydroxyamphetamine or meta-hydroxyamphetamine), is less characterized. This technical guide provides a comprehensive overview of this compound as a metabolite of amphetamine, consolidating available research findings on its metabolic pathway, analytical detection methods, and quantitative data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.
Amphetamine Metabolism: An Overview
The metabolism of amphetamine is a complex process primarily occurring in the liver, mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic routes are aromatic hydroxylation and aliphatic hydroxylation, as well as N-dealkylation for N-substituted amphetamines.[1] The primary enzyme responsible for the aromatic hydroxylation of amphetamine is CYP2D6, which predominantly catalyzes the formation of 4-hydroxyamphetamine.[2][3][4][5] Other metabolites include norephedrine, phenylacetone, benzoic acid, and hippuric acid.[1]
While para-hydroxylation is the major pathway, meta-hydroxylation to form this compound (3-hydroxyamphetamine) has been identified as a minor metabolic route in rats. The specific cytochrome P450 isozymes responsible for this meta-hydroxylation are not yet fully elucidated.
Established Metabolic Pathways of Amphetamine
The primary metabolic pathways of amphetamine are summarized below:
-
Aromatic Hydroxylation: This is a major pathway, primarily at the para-position of the phenyl ring, to form 4-hydroxyamphetamine. This reaction is mainly catalyzed by CYP2D6.[2][3][4][5]
-
Aliphatic Hydroxylation: This pathway results in the formation of norephedrine.
-
Oxidative Deamination: This process leads to the formation of phenylacetone, which is further metabolized to benzoic acid and subsequently conjugated to hippuric acid.
The diagram below illustrates the main metabolic pathways of amphetamine.
This compound (3-Hydroxyamphetamine) Formation
The formation of this compound through meta-hydroxylation of the amphetamine phenyl ring is a less prominent metabolic pathway. While its occurrence has been confirmed in rats, the specific enzymatic processes are not well-defined. It is hypothesized that CYP450 enzymes other than CYP2D6, or perhaps CYP2D6 to a much lesser extent, may be involved in this reaction.
The proposed pathway for the formation of this compound is depicted in the following diagram:
Quantitative Data on Amphetamine Metabolites
Quantitative data on the formation of this compound as a metabolite of amphetamine is scarce in the existing literature. Most studies have focused on the quantification of the major metabolites, 4-hydroxyamphetamine and norephedrine. The following table summarizes representative quantitative data for these major metabolites in serum.
| Metabolite | Matrix | Concentration Range (ng/mL) | Analytical Method | Reference |
| (R)-4-hydroxyamphetamine | Serum | Max: 7.7 | LC-MS/MS | [6] |
| (S)-4-hydroxyamphetamine | Serum | Max: 2.8 | LC-MS/MS | [6] |
| (1R,2S)-Norephedrine | Serum | Max: 7.2 | LC-MS/MS | [6] |
Experimental Protocols for Metabolite Analysis
Sample Preparation Workflow
A general workflow for the extraction of amphetamine and its metabolites from biological matrices (e.g., urine, blood) is outlined below.
GC-MS Analysis Protocol (Adapted for this compound)
This protocol is based on established methods for the analysis of amphetamine and its hydroxylated metabolites.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of urine, add an internal standard (e.g., amphetamine-d5).
-
Adjust the pH to >10 with a suitable buffer (e.g., borate (B1201080) buffer).
-
Extract with an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of chloroform (B151607) and isopropanol).
-
Centrifuge to separate the phases and transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (B1165640) (PFPA)).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.
3. GC-MS Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 170°C at 40°C/min.
-
Ramp to 270°C at 8°C/min, hold for 1 minute.
-
Ramp to 300°C at 30°C/min, hold for 1 minute.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5973 or equivalent, operated in selected ion monitoring (SIM) mode.
-
Ions to Monitor: Specific ions for the derivatized this compound would need to be determined by analyzing a reference standard.
LC-MS/MS Analysis Protocol (Adapted for this compound)
LC-MS/MS offers high sensitivity and specificity and often does not require derivatization.
1. Sample Preparation (Dilute-and-Shoot or SPE):
-
Dilute-and-Shoot: Dilute the urine or plasma sample with a suitable solvent (e.g., methanol (B129727) or mobile phase) containing an internal standard (e.g., this compound-d3). Centrifuge and inject the supernatant.
-
Solid-Phase Extraction (SPE): Use a mixed-mode cation exchange cartridge for extraction and concentration of the analytes.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity or equivalent.
-
Column: A reverse-phase column such as a C18 or Phenyl-Hexyl column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both containing a modifier such as formic acid or ammonium (B1175870) formate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470 or Sciex API 4000) with an electrospray ionization (ESI) source operated in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be optimized using a reference standard.
Conclusion and Future Directions
This compound is a recognized, albeit minor, metabolite of amphetamine. This technical guide has synthesized the available information regarding its formation and potential analytical detection. A significant knowledge gap remains concerning the specific enzymes responsible for the meta-hydroxylation of amphetamine to this compound and the quantitative extent of this metabolic pathway in different species, including humans.
Future research should focus on:
-
In vitro metabolism studies: Utilizing a panel of recombinant human CYP450 enzymes to identify the specific isozymes responsible for this compound formation.
-
Quantitative in vivo studies: Administering controlled doses of amphetamine to animal models (e.g., rats, non-human primates) and quantifying the urinary and plasma concentrations of this compound.
-
Human studies: Analyzing urine and blood samples from individuals administered amphetamine to determine the presence and concentration of this compound.
-
Development and validation of specific analytical methods: Establishing and validating robust GC-MS and LC-MS/MS methods for the routine quantification of this compound in biological matrices.
Addressing these research questions will provide a more complete understanding of amphetamine metabolism and the pharmacological and toxicological significance of its minor metabolites like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of amphetamine after acute and chronic administration to the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Participation of cytochrome P-450 isozymes in N-demethylation, N-hydroxylation and aromatic hydroxylation of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Gepefrine: A Technical Examination of its History and Development as a Pressor Agent
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Introduction and Historical Development
Gepefrine was first synthesized prior to 1968.[1] It was subsequently introduced for medical use in Germany in 1981 as an antihypotensive agent.[1] Marketed under brand names such as Pressionorm and Wintonin, this compound was developed to address orthostatic dysregulation, a condition characterized by a significant drop in blood pressure upon standing.[1]
Chemically, this compound is a substituted phenethylamine (B48288) and a derivative of amphetamine, with the chemical formula C9H13NO.[1] Its development falls within the broader history of sympathomimetic amines, which are compounds that mimic the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.
Mechanism of Action as a Pressor Agent
This compound is classified as a sympathomimetic agent, meaning it mimics the effects of the sympathetic nervous system.[1][2] The pressor effect of this compound, i.e., its ability to raise blood pressure, is attributed to its interaction with adrenergic receptors on vascular smooth muscle. While a detailed receptor affinity profile for this compound is not available in the reviewed literature, its actions are consistent with that of an alpha-adrenergic agonist.
Sympathomimetic agents can exert their effects through direct action (binding to and activating adrenergic receptors), indirect action (stimulating the release of endogenous norepinephrine), or a mixed mechanism.[2] Preclinical studies on structurally similar compounds suggest that the pressor effects of agents like this compound may be due to a direct action on adrenergic receptors rather than being mediated by the release of noradrenaline.
The primary receptors responsible for vasoconstriction are the alpha-1 adrenergic receptors. Activation of these G-protein coupled receptors on vascular smooth muscle initiates a signaling cascade that leads to an increase in intracellular calcium, resulting in smooth muscle contraction and an increase in peripheral vascular resistance, which in turn elevates blood pressure.
Proposed Signaling Pathway
The proposed mechanism of action for this compound as a direct alpha-1 adrenergic agonist is illustrated in the following signaling pathway diagram.
Preclinical and Clinical Evidence
Preclinical Studies
While specific preclinical studies detailing the full pharmacological profile of this compound are not widely available, research on similar sympathomimetic amines provides a basis for its pressor effects. In vivo studies in animal models, such as rats, are standard for evaluating the cardiovascular effects of pressor agents. These studies typically involve the administration of the compound and subsequent measurement of blood pressure and heart rate.
Clinical Studies
The primary clinical evidence for the efficacy of this compound comes from studies in patients with orthostatic hypotension. A key study evaluated the effects of this compound in 16 patients with orthostatic dysregulation.[3] In this study, oral administration of 30 mg or 45 mg of this compound resulted in a significant increase in blood pressure, both at rest and more pronouncedly during orthostatic stress (standing and a step test).[3] Notably, the increase in blood pressure was not accompanied by a substantial change in heart rate.[3] Another comparative study also found that this compound significantly improved the early orthostatic dysregulation of arterial pressure in patients with orthostatic hypotension.
Data Presentation
Specific quantitative data from the aforementioned clinical trials, such as the mean change in systolic and diastolic blood pressure with corresponding standard deviations, are not available in the abstracts of the published studies. A comprehensive search did not yield the full-text articles containing this detailed data. Therefore, a quantitative summary table cannot be provided.
Experimental Protocols
Detailed experimental protocols from the key clinical studies on this compound are not fully available in the accessible literature. However, based on the abstract of the study by Bachour et al. (1985), a generalized experimental workflow can be constructed.[3]
Generalized Clinical Trial Protocol for Orthostatic Hypotension
The study of this compound in patients with orthostatic dysregulation likely followed a protocol similar to the one outlined below.
Conclusion
This compound is a sympathomimetic pressor agent with a history of use in Germany for the treatment of orthostatic hypotension. Its mechanism of action is consistent with that of an alpha-1 adrenergic agonist, leading to vasoconstriction and an increase in blood pressure. Clinical studies have supported its efficacy in raising blood pressure in patients with orthostatic dysregulation without significantly affecting heart rate. However, a lack of publicly available, detailed quantitative data and experimental protocols from these key studies limits a more in-depth technical assessment. Further research to fully characterize its receptor binding profile and to provide detailed dose-response data would be beneficial for a complete understanding of its pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Therapy of orthostatic dysregulation. Comparative studies on anti-hypotensive sympathomimetics with a tilt-table test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Therapy of orthostatic dysregulation with gepefrin. Study with continuous telemetric blood pressure monitoring] - PubMed [pubmed.ncbi.nlm.nih.gov]
Gepefrine: A Technical Deep Dive into its Phenethylamine Heritage and Sympathomimetic Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gepefrine, known chemically as (S)-3-(2-aminopropyl)phenol or α-methyl-meta-tyramine, is a sympathomimetic agent classified as a substituted phenethylamine (B48288).[1] This technical guide provides an in-depth exploration of this compound's core chemical and pharmacological properties, with a focus on its classification as a phenethylamine derivative and its mechanism of action as an adrenergic agonist. Marketed for the treatment of orthostatic hypotension, this compound's therapeutic effects are rooted in its interaction with the sympathetic nervous system.[1]
Chemical Classification and Structure-Activity Relationship
This compound's chemical structure is fundamentally derived from phenethylamine, a foundational structure for a broad class of psychoactive and medicinal compounds. The phenethylamine backbone consists of a phenyl ring connected to an amino group by a two-carbon chain.
The structural modifications that transform phenethylamine into this compound are crucial for its pharmacological activity:
-
α-Methyl Group: The addition of a methyl group at the alpha position of the ethylamine (B1201723) side chain is a hallmark of amphetamine and its derivatives. This modification generally increases metabolic stability by providing resistance to degradation by monoamine oxidase (MAO), thereby prolonging the drug's action.
-
meta-Hydroxyl Group: The hydroxyl (-OH) group at the meta-position (position 3) of the phenyl ring is a key feature influencing its adrenergic activity. This substitution pattern is common among sympathomimetic amines and contributes to their receptor selectivity and potency.
The structure-activity relationship (SAR) for phenethylamines is well-established. The presence and position of substituents on the phenyl ring and the ethylamine side chain dictate the compound's affinity and efficacy at various adrenergic receptors. For instance, the catecholamines (e.g., epinephrine, norepinephrine) with hydroxyl groups at the 3 and 4 positions of the phenyl ring exhibit high potency at both α and β-adrenergic receptors. This compound, with its single meta-hydroxyl group, displays a different receptor interaction profile.
Pharmacological Profile: A Sympathomimetic Agent
This compound is classified as a sympathomimetic agent, meaning it mimics the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.[1] Its primary therapeutic use as an antihypotensive agent stems from its ability to increase blood pressure.[1] Clinical studies have demonstrated that oral administration of this compound leads to a significant increase in blood pressure, particularly upon standing, thereby counteracting the effects of orthostatic hypotension.
While specific quantitative data on this compound's binding affinities (Ki) and potency (EC50/IC50) at various adrenergic receptor subtypes are not extensively reported in readily available literature, its pressor effects suggest activity at α-adrenergic receptors, which are primarily responsible for vasoconstriction. The general mechanism of sympathomimetic amines can be either direct (acting as an agonist at adrenergic receptors) or indirect (promoting the release of endogenous norepinephrine). This compound is believed to exert its effects through a combination of these mechanisms.
Quantitative Pharmacological Data (Illustrative)
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table is presented as an illustrative example of the types of data required for a comprehensive pharmacological profile. These values are not actual experimental data for this compound unless otherwise cited.
| Parameter | Receptor Subtype | Value | Units | Reference |
| Binding Affinity (Ki) | α1-adrenergic | Data not available | nM | |
| α2-adrenergic | Data not available | nM | ||
| β1-adrenergic | Data not available | nM | ||
| β2-adrenergic | Data not available | nM | ||
| Functional Potency (EC50) | α1-adrenergic mediated vasoconstriction | Data not available | nM | |
| α2-adrenergic mediated effects | Data not available | nM | ||
| Clinical Efficacy | Increase in systolic blood pressure | Statistically significant | - | [2] |
Adrenergic Signaling Pathways
The physiological effects of this compound are mediated through its interaction with adrenergic signaling pathways. As a sympathomimetic, it influences the same pathways as endogenous catecholamines.
Alpha-1 Adrenergic Receptor Signaling
Activation of α1-adrenergic receptors, which are Gq-protein coupled receptors, is a likely primary mechanism for this compound's pressor effects. The signaling cascade is as follows:
Caption: Alpha-1 adrenergic receptor signaling pathway.
This cascade leads to an increase in intracellular calcium levels in vascular smooth muscle cells, resulting in vasoconstriction and a subsequent rise in blood pressure.
Potential for Indirect Sympathomimetic Action
In addition to direct receptor agonism, many phenethylamine derivatives, particularly those with an α-methyl group, can act as indirect sympathomimetics. This involves the uptake of the drug into presynaptic nerve terminals and the subsequent displacement of norepinephrine from storage vesicles into the synaptic cleft. This released norepinephrine then acts on postsynaptic adrenergic receptors.
Caption: Indirect sympathomimetic mechanism of action.
Experimental Protocols
Detailed experimental protocols for the specific analysis of this compound are not widely published. However, standard methodologies for characterizing sympathomimetic agents can be applied.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Isolate cell membranes expressing the adrenergic receptor of interest (e.g., α1, α2, β1, β2) from tissue homogenates or cultured cells through differential centrifugation.
-
Incubation: Incubate the prepared membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-prazosin for α1 receptors) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Radioligand binding assay workflow.
Functional Assay: In Vitro Vasoconstriction (General Protocol)
This assay measures the functional potency (EC50) of a compound in inducing a physiological response, such as vasoconstriction.
-
Tissue Preparation: Isolate arterial rings (e.g., from rat aorta) and mount them in an organ bath containing a physiological salt solution, aerated with carbogen (B8564812) (95% O2, 5% CO2), and maintained at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension.
-
Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the organ bath in a cumulative manner.
-
Measurement: Record the isometric tension developed by the arterial rings in response to each concentration of this compound.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 value (the concentration of this compound that produces 50% of the maximal contractile response).
Conclusion
This compound's classification as a phenethylamine derivative provides a clear framework for understanding its sympathomimetic properties. Its structural features, particularly the α-methyl and meta-hydroxyl groups, are key determinants of its pharmacological profile. While specific quantitative data on its receptor interactions are not extensively documented in publicly accessible literature, its clinical efficacy in treating orthostatic hypotension strongly suggests a mechanism involving the activation of adrenergic signaling pathways, leading to increased peripheral vascular resistance. Further detailed studies are warranted to fully elucidate its receptor binding profile and the precise balance between its direct and indirect sympathomimetic actions. This knowledge will be invaluable for the rational design of new, more selective, and potent agents for the management of cardiovascular disorders.
References
Methodological & Application
Application Notes and Protocols for Studying Gepefrine's In Vitro Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the in vitro pharmacological effects of Gepefrine, a sympathomimetic agent. This compound, also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine, is expected to exert its effects through interaction with adrenergic receptors. This document outlines the key signaling pathways involved and provides detailed protocols for relevant in vitro assays to characterize the binding and functional activity of this compound.
Introduction to this compound and Adrenergic Signaling
This compound is a sympathomimetic amine that is structurally related to other adrenergic agonists.[1][2] As such, its mechanism of action is presumed to involve direct or indirect activation of adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines, epinephrine (B1671497) and norepinephrine.[3][4] Adrenergic receptors are broadly classified into two main types: alpha (α) and beta (β) receptors, each with several subtypes.[5][6][7]
This document will focus on assays to characterize this compound's effects on the two primary subtypes of alpha-adrenergic receptors:
-
α1-Adrenergic Receptors: These receptors are typically coupled to the Gq family of G proteins.[8] Upon activation, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a variety of cellular responses.[3][9][10]
-
α2-Adrenergic Receptors: These receptors are primarily coupled to the Gi family of G proteins.[8] Activation of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3][11]
By utilizing the assays described below, researchers can determine the binding affinity of this compound for various adrenergic receptor subtypes and elucidate its functional effects as an agonist or antagonist.
Data Presentation
The following tables are structured to summarize the quantitative data that can be obtained from the described experimental protocols.
Table 1: Radioligand Binding Affinity of this compound at Adrenergic Receptor Subtypes
| Receptor Subtype | Radioligand Used | This compound Kᵢ (nM) | Hill Slope |
| α₁A | [³H]-Prazosin | Data to be determined | Data to be determined |
| α₁B | [³H]-Prazosin | Data to be determined | Data to be determined |
| α₁D | [³H]-Prazosin | Data to be determined | Data to be determined |
| α₂A | [³H]-Rauwolscine | Data to be determined | Data to be determined |
| α₂B | [³H]-RX821002 | Data to be determined | Data to be determined |
| α₂C | [³H]-MK912 | Data to be determined | Data to be determined |
Table 2: Functional Potency and Efficacy of this compound at α₁-Adrenergic Receptors (Calcium Flux Assay)
| Receptor Subtype | Agonist Response (EC₅₀, nM) | Antagonist Response (IC₅₀, nM) | % Max Response (Efficacy) |
| α₁A | Data to be determined | Data to be determined | Data to be determined |
| α₁B | Data to be determined | Data to be determined | Data to be determined |
| α₁D | Data to be determined | Data to be determined | Data to be determined |
Table 3: Functional Potency and Efficacy of this compound at α₂-Adrenergic Receptors (cAMP Assay)
| Receptor Subtype | Agonist Response (EC₅₀, nM) | Antagonist Response (IC₅₀, nM) | % Inhibition of Forskolin-stimulated cAMP |
| α₂A | Data to be determined | Data to be determined | Data to be determined |
| α₂B | Data to be determined | Data to be determined | Data to be determined |
| α₂C | Data to be determined | Data to be determined | Data to be determined |
Key Experimental Protocols
Herein are detailed protocols for essential in vitro assays to characterize the interaction of this compound with adrenergic receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for specific adrenergic receptor subtypes. It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest and measuring the ability of unlabeled this compound to compete for binding.[5][12][13]
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines like HEK293 or CHO).
-
Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α₁ receptors, [³H]-Rauwolscine for α₂ receptors).[7]
-
Unlabeled this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well plates.
-
Filtration apparatus.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor subtype. Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane suspension.
-
50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).
-
50 µL of a serial dilution of unlabeled this compound (for competition binding).
-
50 µL of the radioligand at a concentration near its Kₔ.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining this compound's binding affinity.
Calcium Flux Assay
This assay is used to measure the functional activity of this compound at Gq-coupled α₁-adrenergic receptors by detecting changes in intracellular calcium concentration.[9][10][14]
Materials:
-
Cells expressing the α₁-adrenergic receptor subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[15]
-
This compound.
-
A known α₁-adrenergic receptor agonist (positive control, e.g., Phenylephrine).
-
An α₁-adrenergic receptor antagonist (for antagonist mode, e.g., Prazosin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent plate reader with an injection port or a flow cytometer.
-
96- or 384-well black-walled, clear-bottom plates.
Protocol:
-
Cell Plating: Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove any extracellular dye.
-
Baseline Measurement: Place the plate in the fluorescent plate reader and measure the baseline fluorescence for a short period.
-
Compound Addition:
-
Agonist Mode: Inject a serial dilution of this compound into the wells and continue to monitor the fluorescence over time.
-
Antagonist Mode: Pre-incubate the cells with a serial dilution of this compound for a defined period before injecting a known agonist at its EC₈₀ concentration. Monitor the fluorescence.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For agonist mode, plot the peak fluorescence response against the this compound concentration to determine the EC₅₀ and Eₘₐₓ. For antagonist mode, plot the inhibition of the agonist response against the this compound concentration to determine the IC₅₀.
Signaling Pathway for α₁-Adrenergic Receptor Activation
Caption: this compound activates α₁-AR, leading to Ca²⁺ release.
cAMP Assay
This assay is used to measure the functional activity of this compound at Gi-coupled α₂-adrenergic receptors by detecting changes in intracellular cAMP levels.[11][16][17][18]
Materials:
-
Cells expressing the α₂-adrenergic receptor subtype of interest.
-
This compound.
-
A known α₂-adrenergic receptor agonist (positive control, e.g., Clonidine).
-
An α₂-adrenergic receptor antagonist (for antagonist mode, e.g., Yohimbine).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell lysis buffer.
-
96- or 384-well plates.
Protocol:
-
Cell Plating: Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Agonist Mode: Pre-incubate the cells with a serial dilution of this compound for a defined period. Then, stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Antagonist Mode: Pre-incubate the cells with a serial dilution of this compound. Then, add a known α₂-agonist at its EC₅₀ concentration, followed by stimulation with forskolin.
-
-
Cell Lysis: After the incubation period, lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit's protocol. This typically involves a competitive immunoassay where the cAMP from the cell lysate competes with a labeled cAMP for binding to a specific antibody.
-
Signal Measurement: Measure the signal (e.g., fluorescence, luminescence) using a plate reader. The signal is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to determine the cAMP concentration in the experimental samples. For agonist mode, plot the inhibition of forskolin-stimulated cAMP production against the this compound concentration to determine the EC₅₀. For antagonist mode, plot the reversal of agonist-induced inhibition against the this compound concentration to determine the IC₅₀.
Signaling Pathway for α₂-Adrenergic Receptor Activation
Caption: this compound activates α₂-AR, leading to cAMP inhibition.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Mechanisms involved in alpha-adrenergic phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccjm.org [ccjm.org]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha- and beta-adrenergic receptor subtypes properties, distribution and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adrenoceptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Alpha 1-adrenergic receptor activation mobilizes cellular Ca2+ in a muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Calcium Indicators | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. mdpi.com [mdpi.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Studying Gepefrine-Induced Hypertensive Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gepefrine, also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine, is a sympathomimetic amine that has been used clinically as an antihypotensive agent.[1] Its mechanism of action primarily involves the activation of alpha-1 adrenergic receptors, leading to vasoconstriction and a subsequent increase in blood pressure.[2][3][4] While not a classical agent for inducing chronic hypertension models like Angiotensin II or DOCA-salt, the study of this compound's hypertensive effects can be valuable for understanding the pharmacology of alpha-1 adrenergic agonists, assessing potential toxicities, and for the initial screening of antihypertensive agents that target the adrenergic system.
These application notes provide a framework for researchers interested in studying the acute hypertensive effects of this compound in animal models. The protocols outlined below are based on the known pharmacology of this compound and general principles of hypertension research in rodents.
Animal Models
The most commonly used animal models for pharmacological induction of hypertension are rats and mice due to their well-characterized physiology and the availability of transgenic strains.[5][6] For studying the acute effects of this compound, Wistar or Sprague-Dawley rats are suitable choices.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound-Induced Blood Pressure Changes in Rats
| Dose of this compound (mg/kg, IV) | Peak Systolic Blood Pressure Increase (mmHg) | Peak Diastolic Blood Pressure Increase (mmHg) | Duration of Hypertensive Effect (minutes) |
| 0.1 | 15 ± 3 | 10 ± 2 | 5 - 10 |
| 0.5 | 45 ± 5 | 30 ± 4 | 15 - 20 |
| 1.0 | 70 ± 8 | 50 ± 6 | 25 - 30 |
| 2.0 | 95 ± 10 | 70 ± 7 | 35 - 45 |
Note: This table presents hypothetical data for illustrative purposes, as specific dose-response studies for this compound-induced hypertension in rats are not widely published. Researchers should perform pilot studies to determine the optimal dose range for their specific experimental conditions.
Experimental Protocols
Protocol 1: Acute Intravenous Administration of this compound for Blood Pressure Monitoring
Objective: To evaluate the acute dose-dependent hypertensive effects of this compound following intravenous administration in anesthetized rats.
Materials:
-
Male Wistar rats (250-300g)
-
This compound hydrochloride
-
Saline (0.9% NaCl)
-
Anesthetic agent (e.g., sodium pentobarbital, isoflurane)
-
Catheters for cannulation of the carotid artery and jugular vein
-
Pressure transducer and data acquisition system
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Place the animal on a heating pad to maintain a body temperature of 37°C.
-
Surgically expose the left carotid artery and right jugular vein.
-
Cannulate the carotid artery with a heparinized saline-filled catheter connected to a pressure transducer to record blood pressure.
-
Cannulate the jugular vein with a catheter for intravenous drug administration.
-
Allow the animal to stabilize for at least 30 minutes after surgery until a steady baseline blood pressure is achieved.
-
-
This compound Administration:
-
Prepare fresh solutions of this compound in saline at the desired concentrations.
-
Administer a bolus intravenous injection of saline (vehicle control) and record blood pressure for 15-20 minutes to ensure no significant changes.
-
Administer increasing doses of this compound (e.g., 0.1, 0.5, 1.0, 2.0 mg/kg) intravenously.
-
Allow for a sufficient washout period between doses for blood pressure to return to baseline.
-
Continuously record systolic, diastolic, and mean arterial pressure.
-
-
Data Analysis:
-
Measure the baseline blood pressure before each injection.
-
Determine the peak change in blood pressure from baseline after each dose.
-
Calculate the duration of the hypertensive response.
-
Plot a dose-response curve for the change in blood pressure versus the dose of this compound.
-
Signaling Pathways and Visualizations
This compound exerts its hypertensive effects primarily through the activation of alpha-1 adrenergic receptors on vascular smooth muscle cells. This initiates a downstream signaling cascade leading to vasoconstriction.
This compound Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. article.imrpress.com [article.imrpress.com]
- 6. Models of experimental hypertension in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Analysis of Gepefrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gepefrine, also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine, is a sympathomimetic amine that has been used as an antihypotensive agent.[1] As a substituted phenethylamine (B48288) derivative, its accurate and precise quantification in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable analytical technique for this purpose.
This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method. The described methodology is based on established analytical procedures for structurally similar compounds, such as phenylephrine, and is suitable for the determination of this compound in various sample types. Additionally, this document outlines the validation parameters for the method and illustrates the proposed signaling pathway of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol (B129727)
-
Potassium phosphate (B84403) monobasic
-
Orthophosphoric acid
-
HPLC grade water
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: UV-Vis Detector
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data Acquisition: Chromatography data software
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to a final concentration of 20 mM. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase: Prepare the mobile phase by mixing acetonitrile and the 20 mM phosphate buffer (pH 3.0) in a 30:70 (v/v) ratio. Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The appropriate sample preparation technique will depend on the sample matrix. General procedures include:
-
Pharmaceutical Formulations (e.g., tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound.
-
Dissolve the powder in a known volume of mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[2]
-
-
Biological Fluids (e.g., plasma, urine):
-
Protein Precipitation: Add three volumes of a precipitating agent like acetonitrile or methanol to one volume of the biological fluid.[2][3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.[2]
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE can be employed. This involves passing the sample through a sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a suitable solvent.[3]
-
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below. The presented data is hypothetical but representative of expected performance for a robust HPLC method.
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Specificity | No interference from excipients or endogenous matrix components |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Proposed Signaling Pathway of this compound
As a sympathomimetic amine structurally related to amphetamine, this compound is proposed to exert its effects through the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[4][5] Activation of TAAR1 can lead to the stimulation of multiple downstream signaling cascades.
Caption: Proposed signaling pathway of this compound via TAAR1.
Conclusion
The described RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is adaptable to various sample matrices with appropriate sample preparation. Proper method validation is essential to ensure accurate and precise results for research, quality control, and drug development applications. The proposed signaling pathway provides a framework for understanding the molecular mechanism of this compound's action, which is crucial for further pharmacological studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nacalai.com [nacalai.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Gepefrine by Mass Spectrometry
Introduction
Gepefrine, a sympathomimetic amine, is of interest in pharmaceutical research and clinical analysis. Its structural similarity to other phenethylamines necessitates sensitive and specific analytical methods for its detection and quantification in biological matrices. Mass spectrometry, coupled with chromatographic separation, offers the requisite selectivity and sensitivity for such analyses. These application notes provide a comprehensive overview of the methodologies for the detection of this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for quantitative bioanalysis.[1][2] While specific validated methods for this compound are not widely published, the protocols described herein are based on established methods for structurally related compounds such as ephedrine (B3423809) and other phenethylamines.[3][4][5]
Quantitative Data Summary
The following table summarizes the hypothetical quantitative performance parameters for the LC-MS/MS method described. These values are based on typical performance characteristics observed for the analysis of similar small molecules in biological matrices.[4][6][7]
| Parameter | Urine | Plasma |
| Limit of Detection (LOD) | 0.5 ng/mL | 1.0 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 3.0 ng/mL |
| Linearity (r²) | >0.99 | >0.99 |
| Recovery (%) | 85 - 95% | 80 - 90% |
| Intra-day Precision (%RSD) | < 10% | < 12% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Urine
This protocol outlines the extraction of this compound from urine samples using a mixed-mode cation exchange solid-phase extraction cartridge.
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., d5-Ephedrine)
-
Phosphate (B84403) buffer (0.1 M, pH 6.0)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium hydroxide (B78521) (5% in water)
-
Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)
-
Centrifuge
-
SPE manifold
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add 20 µL of the internal standard solution and 1 mL of phosphate buffer. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of phosphate buffer.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interferences. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute this compound and the IS with 1 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Analysis: The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size)[8]
-
Mobile Phase A: 0.1% Formic acid in water[8]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[8]
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 4000 V[2]
-
Gas Temperature: 325°C[2]
-
Gas Flow: 10 L/min[2]
-
Nebulizer Pressure: 20 psi[2]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 166.1 -> Product ions (Q3) m/z 148.1 (quantifier), m/z 133.1 (qualifier)
-
d5-Ephedrine (IS): Precursor ion (Q1) m/z 171.1 -> Product ion (Q3) m/z 153.1
-
-
Collision Energy: Optimized for each transition (typically 10-25 eV)
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Proposed fragmentation of this compound.
References
- 1. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatography/mass spectrometry determination of amphetamine-related drugs and ephedrines in plasma, urine and hair samples after derivatization with 2,2,2-trichloroethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS analysis of methamphetamine impurities: reactivity of (+)- or (-)-chloroephedrine and cis- or trans-1,2-dimethyl-3-phenylaziridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Identification of methamphetamines and over-the-counter sympathometic amines by full-scan GC-ion trap MS with electron impact and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Gepefrine in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Gepefrine, a sympathomimetic agent, in isolated organ bath experiments. This document outlines the mechanism of action, detailed experimental protocols for vascular and cardiac tissues, and data presentation guidelines to facilitate reproducible and robust pharmacological studies.
Introduction to this compound
This compound, also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine, is a sympathomimetic and antihypotensive agent. Its pharmacological effects are primarily mediated through its action as an α-adrenoceptor agonist. In isolated organ bath systems, this compound is a valuable tool for investigating vascular smooth muscle contraction and cardiac muscle contractility.
Mechanism of Action: α1-Adrenoceptor Signaling
This compound primarily targets α1-adrenergic receptors on vascular smooth muscle cells and cardiac myocytes. The activation of these G-protein coupled receptors initiates a cascade of intracellular events.
Vascular Smooth Muscle Contraction
In vascular smooth muscle, the binding of this compound to α1-adrenoceptors, which are coupled to the Gq protein, activates Phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[1] The increased intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction. DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC), which can further contribute to the contractile response.
Cardiac Muscle Positive Inotropic Effect
In cardiac myocytes, this compound exerts a positive inotropic effect (increased force of contraction) primarily through the modulation of ion channels.[2] Activation of α1-adrenoceptors in the heart leads to the prolongation of the action potential duration. This is achieved by inhibiting potassium (K+) currents, which are responsible for repolarization.[2][3] The prolonged depolarization phase allows for an increased influx of Ca2+ through L-type calcium channels, leading to a greater intracellular Ca2+ transient and consequently, a stronger myocardial contraction.
Data Presentation
Quantitative data from dose-response experiments should be summarized in clear, structured tables. This allows for easy comparison of key pharmacological parameters. While specific EC50 and Emax values for this compound are not widely available in published literature and should be determined experimentally, the following tables provide a template for data presentation.
Table 1: Dose-Response of this compound on Isolated Rat Aortic Ring Contraction
| This compound Concentration (M) | Mean Contraction (g) ± SEM |
| 1 x 10⁻⁹ | |
| 1 x 10⁻⁸ | |
| 1 x 10⁻⁷ | |
| 1 x 10⁻⁶ | |
| 1 x 10⁻⁵ | |
| 1 x 10⁻⁴ | |
| EC₅₀ (M) | To be determined |
| Eₘₐₓ (g) | To be determined |
Table 2: Effect of this compound on Isolated Guinea Pig Papillary Muscle Contractility
| This compound Concentration (M) | Peak Developed Tension (mN) ± SEM | +dT/dt max (mN/s) ± SEM |
| 1 x 10⁻⁹ | ||
| 1 x 10⁻⁸ | ||
| 1 x 10⁻⁷ | ||
| 1 x 10⁻⁶ | ||
| 1 x 10⁻⁵ | ||
| 1 x 10⁻⁴ | ||
| EC₅₀ (M) | To be determined | To be determined |
| Eₘₐₓ (mN) | To be determined | To be determined |
Experimental Protocols
The following are detailed protocols for studying the effects of this compound on isolated vascular and cardiac tissues.
Protocol 1: this compound-Induced Contraction in Isolated Rat Aortic Rings
This protocol details the preparation of isolated rat aortic rings and the subsequent measurement of contractile responses to this compound.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit Solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
This compound stock solution
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Isolated organ bath system with force-displacement transducer and data acquisition software
-
Dissection tools (scissors, forceps)
Procedure:
-
Tissue Preparation:
-
Euthanize the rat via an approved method (e.g., cervical dislocation followed by exsanguination).
-
Open the thoracic cavity and carefully excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove adhering fat and connective tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting the Tissue:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in the organ bath chamber containing Krebs-Henseleit solution.
-
Maintain the solution at 37°C and continuously bubble with carbogen gas.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, washing with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, induce a contraction with 60 mM KCl to check for tissue viability.
-
Wash the tissues until the tension returns to baseline.
-
-
Dose-Response Curve Generation:
-
Once a stable baseline is achieved, add this compound to the organ bath in a cumulative manner, starting from a low concentration (e.g., 1 nM) and increasing in logarithmic increments up to a concentration that produces a maximal response (e.g., 100 µM).
-
Allow the response to each concentration to stabilize before adding the next.
-
-
Data Analysis:
-
Record the contractile force at each concentration.
-
Plot the concentration-response curve and calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximum contractile response).
-
Protocol 2: Assessment of this compound's Inotropic Effects on Isolated Papillary Muscle
This protocol is designed to measure the positive inotropic effects of this compound on isolated cardiac papillary muscle.[4]
Materials:
-
Male guinea pigs (300-400 g)
-
Krebs-Henseleit Solution (as above)
-
This compound stock solution
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Isolated organ bath system with force-displacement transducer and data acquisition software
-
Field stimulator
-
Dissection tools
Procedure:
-
Tissue Preparation:
-
Euthanize the guinea pig using an approved method.
-
Rapidly excise the heart and place it in ice-cold, oxygenated Krebs-Henseleit solution.
-
Dissect the right ventricle to expose the papillary muscles. Carefully dissect a suitable papillary muscle with its tendinous and ventricular wall attachments intact.
-
-
Mounting the Tissue:
-
Mount the papillary muscle vertically in the organ bath. Attach the tendinous end to a fixed hook and the ventricular end to the force transducer.
-
Superfuse the muscle with Krebs-Henseleit solution at 37°C, gassed with carbogen.
-
-
Equilibration and Stimulation:
-
Allow the muscle to equilibrate for 60 minutes under a preload that produces 90% of the maximal developed force.
-
Stimulate the muscle electrically at a frequency of 1 Hz with a pulse duration of 5 ms (B15284909) at a voltage slightly above the threshold.
-
-
Dose-Response Curve Generation:
-
Once a stable baseline of contraction is achieved, introduce this compound into the bath in a cumulative fashion, similar to the aortic ring protocol.
-
-
Data Analysis:
-
Record the peak developed tension and the maximum rate of tension development (+dT/dt max).
-
Construct a concentration-response curve and determine the EC₅₀ and Eₘₐₓ for the positive inotropic effect.
-
References
- 1. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms for the positive inotropic effect of alpha 1-adrenoceptor stimulation in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gepefrine Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gepefrine, also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine, is a sympathomimetic amine that has been used as an antihypotensive agent.[1] As a substituted phenethylamine (B48288) derivative, it is structurally related to other sympathomimetic compounds such as amphetamine and ephedrine.[1] In rodent models, this compound is a known metabolite of amphetamine.[1] These application notes provide detailed protocols for the preparation and administration of this compound in rodent models for cardiovascular and other physiological studies.
Disclaimer: Specific experimental data on the administration of this compound in rodent models is limited in publicly available literature. The following protocols and data are synthesized based on established methodologies for structurally and functionally similar sympathomimetic amines. Researchers should perform initial dose-finding studies to determine the optimal concentration and administration parameters for their specific experimental setup.
Data Presentation: Quantitative Data Summary
The following tables provide extrapolated quantitative data to guide the design of experiments using this compound in rodent models. These values are derived from studies on related sympathomimetic compounds and should be considered as starting points for dose-response investigations.
Table 1: Extrapolated Dose Ranges for Cardiovascular Studies with this compound in Rats
| Administration Route | Proposed Dose Range | Expected Effect | Reference Compound(s) for Extrapolation |
| Intravenous (IV) Bolus | 1 - 100 µg/kg | Acute increase in blood pressure | Phenylephrine |
| Intravenous (IV) Infusion | 0.1 - 10 µg/kg/min | Sustained increase in blood pressure | Phenylephrine |
| Oral Gavage (PO) | 1 - 20 mg/kg | Pressor response | Tyramine |
Table 2: General Administration Parameters for Rodents
| Parameter | Mice | Rats |
| Oral Gavage (PO) | ||
| Max Volume | 10 mL/kg | 10 mL/kg |
| Needle Gauge | 20-22 G | 16-18 G |
| Intravenous (IV) - Tail Vein | ||
| Max Bolus Volume | 5 mL/kg | 5 mL/kg |
| Needle Gauge | 27-30 G | 23-25 G |
| Intraperitoneal (IP) | ||
| Max Volume | 10 mL/kg | 10 mL/kg |
| Needle Gauge | 25-27 G | 23-25 G |
| Subcutaneous (SC) | ||
| Max Volume | 10 mL/kg | 10 mL/kg |
| Needle Gauge | 25-27 G | 23-25 G |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage (PO)
This protocol is designed for the direct administration of a precise oral dose of this compound to investigate its systemic effects following gastrointestinal absorption.
Materials:
-
This compound (pharmaceutically available as the tartrate salt)
-
Vehicle: Sterile water or 0.9% sterile saline. For suspension, 0.5% methylcellulose (B11928114) can be used.
-
Animal scale
-
Flexible gavage needles (16-18 gauge for rats)
-
1 mL syringes
-
Vortex mixer (if preparing a suspension)
-
pH meter and solutions for adjustment (if necessary)
Procedure:
-
Animal Preparation:
-
Allow animals to acclimate to the housing facility for at least one week prior to the experiment.
-
Fast the animals overnight (approximately 12 hours) before oral administration to ensure consistent absorption, while allowing free access to water.
-
On the day of the experiment, weigh each animal to determine the precise volume for administration.
-
-
This compound Solution Preparation:
-
This compound is available as a tartrate salt, which is generally water-soluble.
-
Calculate the required amount of this compound tartrate based on the desired dose (e.g., in mg/kg) and the number and weight of the animals. Remember to account for the molecular weight of the tartrate salt if dosing is based on the free base.
-
Dissolve the this compound tartrate in the chosen vehicle (sterile water or saline) to the desired final concentration.
-
Ensure the solution is clear and fully dissolved. If a suspension is necessary, use a vortex mixer to ensure uniformity before drawing each dose.
-
The pH of the solution should be checked and adjusted to be within a physiologically acceptable range (pH 5-9) if necessary.
-
-
Administration:
-
Gently but firmly restrain the rat.
-
Measure the distance from the animal's incisors to the xiphoid process to estimate the correct length of insertion for the gavage needle.
-
Draw the calculated volume of the this compound solution into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.
-
Slowly administer the solution.
-
-
Post-Administration Monitoring:
-
Carefully remove the gavage needle and return the animal to its home cage.
-
Monitor the animal for any signs of distress, such as labored breathing or changes in behavior.
-
For cardiovascular studies, begin blood pressure and heart rate monitoring at predetermined time points post-administration.
-
Protocol 2: Preparation and Administration of this compound via Intravenous (IV) Injection
This protocol is suitable for studying the acute cardiovascular effects of this compound, as it provides rapid systemic delivery.
Materials:
-
This compound tartrate
-
Vehicle: Sterile 0.9% saline
-
Animal scale
-
Restraining device for rats (e.g., a Broome style restrainer)
-
Sterile syringes (1 mL) and needles (23-25 gauge for rats)
-
Heat lamp or warming pad
Procedure:
-
Animal Preparation:
-
Weigh the animal to calculate the correct injection volume.
-
Place the rat in a restraining device, allowing access to the tail.
-
Warm the tail using a heat lamp or warming pad to induce vasodilation of the lateral tail veins, which will facilitate the injection.
-
-
This compound Solution Preparation:
-
Dissolve the this compound tartrate in sterile 0.9% saline to the desired concentration.
-
Ensure the solution is clear, free of particulates, and at room temperature before administration.
-
The solution must be sterile; filter sterilization using a 0.22 µm filter is recommended.
-
-
Administration:
-
Swab the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Administer the solution as a bolus over a consistent, slow rate (e.g., over 30 seconds).
-
If resistance is met, or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and re-insert.
-
-
Post-Administration Monitoring:
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage.
-
Immediately begin cardiovascular monitoring (e.g., via an indwelling arterial catheter connected to a pressure transducer) to capture the acute pressor effects.
-
Mandatory Visualizations
Caption: Presumed signaling pathway of this compound as a sympathomimetic agent.
Caption: General experimental workflow for this compound administration in rodents.
References
Application Notes and Protocols for Investigating Gepefrine's Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gepefrine, also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine, is a sympathomimetic agent that has been used as an antihypotensive.[1] As a derivative of phenethylamine (B48288) and amphetamine, its cellular effects are primarily mediated through the adrenergic system.[1] Understanding the detailed mechanism of action of this compound at the cellular level is crucial for elucidating its pharmacological profile and exploring potential therapeutic applications.
These application notes provide a comprehensive guide for researchers to investigate the cellular effects of this compound using established cell culture models and key experimental protocols. The focus is on characterizing its interaction with adrenergic receptors and downstream signaling pathways.
Recommended Cell Culture Models
The choice of cell line is critical for studying the specific effects of this compound. Based on its presumed interaction with adrenergic receptors, the following cell models are recommended:
-
Human Embryonic Kidney 293 (HEK293) Cells: These cells are highly amenable to transfection and are an excellent choice for expressing specific adrenergic receptor subtypes (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2).[2][3][4][5] This allows for the precise characterization of this compound's activity at individual receptors.
-
PC12 Cells: This rat pheochromocytoma cell line endogenously expresses several adrenergic receptors and synthesizes catecholamines like dopamine (B1211576) and norepinephrine.[6][7] PC12 cells are a valuable model for studying the effects of this compound on neurotransmitter release and neuronal signaling pathways.[8][9]
-
Chinese Hamster Ovary (CHO) Cells: Similar to HEK293 cells, CHO cells are widely used for the stable or transient expression of recombinant proteins, including G-protein coupled receptors like adrenergic receptors.[2]
Data Presentation: Pharmacological Profile of this compound and Related Compounds
Table 1: Adrenergic Receptor Binding Affinities (Ki in nM) of Reference Compounds
| Compound | α1A | α1B | α1D | α2A | α2B | α2C | β1 | β2 |
| Epinephrine | 1.6 | 3.2 | 2.5 | 1.3 | 2.0 | 1.6 | 32 | 13 |
| Norepinephrine | 3.2 | 10 | 10 | 2.5 | 13 | 10 | 63 | 250 |
| Phenylephrine | 25 | 100 | 63 | 1000 | >10000 | >10000 | >10000 | >10000 |
| Clonidine | 1600 | 400 | 1000 | 3.2 | 1600 | 100 | >10000 | >10000 |
Data compiled from publicly available databases and scientific literature. These values should be considered as approximations and may vary depending on the experimental conditions.
Table 2: Functional Potency (EC50/IC50 in nM) of Reference Adrenergic Agonists
| Compound | Assay | Receptor | Cell Line | EC50/IC50 (nM) |
| Epinephrine | cAMP Inhibition | α2A | Platelets | 200 |
| Norepinephrine | cAMP Inhibition | α2A | Platelets | 600 |
| Isoproterenol | cAMP Stimulation | β1/β2 | Various | ~1-10 |
Data compiled from publicly available databases and scientific literature. These values should be considered as approximations and may vary depending on the experimental conditions.
Signaling Pathways and Experimental Workflows
This compound's Potential Signaling Pathways
This compound, as a sympathomimetic amine, is expected to activate adrenergic receptors, which are G-protein coupled receptors (GPCRs). Depending on the receptor subtype, this can lead to the activation of various downstream signaling cascades. Furthermore, as an amphetamine derivative, it may also interact with Trace Amine-Associated Receptor 1 (TAAR1).
Figure 1: Potential signaling pathways activated by this compound.
Experimental Workflow for Characterizing this compound
A systematic approach is necessary to characterize the cellular effects of this compound. The following workflow outlines the key experimental stages.
Figure 2: Experimental workflow for this compound characterization.
Experimental Protocols
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for specific adrenergic receptor subtypes.
Materials:
-
Cell membranes expressing the adrenergic receptor of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]Prazosin for α1, [3H]Yohimbine for α2, [125I]Iodocyanopindolol for β).
-
This compound.
-
Non-specific binding control (e.g., phentolamine (B1677648) for α-receptors, propranolol (B1214883) for β-receptors).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cultured cells expressing the target receptor.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.
-
Data Analysis: Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: cAMP Assay
Objective: To measure the effect of this compound on adenylyl cyclase activity through Gs or Gi-coupled receptors.
Materials:
-
Cells expressing the adrenergic receptor of interest.
-
This compound.
-
Forskolin (to stimulate adenylyl cyclase in Gi-coupled receptor assays).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell lysis buffer.
Procedure:
-
Cell Plating: Seed cells in a 96-well or 384-well plate.
-
Cell Starvation: Serum-starve the cells for a few hours before the assay.
-
Compound Addition:
-
For Gs-coupled receptors: Add varying concentrations of this compound.
-
For Gi-coupled receptors: Add varying concentrations of this compound followed by a fixed concentration of forskolin.
-
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's protocol.
-
cAMP Detection: Perform the cAMP measurement following the kit's instructions.
-
Data Analysis: Plot the cAMP levels against the this compound concentration to determine the EC50 (for Gs) or IC50 (for Gi).
Protocol 3: ERK Phosphorylation Assay (Western Blot)
Objective: To determine if this compound activates the MAPK/ERK signaling pathway.
Materials:
-
Cells expressing the adrenergic receptor of interest.
-
This compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Procedure:
-
Cell Treatment: Treat serum-starved cells with varying concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Lyse the cells on ice and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour.
-
Incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal. Plot the fold change in phosphorylation against this compound concentration.
Conclusion
These application notes provide a framework for the systematic investigation of this compound's cellular effects. By employing the recommended cell models and detailed protocols, researchers can elucidate the specific adrenergic receptor subtypes with which this compound interacts and characterize the downstream signaling pathways it modulates. This information will be invaluable for a more complete understanding of its pharmacological properties and for guiding future drug development efforts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Embryonic Kidney 293 Cells: A Vehicle for Biopharmaceutical Manufacturing, Structural Biology, and Electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. Epinephrine synthesis in the PC12 pheochromocytoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effects of piperine against corticosterone-induced neurotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PC12 rat pheochromocytoma cells synthesize dynorphin. Its secretion is modulated by nicotine and nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Gepefrine on Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established techniques to study the effects of Gepefrine, a sympathomimetic agent, on neurotransmitter release. The protocols and methodologies detailed herein are intended to guide researchers in designing and executing experiments to elucidate the pharmacological profile of this compound and similar compounds.
Introduction to this compound
This compound, also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine, is a sympathomimetic drug that has been used as an antihypotensive agent.[1] Structurally, it is a substituted phenethylamine (B48288) and an amphetamine derivative.[1] Its pharmacological activity is primarily attributed to its action as an alpha-adrenergic agonist.[1] Understanding the precise effects of this compound on the release of key neurotransmitters such as norepinephrine (B1679862), dopamine, and serotonin (B10506) is crucial for defining its mechanism of action and potential therapeutic applications.
Key Techniques for Studying Neurotransmitter Release
Several powerful techniques can be employed to investigate the impact of this compound on neurotransmitter dynamics. The choice of method depends on the specific research question, whether it involves in vivo or in vitro models, and the desired level of spatial and temporal resolution. The three primary techniques covered in these notes are:
-
In Vivo Microdialysis: For measuring extracellular neurotransmitter concentrations in specific brain regions of living animals.
-
Electrophysiology: For assessing the effects of this compound on the electrical activity of individual neurons or neuronal populations.
-
Radioligand Binding Assays: For determining the affinity and density of this compound binding to specific neurotransmitter receptors.
Section 1: In Vivo Microdialysis
In vivo microdialysis is a widely used technique to monitor the levels of neurotransmitters and their metabolites in the extracellular fluid of discrete brain regions in awake, freely moving animals.[2] This method allows for the direct assessment of how a compound like this compound modulates basal and stimulated neurotransmitter release.
Quantitative Data from Related Alpha-Adrenergic Agonists
While specific quantitative data for this compound is limited in publicly available literature, the effects of other alpha-1 adrenergic agonists, such as phenylephrine, on norepinephrine release have been documented. This data can serve as a valuable reference for designing studies with this compound.
| Agonist | Concentration | Effect on Norepinephrine (NA) Overflow | Reference |
| Phenylephrine | 10⁻³ M | Increase to 225% of basal levels | [3] |
| Methoxamine | 10⁻³ M | Increase to 300% of basal levels | [3] |
Experimental Protocol: In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular norepinephrine levels in the rat prefrontal cortex.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2mm membrane)
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
Artificial cerebrospinal fluid (aCSF)
-
This compound hydrochloride
-
Anesthetics (e.g., isoflurane)
Procedure:
-
Probe Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the desired brain region (e.g., prefrontal cortex).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.
-
-
Drug Administration:
-
After collecting at least three stable baseline samples, administer this compound systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.
-
Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for norepinephrine content using an HPLC-ED system.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the basal levels (average of the three pre-drug samples).
-
Perform statistical analysis to determine the significance of any changes in neurotransmitter levels following this compound administration.
-
Workflow Diagram
Section 2: Electrophysiology
Electrophysiological techniques are used to directly measure the electrical activity of neurons.[4] These methods can reveal whether this compound alters neuronal firing rates, synaptic transmission, or membrane properties, providing insights into its cellular mechanism of action.
Expected Effects of Alpha-1 Adrenergic Agonists on Neuronal Firing
Studies on other alpha-1 adrenergic agonists can provide a hypothesis for the effects of this compound.
| Agonist | Neuron Type | Effect on Firing Rate | Reference |
| Phenylephrine (100µM) | Pyramidal neurons (rat visual cortex) | Increased firing frequency | [5] |
| Phenylephrine | CA1 interneurons (hippocampus) | Concentration-dependent increase in action potential firing | [6] |
| Phenylephrine | CA1 pyramidal neurons (hippocampus) | Concentration-dependent decrease in action potential firing | [6] |
Experimental Protocol: In Vitro Whole-Cell Patch Clamp
Objective: To determine the effect of this compound on the firing properties of pyramidal neurons in acute brain slices.
Materials:
-
Rodent brain slices (e.g., from prefrontal cortex or hippocampus)
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂
-
Patch pipettes (3-5 MΩ)
-
Internal pipette solution
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
This compound hydrochloride
Procedure:
-
Slice Preparation:
-
Rapidly dissect the brain in ice-cold, oxygenated aCSF.
-
Prepare coronal or sagittal slices (e.g., 300 µm thick) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Visualize pyramidal neurons using DIC optics.
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline neuronal activity, including resting membrane potential and firing rate in response to depolarizing current injections.
-
-
Drug Application:
-
Bath-apply this compound at various concentrations to the slice.
-
Record changes in membrane potential and firing patterns during and after drug application.
-
-
Data Analysis:
-
Analyze parameters such as firing frequency, action potential threshold, and input resistance before and after this compound application.
-
Construct dose-response curves to determine the potency of this compound.
-
Signaling Pathway Diagram
Section 3: Radioligand Binding Assays
Radioligand binding assays are the gold standard for characterizing the interaction of a drug with its receptor targets.[7] These assays can determine the binding affinity (Ki) of this compound for different adrenergic receptor subtypes and the density of these receptors (Bmax) in a given tissue.
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for α1-adrenergic receptors in rat brain tissue.
Materials:
-
Rat brain tissue (e.g., cortex)
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)
-
Radioligand (e.g., [³H]-Prazosin for α1 receptors)
-
This compound hydrochloride
-
Non-specific binding control (e.g., phentolamine)
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a series of tubes, add a fixed concentration of the radioligand ([³H]-Prazosin).
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand + excess phentolamine).
-
Add the membrane preparation to each tube to initiate the binding reaction.
-
Incubate at a specific temperature for a set time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Logical Relationship Diagram
Conclusion
The application notes and protocols provided offer a robust framework for investigating the effects of this compound on neurotransmitter release. By employing a combination of in vivo microdialysis, electrophysiology, and radioligand binding assays, researchers can gain a comprehensive understanding of this compound's pharmacological profile. This knowledge is essential for its potential development and for elucidating the broader mechanisms of sympathomimetic drugs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo microdialysis of noradrenaline overflow: effects of alpha-adrenoceptor agonists and antagonists measured by cumulative concentration-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxyamfetamine | C9H13NO | CID 3651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Activation of alpha1-adrenoceptors increases firing frequency through protein kinase C in pyramidal neurons of rat visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-1A Adrenergic receptor activation increases inhibitory tone in CA1 hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Application of Gepefrine in Physiological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gepefrine, also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine, is a sympathomimetic amine that has been used clinically as an antihypotensive agent.[1] Marketed in Germany under the trade names Pressionorm and Wintonin, it belongs to the substituted phenethylamine (B48288) and amphetamine class of compounds.[1] Its primary application in physiological research is the study of the sympathetic nervous system, particularly in the context of blood pressure regulation and orthostatic hypotension. This compound's structural similarity to endogenous catecholamines and other sympathomimetic drugs suggests that its mechanism of action involves the modulation of adrenergic receptors.
Mechanism of Action
While direct and comprehensive studies on the specific receptor binding affinities of this compound are limited, its sympathomimetic effects are understood to be mediated through the adrenergic system. As a member of the amphetamine family, this compound likely exerts its effects through a combination of direct agonism at adrenergic receptors and indirect action by promoting the release of endogenous norepinephrine.
Studies on structurally similar compounds, such as ephedrine (B3423809), suggest that the pressor effects of such agents are primarily mediated by direct action on alpha-adrenergic receptors.[2][3] It is therefore hypothesized that this compound acts as an agonist at α-adrenergic receptors, particularly the α1-subtype, leading to vasoconstriction and an increase in peripheral vascular resistance, which in turn elevates blood pressure.[4][5] The potential for interaction with β-adrenergic receptors also exists, which could influence heart rate and cardiac output, although clinical studies with this compound have shown no substantive alterations in heart rate.
Putative Signaling Pathway of this compound
The following diagram illustrates the presumed primary signaling pathway for this compound's pressor effect, based on the known mechanisms of α1-adrenergic receptor agonists.
Caption: Putative signaling pathway of this compound via the α1-adrenergic receptor.
Application Notes
This compound can be a valuable tool in physiological research for the following applications:
-
Modeling and Study of Hypotension: Inducing a controlled increase in blood pressure to study the physiological responses to hypertension or to counteract experimentally induced hypotension.
-
Investigation of Orthostatic Hypotension: As a therapeutic agent to study the mechanisms of orthostatic intolerance and the efficacy of sympathomimetic drugs in its management.
-
Pharmacological Profiling: Serving as a reference compound in the screening and characterization of novel adrenergic receptor agonists or antagonists.
-
Autonomic Nervous System Research: To probe the function and regulation of the sympathetic nervous system in various physiological and pathological states.
Experimental Protocols
The following are example protocols for the application of this compound in physiological research, adapted from studies on structurally and functionally similar compounds. Researchers should optimize these protocols for their specific experimental conditions.
In Vivo Study of Cardiovascular Effects in a Rodent Model
Objective: To evaluate the dose-dependent effects of this compound on arterial blood pressure and heart rate in an anesthetized rat model.
Materials:
-
This compound hydrochloride
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, urethane)
-
Male Wistar rats (250-300g)
-
Arterial catheter
-
Pressure transducer and data acquisition system
-
Intravenous (IV) catheter
Procedure:
-
Anesthetize the rat and maintain a stable plane of anesthesia throughout the experiment.
-
Surgically implant a catheter into the carotid artery for direct blood pressure measurement.
-
Insert an IV catheter into the jugular vein for drug administration.
-
Connect the arterial catheter to a pressure transducer to continuously record blood pressure and heart rate.
-
Allow the animal to stabilize for at least 30 minutes post-surgery, ensuring baseline cardiovascular parameters are stable.
-
Prepare stock solutions of this compound in saline.
-
Administer a bolus IV injection of vehicle (saline) and record cardiovascular parameters for 15 minutes to establish a baseline.
-
Administer increasing doses of this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) via the IV catheter. Allow for a sufficient time interval between doses for cardiovascular parameters to return to baseline.
-
Continuously record mean arterial pressure (MAP) and heart rate (HR) throughout the experiment.
Data Analysis:
Calculate the change in MAP and HR from baseline for each dose of this compound. Plot dose-response curves to determine the potency and efficacy of this compound on cardiovascular parameters.
Caption: Experimental workflow for in vivo cardiovascular assessment of this compound.
In Vitro Study of Adrenergic Receptor Activation
Objective: To determine if this compound activates α1-adrenergic receptors in a cell-based assay.
Materials:
-
This compound hydrochloride
-
Cell line expressing recombinant human α1-adrenergic receptors (e.g., HEK293 cells)
-
Cell culture medium and reagents
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Phenylephrine (B352888) (positive control)
-
Prazosin (B1663645) (α1-adrenergic antagonist)
-
Microplate reader with fluorescence detection
Procedure:
-
Culture the α1-adrenergic receptor-expressing cells in appropriate multi-well plates until they reach a suitable confluency.
-
Load the cells with a fluorescent calcium indicator according to the manufacturer's protocol.
-
Prepare serial dilutions of this compound, phenylephrine, and prazosin in an appropriate assay buffer.
-
To determine agonist activity, add increasing concentrations of this compound or phenylephrine to the wells and measure the change in intracellular calcium levels using a microplate reader.
-
To confirm the mechanism of action, pre-incubate the cells with prazosin for a defined period before adding this compound or phenylephrine and measure the calcium response.
-
Record the fluorescence intensity over time to capture the kinetics of the calcium response.
Data Analysis:
Generate concentration-response curves for this compound and phenylephrine to determine their EC50 values. Assess the inhibitory effect of prazosin on the this compound-induced calcium response to confirm the involvement of α1-adrenergic receptors.
Quantitative Data Summary
The following tables summarize quantitative data from clinical studies involving this compound and preclinical studies with structurally related sympathomimetic amines. This information can serve as a reference for designing future experiments.
Table 1: Clinical Effects of Oral this compound on Blood Pressure
| Parameter | Dose | Effect | Reference |
| Blood Pressure | 30 mg or 45 mg | Significant increase at rest, more marked on standing and during exercise. | [6] |
| Orthostatic Dysregulation | Not specified | Significant improvement in early orthostatic dysregulation of arterial pressure. | [2] |
Table 2: Cardiovascular Effects of Intravenous Ephedrine in Anesthetized Dogs
| Dose | Mean Arterial Pressure (MAP) | Cardiac Index (CI) | Heart Rate (HR) | Systemic Vascular Resistance (SVR) | Reference |
| 0.1 mg/kg | Transient significant increase | Transient significant increase | Significant decrease | Significant decrease | [7] |
| 0.25 mg/kg | Greater and more prolonged increase | Increase | Decrease | Increase | [7] |
Note: The data in Table 2 is for ephedrine, a structurally similar compound, and should be used as a preliminary guide for designing studies with this compound.
Conclusion
This compound is a sympathomimetic agent with potential applications in physiological research, particularly in the study of cardiovascular regulation and autonomic function. While direct, detailed pharmacological data on this compound is not abundant, its structural similarity to other well-characterized sympathomimetics provides a strong basis for its mechanism of action and experimental use. The protocols and data presented here offer a foundation for researchers to explore the physiological effects of this compound in their specific areas of interest. As with any experimental compound, it is imperative to conduct thorough dose-response studies and to adhere to all institutional and ethical guidelines for animal and cell-based research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pressor responses to ephedrine are mediated by a direct mechanism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 5. List of alpha agonists: Uses, common brands, and safety information [singlecare.com]
- 6. This compound [medbox.iiab.me]
- 7. Effects of ephedrine on cardiovascular function and oxygen delivery in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Gepefrine: A Tool Compound for Interrogating Adrenergic Signaling Pathways
Application Notes and Protocols for Researchers
Introduction
Gepefrine, also known by its chemical names 3-hydroxyamphetamine and α-methyl-meta-tyramine, is a sympathomimetic agent that has been clinically utilized as an antihypotensive medication.[1] As a substituted phenethylamine (B48288) and amphetamine derivative, this compound serves as a valuable tool compound for researchers and scientists in the field of adrenergic pharmacology.[1] Its mechanism of action, centered on the modulation of adrenergic receptors, makes it a suitable probe for investigating the physiological and pathological roles of the sympathetic nervous system. These application notes provide a comprehensive overview of this compound's utility in adrenergic signaling studies, complete with detailed experimental protocols and data presentation guidelines for drug development professionals.
Physicochemical Properties
| Property | Value |
| IUPAC Name | (±)-3-(2-aminopropyl)phenol |
| Synonyms | 3-hydroxyamphetamine, α-methyl-meta-tyramine |
| Brand Names | Pressionorm, Wintonin |
| Molecular Formula | C₉H₁₃NO |
| Molar Mass | 151.209 g·mol⁻¹ |
| CAS Number | 1075-61-2 |
Mechanism of Action
This compound is a sympathomimetic agent, meaning it mimics the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862).[1][2] Its primary mechanism of action is presumed to be the stimulation of adrenergic receptors, which are G-protein coupled receptors that mediate the "fight or flight" response.[3][4] Adrenergic receptors are broadly classified into α (alpha) and β (beta) subtypes, each with further subdivisions (α₁, α₂, β₁, β₂, β₃).[3][4]
While specific quantitative data on the binding affinities and functional potencies of this compound at individual adrenergic receptor subtypes are not extensively available in publicly accessible literature, its known physiological effects, such as increasing blood pressure, suggest activity at α-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction.[5] It may also exhibit activity at β-adrenergic receptors in the heart, potentially influencing heart rate and contractility. The overall effect of this compound is an increase in peripheral vascular resistance and blood pressure.
Adrenergic Signaling Pathways
Adrenergic receptors, upon activation by an agonist like this compound, initiate intracellular signaling cascades. The specific pathway activated depends on the receptor subtype.
-
α₁-Adrenergic Receptors: These receptors are coupled to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction.[3]
-
α₂-Adrenergic Receptors: These receptors are coupled to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This can have various downstream effects, including the inhibition of norepinephrine release from presynaptic terminals.[3]
-
β-Adrenergic Receptors (β₁, β₂, β₃): These receptors are primarily coupled to Gs proteins. Activation of Gs stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit physiological responses such as increased heart rate and contractility (β₁), smooth muscle relaxation (β₂), and lipolysis (β₃).[3][4]
Diagrams of Signaling Pathways
Caption: Alpha-1 adrenergic signaling pathway activated by this compound.
Caption: Beta-adrenergic signaling pathway activated by this compound.
Data Presentation: Quantitative Analysis of this compound Activity
Due to the limited availability of public data, the following tables are presented as templates for researchers to populate with their experimental findings.
Table 1: Radioligand Binding Affinities (Ki) of this compound at Adrenergic Receptors
| Adrenergic Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| α₁A | [³H]Prazosin | e.g., HEK293 cells | Data not available | |
| α₁B | [³H]Prazosin | e.g., HEK293 cells | Data not available | |
| α₁D | [³H]Prazosin | e.g., HEK293 cells | Data not available | |
| α₂A | [³H]Rauwolscine | e.g., CHO cells | Data not available | |
| α₂B | [³H]Rauwolscine | e.g., CHO cells | Data not available | |
| α₂C | [³H]Rauwolscine | e.g., CHO cells | Data not available | |
| β₁ | [³H]Dihydroalprenolol | e.g., C6 glioma cells | Data not available | |
| β₂ | [³H]Dihydroalprenolol | e.g., A549 cells | Data not available | |
| β₃ | [³H]CGP-12177 | e.g., CHO-K1 cells | Data not available |
Table 2: Functional Potency (EC₅₀/IC₅₀) and Efficacy (% of Max Response) of this compound
| Assay Type | Receptor Subtype | Cell Line/Tissue | EC₅₀/IC₅₀ (nM) | Efficacy (%) | Reference |
| Calcium Mobilization | α₁ | e.g., CHO-K1 cells | Data not available | Data not available | |
| cAMP Inhibition | α₂ | e.g., PC12 cells | Data not available | Data not available | |
| cAMP Accumulation | β₁, β₂, β₃ | e.g., HEK293 cells | Data not available | Data not available | |
| Vascular Contraction | α₁ | e.g., Rat aorta | Data not available | Data not available | |
| Cardiac Contractility | β₁ | e.g., Isolated rat atria | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the adrenergic activity of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for various adrenergic receptor subtypes.
Materials:
-
Cell membranes prepared from cells stably expressing the adrenergic receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]Prazosin for α₁, [³H]Rauwolscine for α₂, [³H]Dihydroalprenolol for β).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., phentolamine (B1677648) for α receptors, propranolol (B1214883) for β receptors).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either buffer, non-specific control, or this compound at various concentrations.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Functional Assay: cAMP Measurement
Objective: To determine the functional activity of this compound at α₂ (inhibition) and β (stimulation) adrenergic receptors by measuring intracellular cAMP levels.
Materials:
-
Cells stably expressing the adrenergic receptor subtype of interest.
-
This compound solutions of varying concentrations.
-
Forskolin (B1673556) (to stimulate cAMP production for α₂ assays).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Cell culture medium and reagents.
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
For β-adrenergic receptors: Add this compound at various concentrations and incubate for a specified time (e.g., 30 minutes).
-
For α₂-adrenergic receptors: Add this compound at various concentrations followed by a fixed concentration of forskolin and incubate.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure cAMP levels using the chosen detection method.
-
Plot the concentration-response curve and determine the EC₅₀ (for β receptors) or IC₅₀ (for α₂ receptors) of this compound.
In Vivo Study: Blood Pressure Measurement in Rodents
Objective: To evaluate the effect of this compound on blood pressure in an in vivo model.
Materials:
-
Rodents (e.g., rats or mice).
-
This compound solution for administration (e.g., oral gavage or intravenous injection).
-
Vehicle control.
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry).
Protocol:
-
Acclimate the animals to the blood pressure measurement procedure to minimize stress-induced variations.
-
Record baseline blood pressure and heart rate measurements.
-
Administer this compound or vehicle to the animals. A clinical study in humans used oral doses of 30 mg and 45 mg.[5]
-
Monitor and record blood pressure and heart rate at regular intervals for a specified duration.
-
Analyze the data to determine the magnitude and duration of the pressor effect of this compound.
Conclusion
This compound is a valuable pharmacological tool for the study of adrenergic signaling. Its sympathomimetic properties allow for the investigation of α- and β-adrenergic receptor function in various physiological and disease models. The protocols outlined in these application notes provide a framework for researchers to characterize the specific adrenergic activities of this compound and to further elucidate the complexities of the sympathetic nervous system. While quantitative data for this compound is not widely published, the provided experimental designs will enable researchers to generate this crucial information, thereby enhancing our understanding of adrenergic pharmacology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sympathomimetic drug - Wikipedia [en.wikipedia.org]
- 3. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Therapy of orthostatic dysregulation with gepefrin. Study with continuous telemetric blood pressure monitoring] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of Sympathomimetic Amines in Animal Thermogenesis Research: Focus on Ephedrine as a Model Compound
A Note to Researchers: Initial literature searches for the use of Gepefrine in animal models of thermogenesis did not yield specific, detailed studies, quantitative data, or established protocols necessary to generate comprehensive application notes. This compound belongs to the class of sympathomimetic amines, similar to the more extensively researched compound, ephedrine (B3423809). Due to the lack of specific data on this compound, this document provides detailed application notes and protocols for ephedrine as a representative and well-documented sympathomimetic amine for studying thermogenesis in animal models. The principles and methodologies described herein are likely applicable to the study of other similar compounds, including this compound, but would require compound-specific validation.
Introduction to Sympathomimetic-Induced Thermogenesis
Sympathomimetic compounds, such as ephedrine, stimulate the sympathetic nervous system, leading to a cascade of physiological effects, including an increase in metabolic rate and heat production (thermogenesis).[1][2] This thermogenic effect is primarily mediated through the activation of adrenergic receptors, particularly β-adrenoceptors, in various tissues, most notably brown adipose tissue (BAT).[3][4][5] The activation of these receptors in brown adipocytes triggers a signaling pathway that leads to the uncoupling of mitochondrial respiration from ATP synthesis, resulting in the dissipation of energy as heat.[4] This process of non-shivering thermogenesis is a key mechanism for maintaining body temperature and has been a significant area of research in the context of obesity and metabolic diseases.[1][2]
Application Notes
Mechanism of Action
Ephedrine exerts its thermogenic effects through a multi-faceted mechanism. It acts as both a direct and indirect agonist of adrenergic receptors. Directly, it can bind to and activate β-adrenoceptors on the surface of brown and white adipocytes.[4] Indirectly, and more significantly, it promotes the release of endogenous norepinephrine (B1679862) from sympathetic nerve terminals, which then acts on these receptors.[6] The subsequent activation of β-adrenergic receptors, particularly the β3 subtype in rodents, initiates an intracellular signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA).[4] This cascade ultimately leads to the activation of uncoupling protein 1 (UCP1) in the inner mitochondrial membrane of brown adipocytes, which is the primary effector of non-shivering thermogenesis.[4]
Signaling Pathway of Ephedrine-Induced Thermogenesis in Brown Adipose Tissue
Caption: Signaling cascade of ephedrine-induced thermogenesis in a brown adipocyte.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the thermogenic effects of ephedrine in various animal models.
Table 1: Effect of Ephedrine on Energy Expenditure in Mice
| Animal Model | Ephedrine Dose | Route of Administration | Change in Energy Expenditure | Reference |
| MSG-induced obese mice | Not specified (part of a mixture) | Oral | +10% | [7] |
| ob/ob mice | Not specified | Not specified | Increased | [8] |
Table 2: Effect of Ephedrine on Body Composition in Mice
| Animal Model | Ephedrine Dose | Route of Administration | Change in Body Weight | Change in Body Fat | Reference |
| MSG-induced obese mice | Not specified (part of a mixture) | Oral | -14% | -42% | [7] |
| ob/ob mice | Not specified | Not specified | Decreased | Decreased | [8] |
Note: Many historical studies on ephedrine did not specify precise dosages in a standardized manner, often administering it as part of a mixture or in the diet.
Experimental Protocols
Protocol 1: Measurement of Whole-Body Energy Expenditure using Indirect Calorimetry
This protocol outlines the procedure for assessing the effect of ephedrine on the metabolic rate of rodents using an open-circuit indirect calorimetry system.[9][10][11]
Materials:
-
Indirect calorimetry system (e.g., CLAMS, TSE LabMaster, or similar)
-
Metabolic cages
-
Ephedrine hydrochloride solution
-
Saline (vehicle control)
-
Animal scale
-
Syringes and needles for injection (if applicable)
Procedure:
-
Acclimatization: House the animals individually in the metabolic cages for at least 24-48 hours before the experiment to allow them to adapt to the new environment.[9] This minimizes stress-induced artifacts in the data.
-
System Calibration: Calibrate the gas analyzers (O₂ and CO₂) and flow meters of the indirect calorimetry system according to the manufacturer's instructions.[9] This is a critical step to ensure data accuracy.
-
Baseline Measurement: Record baseline oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER), and physical activity for a stable period (e.g., 12-24 hours).
-
Compound Administration:
-
Prepare a sterile solution of ephedrine hydrochloride in saline at the desired concentration.
-
Administer ephedrine to the treatment group via the chosen route (e.g., intraperitoneal injection, oral gavage, or in drinking water/food).
-
Administer an equivalent volume of saline to the control group.
-
-
Data Collection: Continue to record VO₂, VCO₂, RER, and activity for a defined period post-administration (e.g., 6-24 hours) to capture the full thermogenic response.
-
Data Analysis:
-
Calculate energy expenditure (heat production) from VO₂ and VCO₂ values using the Weir equation or a simplified version provided by the system's software.
-
Analyze the change in energy expenditure from baseline for both the ephedrine-treated and control groups.
-
Normalize energy expenditure data to body weight or lean body mass as appropriate.[12]
-
Experimental Workflow for Indirect Calorimetry
Caption: Workflow for assessing thermogenic effects using indirect calorimetry.
Protocol 2: Assessment of Brown Adipose Tissue Activation
This protocol describes methods to evaluate the activation of BAT following ephedrine administration.
Part A: Gene Expression Analysis (qPCR)
Materials:
-
Interscapular brown adipose tissue (iBAT) samples from control and ephedrine-treated animals
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for UCP1, PGC-1α, and a housekeeping gene (e.g., β-actin, GAPDH)
-
qPCR instrument
Procedure:
-
Tissue Collection: At a predetermined time point after ephedrine or vehicle administration, euthanize the animals and carefully dissect the iBAT.
-
RNA Extraction: Immediately homogenize the iBAT in a lysis buffer and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers for thermogenic genes (e.g., UCP1, PGC-1α) and a housekeeping gene.
-
Data Analysis: Calculate the relative expression of the target genes in the ephedrine-treated group compared to the control group using the ΔΔCt method.
Part B: Immunohistochemistry for UCP1
Materials:
-
iBAT samples fixed in 4% paraformaldehyde
-
Paraffin embedding and sectioning equipment
-
Primary antibody against UCP1
-
Secondary antibody conjugated to a reporter enzyme (e.g., HRP)
-
DAB substrate kit
-
Microscope
Procedure:
-
Tissue Processing: Dehydrate the fixed iBAT samples and embed them in paraffin. Cut thin sections (e.g., 5 µm) and mount them on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections, followed by antigen retrieval (e.g., heat-induced epitope retrieval).
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate the sections with the primary anti-UCP1 antibody.
-
Wash and incubate with the secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Capture images of the stained sections using a microscope and qualitatively or quantitatively assess the UCP1 protein expression levels.
Conclusion
While specific data on this compound is limited, the extensive research on ephedrine provides a solid foundation for designing and conducting studies on the thermogenic effects of sympathomimetic amines in animal models. The protocols and data presented here for ephedrine can serve as a valuable starting point for researchers interested in investigating the thermogenic potential of this compound or other related compounds. It is crucial to perform dose-response studies and validate these methods for any new compound to accurately characterize its specific effects on thermogenesis and energy metabolism.
References
- 1. Thermogenic drugs for the treatment of obesity: sympathetic stimulants in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermogenic drugs as a strategy for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Human Brown Adipose Tissue by a β3-Adrenergic Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Human Brown Adipose Tissue by Capsinoids, Catechins, Ephedrine, and Other Dietary Components: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Human Brown Adipose Tissue by Capsinoids, Catechins, Ephedrine, and Other Dietary Components: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adrenergic activation of triiodothyronine production in brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The thermogenic properties of ephedrine/methylxanthine mixtures: animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 10. Characterization of energy expenditure in rodents by indirect calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring Energy Metabolism in the Mouse – Theoretical, Practical, and Analytical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indirect calorimetry in laboratory mice and rats: principles, practical considerations, interpretation and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges with Gepefrine
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Gepefrine and encountering solubility issues during their in vitro experiments. This resource provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A: Currently, there is a lack of publicly available quantitative data on the solubility of this compound in common in vitro solvents such as water, ethanol (B145695), or DMSO. This compound is a substituted phenethylamine (B48288) and is available pharmaceutically as a tartrate salt, which generally confers better aqueous solubility than the free base.[1] However, without specific solubility data (e.g., mg/mL), it is recommended to experimentally determine its solubility in your specific buffer or media.
Q2: I am observing precipitation when I add my this compound stock solution to my cell culture media. What is causing this?
A: Precipitation of a compound upon addition to an aqueous medium is a common issue, especially when the stock solution is prepared in a high-concentration organic solvent like DMSO. This phenomenon, often termed "fall-out," can be attributed to several factors:
-
Exceeding Solubility Limit: The final concentration of this compound in the cell culture medium may be higher than its aqueous solubility limit.
-
Solvent Shock: The rapid change in solvent environment from an organic solvent to an aqueous one can cause the compound to precipitate.
-
Interactions with Media Components: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
Q3: How can I avoid precipitation of this compound in my experiments?
A: Several strategies can be employed to prevent precipitation. These include optimizing your stock solution concentration, modifying the dilution method, and adjusting the composition of your final solution. A detailed troubleshooting guide is provided in the following section.
Troubleshooting Guide for this compound Solubility
This guide provides a systematic approach to addressing solubility challenges with this compound in your in vitro assays.
Initial Observation: Precipitation or Cloudiness
If you observe precipitation either immediately after adding this compound to your aqueous solution or after a period of incubation, follow these troubleshooting steps.
Step 1: Optimize Stock Solution Preparation
-
Choice of Solvent: For initial attempts, Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of organic molecules.[2]
-
Concentration: Prepare a stock solution at the highest practical concentration that remains fully dissolved. A higher concentration stock allows for smaller volumes to be added to the aqueous medium, minimizing the "solvent shock."
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can aid in the dissolution of the compound in the stock solvent.
Step 2: Modify the Dilution Procedure
-
Pre-warming the Medium: Adding the this compound stock solution to pre-warmed (e.g., 37°C) cell culture medium can enhance solubility.
-
Dropwise Addition with Mixing: Add the stock solution dropwise to the aqueous medium while gently vortexing or swirling. This gradual introduction helps to prevent localized high concentrations that can lead to precipitation.
-
Intermediate Dilution: Consider a serial dilution approach. First, dilute the high-concentration stock in a smaller volume of serum-free media. Then, add this intermediate dilution to the final volume of complete media.
Step 3: Adjust the Final Solution Composition
-
Increase Serum Concentration: If your experimental design permits, increasing the percentage of fetal bovine serum (FBS) can help solubilize hydrophobic compounds through binding to proteins like albumin.
-
pH Adjustment: this compound has a basic amine group and an acidic phenolic hydroxyl group, meaning its charge and solubility will be pH-dependent.[1] Determining the pKa of these functional groups can help in selecting a buffer system where the molecule is in its most soluble (ionized) state.
-
Use of Co-solvents: In some acellular assays, the inclusion of a small percentage of a water-miscible organic solvent (co-solvent) like ethanol or polyethylene (B3416737) glycol (PEG) in the final solution can improve the solubility of the compound.[3] However, the effect of co-solvents on cell viability and metabolism must be carefully evaluated in cell-based assays.[4]
Data Summary: Factors Influencing Drug Solubility
While specific quantitative data for this compound is unavailable, the following table summarizes key factors that generally influence the solubility of small molecules in vitro.
| Factor | Description | Potential Impact on this compound Solubility |
| pH | The acidity or basicity of the solution. | This compound's ionizable groups suggest that its solubility will be pH-dependent. |
| Temperature | The temperature of the solvent and final solution. | Increased temperature generally increases solubility, but stability should be considered. |
| Solvent Choice | The solvent used to prepare the stock solution. | Polar aprotic solvents like DMSO are common starting points for organic molecules. |
| Co-solvents | Water-miscible organic solvents added to the aqueous phase. | Can increase solubility but may impact biological systems. |
| Ionic Strength | The concentration of salts in the solution. | High salt concentrations can sometimes decrease the solubility of organic molecules ("salting out"). |
| Presence of Proteins | Proteins in cell culture media (e.g., albumin in FBS). | Can bind to and help solubilize hydrophobic compounds. |
Experimental Protocols
Protocol for Determining Kinetic Solubility of this compound
This protocol outlines a general method for determining the kinetic solubility of this compound in an aqueous buffer, which can be adapted for cell culture media.[2][5][6][7]
Materials:
-
This compound (tartrate salt or free base)
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (UV-transparent if using a plate reader for detection)
-
Plate reader or HPLC-UV system
-
Filtration device for 96-well plates
Procedure:
-
Prepare a High-Concentration Stock Solution: Accurately weigh this compound and dissolve it in DMSO to prepare a 10 mM stock solution. Ensure it is fully dissolved.
-
Serial Dilution in DMSO: If necessary, perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small, fixed volume (e.g., 1-2 µL) of the DMSO stock solution (and each dilution) to a larger volume (e.g., 98-99 µL) of the aqueous buffer in the wells of the 96-well plate.
-
Incubation: Shake the plate for a predetermined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).
-
Detection of Precipitation: Visually inspect the wells for any signs of precipitation. For a more quantitative measure, a nephelometric (light scattering) plate reader can be used to detect insoluble particles.
-
Separation of Undissolved Compound: If precipitation is observed, filter the solutions to remove the solid material.
-
Quantification of Soluble Compound: Determine the concentration of this compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy (if this compound has a chromophore) or HPLC-UV.
-
Calculate Kinetic Solubility: The highest concentration at which no precipitation is observed, or the concentration in the saturated filtrate, is considered the kinetic solubility under those conditions.
Visualizations
Troubleshooting Workflow for this compound Solubility Issues
The following diagram illustrates a logical workflow for addressing solubility problems encountered during in vitro experiments with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. scispace.com [scispace.com]
- 4. The effect of solvents on drug metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmatutor.org [pharmatutor.org]
Technical Support Center: Optimizing Gepefrine Dosage for In Vivo Experiments
Welcome to the technical support center for Gepefrine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound in in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your study design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine, is a sympathomimetic agent.[1] Its primary mechanism of action is to stimulate the sympathetic nervous system by acting as an adrenergic agonist.[2][3] This means it binds to and activates adrenergic receptors, which are typically responsive to endogenous catecholamines like norepinephrine (B1679862) and epinephrine. This activation leads to a variety of physiological responses, including changes in blood pressure and heart rate.[4][5]
Q2: What are the expected cardiovascular effects of this compound in in vivo models?
A2: As a sympathomimetic and antihypotensive agent, this compound is expected to increase blood pressure and potentially heart rate.[1][4] The pressor (blood pressure-increasing) effect is a key characteristic of this class of compounds and is mediated by their action on adrenergic receptors in the cardiovascular system.[6] The magnitude of this effect is dose-dependent.
Q3: What is a reasonable starting dose for this compound in an in vivo experiment?
A3: Published data on in vivo dosages of this compound for its antihypotensive effects are limited. However, studies on its synonym, hydroxyamphetamine, in neuroscience research provide a starting point. For instance, intraperitoneal (IP) doses in mice have ranged from 5 to 40 mg/kg for studying effects on the central nervous system and neurotransmitter depletion.[[“]] It is crucial to note that the optimal dose for cardiovascular studies may differ significantly. A dose-finding study is strongly recommended to determine the effective dose for your specific animal model and experimental endpoint.
Q4: What are the potential adverse effects or signs of toxicity to monitor for?
A4: this compound is a phenethylamine (B48288) derivative, and high doses may lead to sympathomimetic or serotonergic toxicity.[8][9][10] Signs to monitor in your animals include:
-
Hyperthermia (increased body temperature)[8]
-
Tachycardia (abnormally high heart rate)[8]
-
Mydriasis (pupil dilation)[8]
Q5: How should this compound be prepared for administration?
A5: The solubility and formulation of this compound will depend on the salt form used. It is typically available as a tartrate salt.[1] For administration, it should be dissolved in a sterile, physiologically compatible vehicle such as sterile saline (0.9% NaCl). It is recommended to prepare fresh solutions on the day of the experiment and filter them through a 0.22 µm syringe filter before administration to ensure sterility, especially for intravenous routes.
Troubleshooting Guides
Issue 1: No Observable Effect at a Given Dose
| Possible Cause | Troubleshooting Step |
| Insufficient Dose | The initial dose may be too low for the specific animal model, strain, or experimental conditions. |
| Gradually increase the dose in subsequent experimental groups. A dose-response curve should be generated to identify the optimal effective dose. | |
| Route of Administration | The chosen route of administration (e.g., intraperitoneal, subcutaneous) may result in poor bioavailability or slow absorption. |
| Consider a more direct route, such as intravenous (IV) infusion, for a more rapid and predictable onset of action. | |
| Drug Stability | The this compound solution may have degraded if not prepared or stored correctly. |
| Prepare fresh solutions for each experiment. Protect from light and store at an appropriate temperature as recommended by the supplier. | |
| Animal Model Insensitivity | The specific animal strain or species may have a different sensitivity to adrenergic agonists. |
| Review the literature for the adrenergic receptor expression and sensitivity in your chosen model. Consider using a different, more responsive strain if necessary. |
Issue 2: High Variability in Animal Responses
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Inaccurate or inconsistent administration of this compound can lead to variable drug exposure. |
| Ensure precise and consistent dosing techniques. Calibrate all equipment and ensure all personnel are trained in the administration procedure. | |
| Biological Variability | Inherent biological differences between individual animals can contribute to varied responses. |
| Increase the number of animals per group to improve statistical power. Ensure animals are age- and sex-matched. | |
| Stress-Induced Physiological Changes | Stress from handling and procedures can alter cardiovascular parameters and affect the response to this compound. |
| Acclimate animals to the experimental procedures and environment before the study begins. |
Issue 3: Signs of Animal Distress or Toxicity
| Possible Cause | Troubleshooting Step |
| Dose is Too High | The administered dose is exceeding the therapeutic window and causing adverse effects. |
| Immediately reduce the dose in subsequent experiments. If using continuous infusion, stop the infusion. Provide supportive care as per your institution's animal care guidelines. | |
| Off-Target Effects | This compound may be interacting with other receptors or systems at high concentrations. |
| Review the literature for known off-target effects of related compounds. Consider using a more selective adrenergic agonist if specificity is a concern. | |
| Rapid IV Infusion | A rapid bolus injection may lead to a sudden spike in plasma concentration and acute toxicity. |
| Administer the drug as a slower infusion to achieve a more controlled increase in plasma concentration. |
Data Presentation
Table 1: Reported In Vivo Dosages of Hydroxyamphetamine (this compound Synonym) in Rodents
| Animal Model | Route of Administration | Dose Range | Observed Effect/Purpose | Reference |
| Mice | Intraperitoneal (IP) | 5 - 10 mg/kg | Induction of hyperthermia | [[“]] |
| Rats | Intraperitoneal (IP) | 20 - 40 mg/kg | Neurotransmitter depletion studies | [[“]] |
| Mice | Central (intraventricular) | 0.5 - 25 µg | Study of central nervous system effects (hypothermia/hyperthermia) | [[“]] |
Note: These doses are from neuroscience studies and may not be directly applicable to cardiovascular research. A dose-finding study is essential.
Table 2: Acute Toxicity of Related Phenethylamine Compounds in Mice
| Compound | LD50 (mg/kg) | Reference |
| Phenethylamine (PEA) | 226.7 ± 4.4 | [11] |
| N-Me-PEA | 200.0 ± 2.9 | [11] |
| p-Me-PEA | 206.7 ± 3.3 | [11] |
| o-Me-PEA | 233.3 ± 3.3 | [11] |
| β-Me-PEA | 243.3 ± 4.4 | [11] |
| Amphetamine | 25.0 ± 0.6 | [11] |
This table provides context for the potential toxicity of phenethylamine derivatives. The LD50 of this compound may differ.
Experimental Protocols
Protocol 1: Dose-Response Evaluation of this compound's Pressor Effect in a Rat Model of Induced Hypotension
1. Animal Model and Preparation:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Acclimation: House animals for at least one week under standard conditions (12h light/dark cycle, ad libitum access to food and water).
-
Anesthesia: Anesthetize rats with an appropriate anesthetic (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine). Monitor depth of anesthesia throughout the procedure.
-
Surgical Preparation:
-
Cannulate the carotid artery for direct blood pressure measurement. Connect the catheter to a pressure transducer.
-
Cannulate the jugular vein for intravenous drug administration.
-
2. Induction of Hypotension:
-
Administer a hypotensive agent to induce a stable, moderate hypotension. A common method is the administration of a controlled dose of a vasodilator like sodium nitroprusside or an anesthetic known to cause hypotension.[12] The goal is to achieve a consistent drop in mean arterial pressure (MAP).
3. This compound Administration:
-
Prepare a stock solution of this compound in sterile saline.
-
Administer this compound intravenously (IV) in increasing doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) to different groups of animals. A cumulative dose-response can also be performed in the same animal, allowing for equilibration between doses.
-
Include a vehicle control group that receives only sterile saline.
4. Data Collection and Analysis:
-
Continuously record blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate throughout the experiment.
-
Calculate the change in MAP from the hypotensive baseline at each dose of this compound.
-
Plot the dose-response curve to determine the ED50 (the dose that produces 50% of the maximum pressor effect).
Mandatory Visualizations
Caption: Generalized signaling pathway of this compound via adrenergic receptors.
Caption: Workflow for evaluating this compound's pressor effect in vivo.
Caption: Troubleshooting logic for lack of observable effect.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of tyramine: adrenergic and cholinergic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of hydroxyamphetamine (paredrine) on the function of the sympathetic nervous system in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of amphetamine on the pressor response to tyramine: formation of p-hydroxynorephedrine from amphetamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. topics.consensus.app [topics.consensus.app]
- 8. med.virginia.edu [med.virginia.edu]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Details for Phenethylamines [unodc.org]
- 11. β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An opioid basis for early-phase isoflurane-induced hypotension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing tachyphylaxis in Gepefrine response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the phenomenon of tachyphylaxis in response to Gepefrine, a sympathomimetic agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine, is a sympathomimetic medication.[1] As a sympathomimetic, it mimics the effects of endogenous agonists of the sympathetic nervous system, such as epinephrine (B1671497) and norepinephrine (B1679862). Its primary mechanism of action is the stimulation of adrenergic receptors, which are G-protein coupled receptors (GPCRs) involved in various physiological processes. While the precise receptor subtype selectivity of this compound is not extensively detailed in readily available literature, as a sympathomimetic amine, it is expected to act on α- and/or β-adrenergic receptors.
Q2: What is tachyphylaxis and why is it observed with this compound?
Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug following its repeated administration.[2][3] This can occur after just a few doses.[2] When tachyphylaxis occurs, the drug appears to lose its effectiveness.[2] With this compound, as with other sympathomimetic amines, repeated stimulation of adrenergic receptors can lead to a diminished response. This is a protective mechanism to prevent overstimulation of the target cells. The primary molecular mechanisms underlying tachyphylaxis to GPCR agonists like this compound include receptor desensitization, internalization, and downregulation.[4]
Q3: What are the key molecular players involved in this compound-induced tachyphylaxis?
The key molecular players in the desensitization of G-protein coupled receptors, such as adrenergic receptors targeted by this compound, are G-protein-coupled receptor kinases (GRKs) and β-arrestins.[5][6][7][8][9] Upon agonist binding, GRKs phosphorylate the intracellular domains of the activated receptor.[5][7] This phosphorylation increases the receptor's affinity for β-arrestins.[5][7] The binding of β-arrestin to the receptor sterically hinders its interaction with G-proteins, thereby uncoupling the receptor from its downstream signaling cascade and leading to desensitization.[4][7] β-arrestin also promotes the internalization of the receptor from the cell surface into endosomes.[4]
Troubleshooting Guides
Issue 1: Diminishing cellular or tissue response to repeated this compound application.
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Possible Cause 1: Receptor Desensitization.
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Explanation: Prolonged or repeated exposure to this compound can lead to the phosphorylation of the target adrenergic receptors by GRKs and subsequent binding of β-arrestin, uncoupling the receptor from its G-protein and dampening the signal.[4][5]
-
Troubleshooting Steps:
-
Washout Period: Introduce a washout period between this compound applications to allow for receptor dephosphorylation and resensitization. The duration of this period will be cell/tissue type dependent and may need to be determined empirically.
-
Use of Inhibitors: In mechanistic studies, consider using inhibitors of GRKs (e.g., HJC0152) or agents that interfere with β-arrestin interaction to investigate the role of this pathway in the observed tachyphylaxis.
-
-
-
Possible Cause 2: Receptor Internalization.
-
Explanation: β-arrestin binding not only desensitizes the receptor but also promotes its internalization via clathrin-mediated endocytosis, reducing the number of receptors available on the cell surface to bind to this compound.[4]
-
Troubleshooting Steps:
-
Receptor Trafficking Studies: Visualize receptor internalization using techniques such as immunofluorescence microscopy or by tagging the receptor with a fluorescent protein (e.g., GFP).
-
Quantify Surface Receptors: Use cell surface biotinylation assays or flow cytometry to quantify the number of surface receptors before and after this compound treatment.
-
-
-
Possible Cause 3: Depletion of Intracellular Signaling Molecules.
-
Explanation: While less common for direct agonists, some sympathomimetics can have an indirect component to their action, causing the release of endogenous catecholamines.[10][11] Repeated stimulation could potentially deplete these stores.
-
Troubleshooting Steps:
-
Measure Neurotransmitter Release: If an indirect action is suspected, measure the release of norepinephrine from the experimental system.
-
Co-administration with a Direct Agonist: Compare the tachyphylaxis profile of this compound with that of a direct-acting adrenergic agonist like phenylephrine.
-
-
Issue 2: High variability in the onset and magnitude of tachyphylaxis between experiments.
-
Possible Cause 1: Inconsistent Cell/Tissue Health.
-
Explanation: The cellular machinery responsible for receptor desensitization and resensitization (e.g., kinases, phosphatases, endocytic pathways) is energy-dependent. Variations in cell health can affect these processes.
-
Troubleshooting Steps:
-
Standardize Culture Conditions: Ensure consistent cell culture conditions, including passage number, confluency, and media composition.
-
Assess Viability: Perform viability assays (e.g., trypan blue exclusion, MTT assay) to ensure consistent cell health across experiments.
-
-
-
Possible Cause 2: Differences in this compound Concentration and Exposure Time.
-
Explanation: The rate and extent of tachyphylaxis are often dependent on the concentration of the agonist and the duration of exposure.
-
Troubleshooting Steps:
-
Precise Dosing: Use calibrated equipment for preparing and delivering this compound solutions.
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Controlled Exposure: Implement a strict and consistent timing protocol for drug application and washout.
-
-
Data Presentation
Table 1: Hypothetical Dose-Response to this compound Following Repeated Administration
| Treatment Group | Initial Response (Calcium Flux, % of Max) | Response after 2nd Dose (% of Max) | Response after 3rd Dose (% of Max) |
| This compound (1 µM) | 100% | 65% | 30% |
| This compound (10 µM) | 100% | 40% | 15% |
| Vehicle Control | 5% | 5% | 5% |
Table 2: Effect of a GRK Inhibitor on this compound-Induced Tachyphylaxis
| Treatment Group | Initial Response (cAMP accumulation, pmol/well) | Response after 2nd Dose (pmol/well) | % Reduction in Response |
| This compound (1 µM) | 150 ± 12 | 70 ± 8 | 53% |
| This compound (1 µM) + GRK Inhibitor | 145 ± 10 | 125 ± 11 | 14% |
| Vehicle Control | 10 ± 2 | 10 ± 2 | 0% |
Experimental Protocols
Protocol 1: Assessing Receptor Desensitization using a Second Messenger Assay (e.g., Calcium Flux)
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Cell Culture: Plate cells expressing the adrenergic receptor of interest (e.g., HEK293 cells stably expressing the α1A-adrenergic receptor) in a 96-well black, clear-bottom plate.
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Calcium Indicator Loading: On the day of the experiment, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
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Initial this compound Stimulation: Add this compound at the desired concentration and immediately begin recording the fluorescence intensity over time to measure the initial calcium flux.
-
Washout: Gently wash the cells with assay buffer to remove this compound.
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Incubation: Incubate the cells for a defined period (e.g., 30 minutes) to allow for potential desensitization.
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Second this compound Stimulation: Re-stimulate the cells with the same concentration of this compound and record the fluorescence intensity.
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Data Analysis: Compare the peak fluorescence intensity of the second stimulation to that of the first to quantify the degree of desensitization.
Protocol 2: Visualizing Receptor Internalization by Immunofluorescence
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Cell Culture: Grow cells on glass coverslips.
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This compound Treatment: Treat the cells with this compound for various time points (e.g., 0, 5, 15, 30 minutes).
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Fixation: Fix the cells with 4% paraformaldehyde.
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Permeabilization and Blocking: Permeabilize the cells with a detergent (e.g., Triton X-100) and block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
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Primary Antibody Incubation: Incubate the cells with a primary antibody targeting an extracellular epitope of the adrenergic receptor.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
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Mounting and Imaging: Mount the coverslips on microscope slides and visualize the receptor distribution using a fluorescence or confocal microscope. Internalized receptors will appear as punctate structures within the cytoplasm.
Visualizations
Caption: this compound signaling via the α1-adrenergic receptor and Gq pathway.
Caption: Molecular mechanism of GPCR tachyphylaxis.
Caption: Troubleshooting workflow for this compound tachyphylaxis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What Is Tachyphylaxis? Definition and Examples - GoodRx [goodrx.com]
- 3. Tachyphylaxis - Wikipedia [en.wikipedia.org]
- 4. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GRKs and beta-arrestins: roles in receptor silencing, trafficking and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-Arrestins in the Treatment of Heart Failure Related to Hypertension: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Double life: How GRK2 and β-arrestin signaling participate in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determining the Effects of Differential Expression of GRKs and β-arrestins on CLR-RAMP Agonist Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tachyphylaxis to some sympathomimetic amines in relation to monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TACHYPHYLAXIS TO SOME SYMPATHOMIMETIC AMINES IN RELATION TO MONOAMINE OXIDASE - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Gepefrine in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gepefrine. The focus is on identifying, understanding, and minimizing potential off-target effects to ensure the validity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as meta-hydroxyamphetamine or α-methyl-meta-tyramine, is a sympathomimetic agent.[1] Its primary mechanism of action is to mimic the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.[2][3] As a sympathomimetic, it is expected to primarily interact with adrenergic receptors and potentially trace amine-associated receptor 1 (TAAR1), leading to the activation of downstream signaling pathways that regulate various physiological processes.[4][5][6]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target. These unintended interactions are a significant concern as they can lead to:
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Cellular toxicity: Binding to unintended targets can disrupt essential cellular pathways.
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Poor translation to in vivo models: Promising in vitro results may not be reproducible in whole organisms if the effects are primarily off-target.
Given this compound's structural similarity to amphetamine, it has the potential to interact with a range of monoamine receptors, including dopaminergic and serotonergic receptors, in addition to its presumed primary adrenergic targets.
Q3: I am observing unexpected or inconsistent results in my experiments with this compound. Could these be due to off-target effects?
A3: Yes, unexpected or inconsistent results are classic indicators of potential off-target effects. This can manifest as variability between different cell lines, unexpected physiological responses in animal models, or a disconnect between the observed phenotype and the known function of the intended target. It is crucial to implement rigorous controls to differentiate between on-target and off-target phenomena.
Q4: How can I proactively minimize off-target effects in my experimental design?
A4: Several strategies can be employed to minimize off-target effects:
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Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target receptors.
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Employ Control Compounds: Include structurally similar but inactive analogs as negative controls. This helps to ensure that the observed effects are not due to the chemical scaffold itself. A positive control with a well-characterized agonist for the presumed target receptor should also be used.
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Target Validation with Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the expression of the intended target receptor. If the experimental effect of this compound persists in the absence of the target, it is likely an off-target effect.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| High background signal or non-specific binding in receptor binding assays. | 1. Suboptimal assay conditions. 2. This compound binding to filter materials or vessel walls. | 1. Optimize buffer composition, pH, and incubation time. 2. Include a non-specific binding control by adding a high concentration of an unlabeled ligand that binds to the target receptor. 3. Pre-treat filters and vials with a blocking agent like bovine serum albumin (BSA). |
| Inconsistent dose-response curves between experiments. | 1. Cell passage number and health. 2. Variation in receptor expression levels. 3. Instability of this compound in solution. | 1. Use cells within a consistent and low passage number range. Regularly check for cell viability. 2. Normalize functional assay results to receptor expression levels, which can be quantified by western blot or flow cytometry. 3. Prepare fresh solutions of this compound for each experiment. |
| Observed phenotype does not align with the known signaling of the primary target. | 1. Activation of an off-target receptor. 2. This compound metabolites have different pharmacological activity. | 1. Perform a broad receptor screening panel to identify potential off-target interactions. 2. Use specific antagonists for suspected off-target receptors to see if the effect is blocked. 3. Investigate the metabolic profile of this compound in your experimental system. Amphetamine, a related compound, is metabolized by CYP2D6 to active metabolites like 4-hydroxyamphetamine.[7][8][9] Similar pathways may exist for this compound. |
Data Presentation: Receptor Binding Affinity
| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) |
| Adrenergic | α1A | Data to be determined |
| α1B | Data to be determined | |
| α1D | Data to be determined | |
| α2A | Data to be determined | |
| α2B | Data to be determined | |
| α2C | Data to be determined | |
| β1 | Data to be determined | |
| β2 | Data to be determined | |
| β3 | Data to be determined | |
| Dopaminergic | D1 | Data to be determined |
| D2 | Data to be determined | |
| D3 | Data to be determined | |
| D4 | Data to be determined | |
| D5 | Data to be determined | |
| Serotonergic | 5-HT1A | Data to be determined |
| 5-HT1B | Data to be determined | |
| 5-HT2A | Data to be determined | |
| 5-HT2C | Data to be determined | |
| Trace Amine | TAAR1 | Data to be determined |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Receptor Affinity Determination
Objective: To determine the binding affinity (Ki) of this compound for a specific G protein-coupled receptor (GPCR).
Methodology:
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Receptor Preparation: Prepare cell membranes from a cell line stably overexpressing the receptor of interest. Determine the total protein concentration using a Bradford or BCA assay.
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Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
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Competition Binding Assay:
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Set up assay tubes containing a fixed concentration of a suitable radioligand for the receptor of interest (typically at or below its Kd value).
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Add increasing concentrations of unlabeled this compound.
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To determine non-specific binding, include tubes with the radioligand and a high concentration of a known, unlabeled antagonist for the receptor.
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Add the prepared cell membranes to initiate the binding reaction.
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Incubation: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
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Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Assay for Functional Receptor Activity
Objective: To determine the functional potency (EC50) of this compound at a Gs- or Gi-coupled receptor.
Methodology:
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Cell Culture: Plate cells expressing the receptor of interest in a suitable multi-well plate and allow them to adhere overnight.
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Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
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Cell Treatment:
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For Gs-coupled receptors, add the this compound dilutions directly to the cells.
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For Gi-coupled receptors, pre-stimulate the cells with a Gs activator like forskolin (B1673556) before adding the this compound dilutions.
-
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Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
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Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (ELISA) or a bioluminescence-based assay (e.g., using a cAMP-responsive luciferase).
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Data Analysis: Plot the measured signal (e.g., luminescence or absorbance) against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Mandatory Visualizations
Signaling Pathways
Caption: Presumed and potential signaling pathways of this compound.
Experimental Workflows
Caption: A logical workflow for identifying and validating off-target effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ccjm.org [ccjm.org]
- 3. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective involvement of cytochrome P450 2D subfamily in in vivo 4-hydroxylation of amphetamine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]
Technical Support Center: Gepefrine Solutions for Research
This technical support center provides guidance on the stability and storage of Gepefrine solutions for research purposes. The information is curated for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary research applications?
This compound, also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine, is a sympathomimetic agent.[1] In a research context, it is primarily investigated for its antihypotensive properties, acting as a vasoconstrictor to increase blood pressure.[1] Its mechanism of action is related to its effects on the sympathetic nervous system.
2. What are the optimal storage conditions for this compound stock solutions?
While specific long-term stability data for this compound is not extensively published, based on structurally similar compounds like norepinephrine (B1679862), it is recommended to store this compound solutions under refrigerated conditions (2-8°C) and protected from light to ensure stability for extended periods.[2][3][4] For long-term storage (e.g., up to a year), freezing at -20°C is also a viable option.[3][4]
3. How long can I expect a diluted this compound solution to be stable at room temperature?
Exposure to room temperature and daylight can significantly decrease the stability of sympathomimetic agents. For instance, norepinephrine solutions at room temperature have a decreased shelf-life and can lose stability within days when exposed to light.[2] It is strongly advised to prepare diluted this compound solutions fresh for each experiment or use them within a few hours if stored at room temperature and protected from light.
4. What solvents should be used to prepare this compound solutions?
For initial stock solutions, sterile water for injection or a suitable buffer system is recommended. The choice of solvent can impact stability, and it is crucial to consider the pH of the final solution.
5. How does pH affect the stability of this compound solutions?
The pH of a solution can significantly influence the stability of pharmaceutical compounds, including those with structures similar to this compound.[5][6][7][8] Extreme pH levels can catalyze degradation pathways like hydrolysis and oxidation.[5] For catecholamine-like compounds, a slightly acidic pH is often preferred to enhance stability. It is advisable to maintain a consistent pH in your experimental solutions.
6. What are the potential degradation pathways for this compound?
This compound, as a substituted phenethylamine, may be susceptible to oxidation and photodecomposition, similar to other catecholamines.[9][10] Functional groups such as the phenol (B47542) and amine moieties can be reactive. Forced degradation studies under conditions of heat, light, acid, base, and oxidation can help identify potential degradation products.[9][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of Potency in Experiments | - Solution degradation due to improper storage (temperature, light exposure).- Multiple freeze-thaw cycles.- Incorrect initial concentration. | - Prepare fresh solutions from a properly stored stock.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Verify the concentration of the stock solution using a validated analytical method like HPLC. |
| Discoloration of Solution (e.g., pinkish or brownish tint) | - Oxidation of the this compound molecule. | - Discard the solution immediately.- Ensure solutions are protected from light and consider using an inert gas overlay (e.g., nitrogen) for long-term storage of stock solutions. |
| Precipitate Formation in Solution | - Poor solubility at the prepared concentration or pH.- Interaction with buffer components. | - Check the solubility of this compound in the chosen solvent and pH.- Consider adjusting the pH or using a different buffer system.- Gentle warming and sonication may help in resolubilizing, but if the precipitate persists, the solution should be discarded. |
| Inconsistent Experimental Results | - Variability in solution stability between experiments.- Inconsistent solution preparation methods. | - Standardize the protocol for solution preparation, including solvent, pH, and storage time before use.- Perform a stability check of your working solutions under your specific experimental conditions. |
Stability Data for Structurally Similar Compounds
The following tables summarize stability data for norepinephrine, a compound structurally related to this compound. This data can serve as a conservative reference for handling this compound solutions.
Table 1: Long-Term Stability of Norepinephrine Solutions
| Concentration | Container | Storage Temperature | Stability Duration | Reference |
| 0.2 mg/mL & 0.5 mg/mL | Polypropylene (B1209903) syringes or cyclic olefin copolymer vials | -20°C ± 5°C | Stable for 365 days | [3][4] |
| 0.2 mg/mL & 0.5 mg/mL | Polypropylene syringes or cyclic olefin copolymer vials | 5°C ± 3°C | Stable for 365 days | [3][4] |
| 0.2 mg/mL | 50 mL Polypropylene syringes | 25°C ± 2°C (60% RH) | Stable up to 150 days | [3] |
| 0.5 mg/mL | Upright vials | 25°C ± 2°C (60% RH) | Stable for 365 days | [3] |
Table 2: Short-Term Stability of Norepinephrine Solutions
| Concentration | Diluent | Storage Temperature | Stability Duration | Reference |
| 0.50 mg/mL & 1.16 mg/mL | 5% Glucose | 20-25°C | Stable for 48 hours (with or without light protection) | [12] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and to develop stability-indicating analytical methods.[9][11]
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Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the stock solution and incubate at 60°C for a specified period (e.g., 2, 4, 8 hours).
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Base Hydrolysis: Add 1N NaOH to the stock solution and incubate at 60°C for a specified period.
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Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and keep it at room temperature.
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Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
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Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[9][13][14]
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.[15]
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Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: Photostability Testing
This protocol follows the recommendations of the ICH Q1B guideline to assess the light sensitivity of this compound.[13][14]
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Sample Preparation: Prepare samples of this compound solution in chemically inert, transparent containers.
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Light Exposure:
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Expose the samples to a light source that produces a combination of visible and UV light.
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should not be less than 200 watt-hours/square meter.
-
-
Control Sample: A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
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Analysis: After exposure, analyze the samples and the control using a validated HPLC method to determine the extent of degradation.
Visualizations
Caption: Adrenergic signaling pathway likely activated by this compound.
Caption: Workflow for a typical stability study of this compound solutions.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An unexpected pH effect on the stability of moexipril lyophilized powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. longdom.org [longdom.org]
- 12. Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Troubleshooting inconsistent results in Gepefrine studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gepefrine. Our aim is to help you navigate and resolve inconsistencies in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine, is a sympathomimetic agent.[1] Its primary mechanism of action is as an adrenergic agonist, meaning it mimics the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862).[2][3] It is considered an indirect sympathomimetic, causing the release of norepinephrine from adrenergic nerve terminals.
Q2: We are observing a diminishing response to this compound with repeated administration in our in vivo model. What could be the cause?
This phenomenon is likely due to tachyphylaxis, a rapid decrease in response to a drug following repeated doses. This is a known characteristic of many indirect-acting sympathomimetics. The depletion of norepinephrine stores in the nerve terminals can lead to a reduced effect of this compound over time. When designing experiments, it is crucial to consider the dosing interval to allow for the replenishment of these stores.
Q3: Our lab has synthesized this compound, but the results are different from those obtained with a commercially available source. Why might this be?
This compound is a chiral molecule and is used pharmaceutically as the (S)-enantiomer.[1] Differences in the stereoisomeric purity of your synthesized compound compared to a commercial source can lead to significant variations in pharmacological activity. It is essential to characterize the enantiomeric excess of your synthesized this compound and compare it to the specifications of the commercial product.
Q4: Can the metabolic profile of this compound influence experimental outcomes?
Yes. This compound is a metabolite of amphetamine in some species and will undergo further metabolism in the body.[4] The rate and profile of metabolism can vary between species and even between individuals, leading to differences in the concentration of active metabolites and, consequently, variable pharmacological effects. Consider performing metabolic stability assays in relevant liver microsomes to understand the metabolic profile of this compound in your experimental system.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Dose-Response Curves
High variability in dose-response curves for this compound can arise from several factors, from procedural inconsistencies to biological variations.
Troubleshooting Steps:
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Standardize Solution Preparation: Ensure this compound solutions are prepared fresh for each experiment and that the final concentration is verified. The stability of the compound in your chosen vehicle should be confirmed.
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Control for Biological Variables: Factors such as the age, sex, and genetic background of animal models can significantly impact the response to adrenergic agonists. Ensure these variables are consistent across your experimental groups.
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Assess Receptor Desensitization: Prolonged or repeated exposure to this compound can lead to adrenergic receptor desensitization. Consider a time-course experiment to determine the optimal window for measuring the response before significant desensitization occurs.
Hypothetical Data Illustrating High Variability in Blood Pressure Response:
| Animal Group | This compound Dose (mg/kg) | Mean Arterial Pressure (mmHg) - Study A | Mean Arterial Pressure (mmHg) - Study B |
| 1 | 0.1 | 110 ± 5 | 115 ± 15 |
| 2 | 0.3 | 125 ± 8 | 140 ± 20 |
| 3 | 1.0 | 145 ± 10 | 165 ± 25 |
This table illustrates how procedural differences between two hypothetical studies (A and B) could lead to increased variability in the measured response.
Issue 2: Discrepancies Between In Vitro and In Vivo Results
It is not uncommon to observe a potent effect of this compound in an in vitro assay, such as receptor binding, that does not translate to a similar level of efficacy in an in vivo model.
Troubleshooting Steps:
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Evaluate Bioavailability: Poor oral bioavailability can significantly limit the in vivo efficacy of this compound. Consider alternative routes of administration, such as intravenous or intraperitoneal, to ensure adequate systemic exposure.
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Investigate Protein Binding: High plasma protein binding can reduce the concentration of free, active this compound available to interact with its target receptors. An in vitro plasma protein binding assay can provide valuable insights.
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Consider Metabolic Inactivation: Rapid metabolism in vivo can lead to a shorter duration of action and a lower overall effect compared to what is observed in a controlled in vitro environment.
Experimental Protocols
Adrenergic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for α1-adrenergic receptors.
Materials:
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HEK293 cells stably expressing the human α1A-adrenergic receptor
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Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
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[3H]-Prazosin (radioligand)
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This compound hydrochloride
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Phentolamine (B1677648) (non-specific binding control)
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Scintillation cocktail and vials
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Glass fiber filters
Methodology:
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Prepare cell membranes from the HEK293 cell line.
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In a 96-well plate, add 50 µL of membrane preparation, 25 µL of [3H]-Prazosin (at a final concentration equal to its Kd), and 25 µL of varying concentrations of this compound.
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For non-specific binding, add phentolamine at a final concentration of 10 µM instead of this compound.
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Incubate at room temperature for 60 minutes.
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Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
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Wash the filters three times with ice-cold wash buffer.
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Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
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Calculate the specific binding and perform a non-linear regression analysis to determine the Ki of this compound.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hydroxyamfetamine | C9H13NO | CID 3651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Toxicity of the amphetamine metabolites 4-hydroxyamphetamine and 4-hydroxynorephedrine in human dopaminergic differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Gepefrine-Induced Side Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gepefrine in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
This section provides step-by-step guidance for identifying and managing common side effects associated with this compound administration in animal models. As a sympathomimetic drug, this compound's side effects are primarily related to the stimulation of the sympathetic nervous system.[1][2][3]
Issue 1: Animal exhibits signs of severe cardiovascular distress (hypertension, tachycardia).
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Question: What should I do if my animal model develops a sudden and severe increase in heart rate and blood pressure after this compound administration?
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Answer:
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Cease Administration: Immediately stop the administration of this compound.
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Monitor Vitals: Continuously monitor heart rate, blood pressure, and electrocardiogram (ECG) if available.[4][5]
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Administer Antagonists (with veterinary consultation):
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For severe hypertension, a non-selective alpha-adrenergic antagonist like phentolamine (B1677648) can be considered.
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For persistent tachycardia, a beta-blocker such as propranolol (B1214883) may be used, but with caution, as it can potentially worsen hypertension if alpha-adrenergic receptors are still strongly stimulated.[3]
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Supportive Care: Provide supportive care, including maintaining normal body temperature and ensuring adequate hydration.
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Record and Report: Document all observations, interventions, and the animal's response. Consult with the institutional veterinarian.
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Issue 2: Animal displays signs of Central Nervous System (CNS) overstimulation (hyperactivity, tremors, stereotyped behaviors).
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Question: My animal is showing excessive locomotor activity, repetitive movements, and tremors after receiving this compound. How should I manage this?
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Answer:
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Reduce Stimuli: Move the animal to a quiet, dimly lit environment to minimize external stimuli.
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Monitor Behavior: Continuously observe the animal for the severity and duration of the CNS-related side effects. Note any changes in behavior.
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Consider Sedation (with veterinary consultation): For severe agitation or seizures, a benzodiazepine (B76468) such as diazepam may be administered.[4][5] Benzodiazepines can help manage the CNS hyperexcitability.
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Ensure Safety: Make sure the animal's enclosure is safe to prevent injury during hyperactive episodes.
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Hydration and Nutrition: Ensure the animal has easy access to food and water, as hyperactivity can lead to dehydration and weight loss.
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Issue 3: Animal's body temperature significantly deviates from the normal range (hyperthermia or hypothermia).
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Question: What steps should I take if my animal becomes hyperthermic or hypothermic following this compound administration?
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Answer:
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For Hyperthermia:
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Active Cooling: Initiate cooling measures such as spraying the animal with cool water and using a fan to increase air circulation.
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Monitor Core Temperature: Continuously monitor the animal's rectal temperature to avoid overcooling.
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Fluid Support: Administer subcutaneous or intravenous fluids to maintain hydration, as guided by a veterinarian.
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For Hypothermia:
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Active Warming: Use heating pads, heat lamps, or incubators to gradually warm the animal.[[“]]
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Monitor Core Temperature: Regularly check the rectal temperature to prevent overheating.
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Provide Bedding: Ensure the animal has adequate bedding to help retain body heat.
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Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound, also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine, is a sympathomimetic medication.[2] It acts by mimicking the effects of endogenous agonists of the sympathetic nervous system, such as epinephrine (B1671497) and norepinephrine.[1] This leads to effects like increased heart rate, cardiac contraction force, and blood pressure.[1]
2. What are the expected side effects of this compound in animal models?
Based on its classification as a sympathomimetic agent, the expected side effects in animal models include:
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Cardiovascular: Hypertension (increased blood pressure) and tachycardia (increased heart rate).[4][[“]]
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Neurological/Behavioral: Increased locomotor activity, stereotyped (repetitive) behaviors, anxiety, and in high doses, potential for seizures.[[“]][[“]]
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Metabolic: Changes in body temperature (hyperthermia or hypothermia).[[“]]
3. What are the recommended routes of administration and dosages for this compound in animal studies?
The route of administration (e.g., intraperitoneal, subcutaneous, intravenous) and dosage will depend on the specific experimental goals. For related compounds like hydroxyamphetamine in mice, intraperitoneal doses of 5-10 mg/kg have been used to induce hyperthermia, while higher doses (20-40 mg/kg) have been used for neurotransmitter depletion studies in rats.[[“]] It is crucial to start with a low dose and perform a dose-response study to determine the optimal dose for your experiment while minimizing side effects.
4. How should I monitor my animals during and after this compound administration?
Continuous monitoring of vital signs is essential. This should include:
Monitoring should be more frequent immediately after administration and continue until the animal has fully recovered.
5. Are there any known drug interactions with this compound?
While specific drug interaction studies for this compound are limited, interactions are expected with other drugs that affect the cardiovascular or central nervous systems. Caution should be exercised when co-administering this compound with other stimulants, anesthetics, or cardiovascular medications.
Data on Side Effects of Sympathomimetics (Proxy for this compound)
Since specific quantitative data for this compound is scarce, the following table summarizes potential side effects based on studies with other sympathomimetic drugs in animal models.
| Side Effect | Animal Model | Dosage Range (of related compounds) | Observed Effect |
| Cardiovascular | |||
| Hypertension | Rat | Varies with agent | Significant increase in systolic and diastolic blood pressure. |
| Tachycardia | Rat, Dog | Varies with agent | Increased heart rate.[8] |
| Neurological | |||
| Hyperactivity | Mouse, Rat | 5-10 mg/kg (i.p. of hydroxyamphetamine) | Increased locomotor activity.[[“]] |
| Stereotyped Behavior | Rat | 5 mg/kg (d-amphetamine) | Repetitive sniffing or gnawing behaviors.[9] |
| Metabolic | |||
| Hyperthermia | Mouse | 5-10 mg/kg (i.p. of hydroxyamphetamine) | Increase in core body temperature.[[“]] |
| Hypothermia | Mouse | 0.5-25 µg (intraventricular of hydroxyamphetamine) | Decrease in core body temperature.[[“]] |
Experimental Protocols
Protocol: Administration of this compound and Monitoring for Side Effects in Rats
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Animal Preparation:
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Acclimatize male Sprague-Dawley rats (250-300g) for at least one week before the experiment.
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House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
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-
This compound Preparation:
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Dissolve this compound tartrate in sterile saline (0.9% NaCl) to the desired concentration.
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Prepare fresh solutions on the day of the experiment.
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-
Administration:
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Administer this compound via intraperitoneal (i.p.) injection.
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Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts to determine the desired effect and side effect profile.
-
-
Monitoring:
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Baseline: Record baseline heart rate, blood pressure (using a tail-cuff system), and rectal temperature before this compound administration.
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Post-Administration: Monitor and record these vital signs at 15, 30, 60, 90, and 120 minutes post-injection.
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Behavioral Assessment: Continuously observe and score locomotor activity and the presence of any stereotyped behaviors for the first 2 hours post-injection.
-
-
Data Analysis:
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Analyze changes in physiological and behavioral parameters over time compared to baseline and a vehicle-treated control group.
-
Visualizations
Caption: Proposed signaling pathway of this compound as a sympathomimetic agent.
References
- 1. Sympathomimetic drug - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CV Pharmacology | Sympathomimetics [cvpharmacology.com]
- 4. Sympathomimetic Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. topics.consensus.app [topics.consensus.app]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
- 9. Stereotyped behavior: effects of d-amphetamine and methylphenidate in the young rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for Gepefrine Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Gepefrine. Given the limited availability of direct analytical methods for this compound, this guide draws upon established methods for structurally similar compounds, such as phenylephrine (B352888) and other phenethylamines, to provide robust and reliable recommendations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Troubleshooting
Q1: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?
A1: Poor peak shape for amine-containing compounds like this compound is a common issue in reversed-phase HPLC. Here are the likely causes and solutions:
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Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic amine group of this compound, leading to peak tailing.
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Solution 1: Use a lower pH mobile phase. A mobile phase pH of around 2.5-3.5 will ensure that this compound is fully protonated, minimizing interactions with silanol groups.
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Solution 2: Employ an end-capped column. These columns have fewer free silanol groups, reducing the potential for tailing.
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Solution 3: Add a competing base. Including a small amount of an amine modifier like triethylamine (B128534) (TEA) in the mobile phase can mask the active silanol sites.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the concentration of the sample being injected.
-
-
Inappropriate Mobile Phase: The organic modifier and buffer composition can affect peak shape.
-
Solution: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and buffer systems to optimize peak symmetry.
-
Q2: My this compound peak has a long retention time or is not eluting at all. What should I do?
A2: This typically indicates that the mobile phase is not strong enough to elute the analyte from the column.
-
Solution 1: Increase the organic solvent percentage. Gradually increase the proportion of acetonitrile or methanol (B129727) in your mobile phase to decrease the retention time.
-
Solution 2: Adjust the mobile phase pH. Depending on the column and analyte pKa, altering the pH can influence retention.
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Solution 3: Check for system blockages. High backpressure accompanied by long retention times could signal a blockage in the system.
Q3: I am experiencing low sensitivity and cannot detect low concentrations of this compound. How can I improve this?
A3: Low sensitivity can be due to several factors related to the detector, mobile phase, or sample preparation.
-
Solution 1: Optimize the detection wavelength. For UV detection, ensure you are using the wavelength of maximum absorbance for this compound (structurally similar to phenylephrine, which has a UV max around 272 nm).
-
Solution 2: Use a more sensitive detector. If available, a fluorescence or mass spectrometry (MS) detector will provide significantly better sensitivity than a UV detector.
-
Solution 3: Improve sample clean-up. Matrix components can interfere with the signal. Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up your sample before injection.
-
Solution 4: Increase the injection volume. If your system allows, a larger injection volume can increase the signal, but be mindful of potential peak shape distortion.
GC-MS Troubleshooting
Q1: I am seeing broad or tailing peaks for this compound in my GC-MS analysis. What is the cause?
A1: this compound is a polar compound with an active amine group, which can lead to poor chromatography on standard non-polar GC columns.
-
Solution 1: Derivatization is essential. The hydroxyl and amine groups of this compound must be derivatized to make the molecule more volatile and less polar. Common derivatizing agents for similar compounds include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or heptafluorobutyric anhydride (B1165640) (HFBA).
-
Solution 2: Use an inert column. Employ a GC column specifically designed for the analysis of active compounds to minimize peak tailing.
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Solution 3: Check the inlet liner. An active or contaminated inlet liner can cause peak tailing. Use a deactivated liner and replace it regularly.
Q2: My this compound is not being detected by GC-MS, even after derivatization. What could be the problem?
A2: This could be an issue with the derivatization reaction, injection, or mass spectrometer settings.
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Solution 1: Optimize the derivatization reaction. Ensure the reaction conditions (temperature, time, and reagent concentration) are optimal for complete derivatization.
-
Solution 2: Check for analyte degradation. this compound may be degrading in the hot injector. Try lowering the injector temperature.
-
Solution 3: Verify MS parameters. Ensure the mass spectrometer is set to monitor the correct ions for the derivatized this compound. Perform a full scan analysis of a standard to identify the major fragment ions.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for quantifying this compound in biological samples?
A1: For high sensitivity and selectivity, especially in complex biological matrices like plasma or urine, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method. It often requires less sample preparation than GC-MS and avoids the need for derivatization. HPLC with UV detection can be suitable for pharmaceutical formulations where concentrations are higher and the matrix is simpler.
Q2: How can I deal with matrix effects in the LC-MS/MS analysis of this compound?
A2: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a common challenge in bioanalysis.
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Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
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Chromatographic Separation: Optimize your HPLC method to separate this compound from the matrix components that cause ion suppression or enhancement.
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Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.
Q3: What are the key stability considerations for this compound samples?
A3: Based on data for the structurally similar compound phenylephrine, this compound is likely susceptible to degradation under certain conditions.
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pH: It is expected to be less stable in alkaline conditions. Samples should be stored at a slightly acidic to neutral pH.
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Oxidation: Phenolic compounds can be prone to oxidation. It is advisable to protect samples from excessive exposure to air and consider adding antioxidants for long-term storage.
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Light: Protect samples from light, as photodegradation is a possibility for phenethylamines.
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Temperature: For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing at -20 °C or below is advisable.
Q4: Is derivatization always necessary for the GC-MS analysis of this compound?
A4: Yes, due to the presence of polar hydroxyl and amine functional groups, derivatization is crucial for the successful analysis of this compound by GC-MS. Derivatization increases the volatility and thermal stability of the analyte, and it improves chromatographic peak shape.
Data Presentation
Table 1: Representative HPLC Method Parameters for this compound Quantification (Adapted from Phenylephrine Methods)
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (30:70, v/v) | Methanol : Ammonium Acetate (B1210297) (5 mM, pH 4.7) (20:80, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 272 nm | UV at 272 nm |
| Injection Volume | 20 µL | 10 µL |
| Column Temp. | 25 °C | 30 °C |
Table 2: Typical Validation Parameters for Phenethylamine Analysis by LC-MS/MS
| Parameter | Typical Range/Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Recovery | 85 - 115% |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound in a Pharmaceutical Formulation
This protocol is adapted from established methods for phenylephrine analysis.
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Standard Solution Preparation:
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Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
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Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
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Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 10 to 150 µg/mL.
-
-
Sample Preparation (e.g., from tablets):
-
Weigh and finely powder 20 tablets.
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Transfer a portion of the powder equivalent to 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 15 mL of mobile phase and sonicate for 15 minutes.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 1, Condition 1.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: General GC-MS Method for this compound in a Biological Matrix (e.g., Urine)
This protocol outlines a general approach requiring derivatization.
-
Sample Preparation and Extraction:
-
To 1 mL of urine, add an appropriate internal standard (e.g., a deuterated analog).
-
Adjust the pH to > 9 with a suitable buffer or base.
-
Perform a liquid-liquid extraction with an organic solvent like ethyl acetate or a mixture of dichloromethane (B109758) and isopropanol.
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of a derivatizing agent (e.g., MSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., acetonitrile).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC Column: A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound. A full scan of a standard should be performed initially to determine these ions.
-
-
Analysis:
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Create a calibration curve using extracted and derivatized standards.
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Analyze the derivatized sample.
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Quantify this compound based on the peak area ratio of the analyte to the internal standard.
-
Visualizations
Adrenergic Receptor Desensitization Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during adrenergic receptor desensitization studies.
Frequently Asked Questions (FAQs)
Q1: What is adrenergic receptor desensitization?
A1: Adrenergic receptor desensitization is a process where the cellular response to an adrenergic agonist diminishes over time despite the continuous presence of the agonist.[1][2] This is a crucial physiological mechanism to prevent overstimulation of cells.[3][4] The process can be categorized into two main types: homologous desensitization, which is specific to the activated receptor, and heterologous desensitization, where activation of one receptor type leads to the desensitization of other receptor types.[2][4][5]
Q2: What are the primary molecular mechanisms of short-term and long-term desensitization?
A2: Short-term desensitization, occurring within minutes, primarily involves the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs).[6][7] This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from its G protein, thereby attenuating downstream signaling.[3][6][7] Long-term desensitization, which occurs over hours to days, involves a reduction in the total number of receptors, known as downregulation.[5][6] This can happen through decreased receptor synthesis or increased receptor degradation.[6]
Q3: My β-arrestin-GFP fusion protein is not translocating to the membrane upon agonist stimulation. What could be the issue?
A3: Several factors could contribute to this issue. The cell line you are using (e.g., HeLa) may not express the appropriate subtypes or sufficient levels of G protein-coupled receptor kinases (GRKs) required for receptor phosphorylation, which is a prerequisite for β-arrestin recruitment.[8] It is also possible that the specific phosphorylation pattern on the receptor only leads to a transient interaction with β-arrestin that is difficult to capture with your imaging setup.[8] Consider using a different cell line, such as HEK293, which is commonly used for these assays, or co-transfecting with the relevant GRK.[8] Additionally, misfolding of the overexpressed β-arrestin-GFP fusion protein can render it non-functional.[8]
Q4: I am observing a high background signal in my BRET-based β-arrestin recruitment assay. What are the potential causes and solutions?
A4: High background in a BRET assay can be due to constitutive receptor activity or the presence of endogenous agonists in the serum. To mitigate this, you can try serum-starving the cells for a few hours before the experiment. Another potential issue is that the expression levels of the donor and acceptor fusion proteins are not optimal, leading to non-specific interactions. Titrating the amount of transfected plasmid DNA for each construct can help optimize the assay window.
Q5: What is the difference between Class A and Class B GPCR-β-arrestin interactions, and how does this impact my desensitization assay?
A5: Class A GPCRs exhibit a transient interaction with β-arrestin, where the complex tends to dissociate as the receptor is internalized. In contrast, Class B GPCRs form a more stable complex with β-arrestin, and they co-localize within intracellular compartments during receptor translocation.[9] The type of interaction can influence the optimal incubation time for your assay. For Class A interactions, you may need to capture the signal at an earlier time point compared to Class B interactions.[9]
Troubleshooting Guides
Problem 1: Low Signal-to-Background Ratio in Receptor Internalization Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Agonist Concentration or Incubation Time | Perform a time-course and dose-response experiment with your agonist to determine the optimal stimulation conditions. | Identification of the EC50 and the time point for maximal internalization, leading to an improved assay window. |
| Low Receptor Expression | Verify receptor expression levels via Western blot or by using a fluorescently tagged receptor. If low, consider generating a stable cell line or optimizing transfection conditions. | Increased receptor expression should lead to a more robust internalization signal. |
| Antibody Issues (for antibody-based assays) | Ensure the antibody recognizes an extracellular epitope that is not masked by the ligand or receptor activation.[10] Test different antibody concentrations and incubation times. | Proper antibody binding will accurately reflect the population of surface receptors. |
| Cell Health | Monitor cell viability and confluence. Ensure cells are not stressed or over-confluent, as this can affect endocytic pathways. | Healthy, sub-confluent cells will exhibit more consistent and robust receptor trafficking. |
| Use of an Inappropriate Assay Format | For receptors with low internalization rates, a more sensitive detection method like a gain-of-signal assay (e.g., enzyme fragment complementation) may be more suitable than imaging-based methods.[3] | A more sensitive assay will provide a better signal window for subtle internalization events. |
Problem 2: Inconsistent Results in cAMP Measurement for Desensitization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Phosphodiesterase (PDE) Activity | Include a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP. | Stabilization of the cAMP signal, leading to more reliable and reproducible measurements. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered signaling responses. Use cells with a consistent and low passage number for all experiments. | Reduced variability between experiments and more consistent dose-response curves. |
| Agonist Degradation | Prepare fresh agonist solutions for each experiment, especially for peptide ligands that may be susceptible to degradation.[8] Consider using a serum-free medium during the assay.[8] | Consistent agonist potency will lead to more reproducible desensitization kinetics. |
| Endpoint Assay Limitations | Endpoint assays measure the cumulative cAMP production and may not accurately reflect the dynamics of desensitization.[11] Consider using a real-time biosensor to monitor cAMP kinetics. | Real-time measurements will provide a more detailed view of the onset and rate of desensitization. |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay using Bioluminescence Resonance Energy Transfer (BRET)
Objective: To quantify the interaction between an adrenergic receptor and β-arrestin upon agonist stimulation.
Methodology:
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Plasmid Co-transfection: Co-transfect mammalian cells (e.g., HEK293) with two plasmids: one encoding the adrenergic receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and another encoding β-arrestin2 fused to a BRET acceptor (e.g., a yellow fluorescent protein variant like Venus).
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Cell Plating: 24 hours post-transfection, plate the cells in a white, 96-well microplate.
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Assay Procedure: 48 hours post-transfection, replace the culture medium with a suitable assay buffer. Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to the wells.
-
Measurement: Immediately measure the baseline luminescence at the donor and acceptor emission wavelengths using a microplate reader equipped for BRET measurements.
-
Stimulation: Add the agonist at various concentrations.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio against the agonist concentration to generate a dose-response curve and determine EC50 and Emax values.
Protocol 2: Receptor Internalization Assay using Cell Surface ELISA
Objective: To quantify the amount of adrenergic receptor present on the cell surface following agonist exposure.
Methodology:
-
Cell Culture: Plate cells expressing an epitope-tagged (e.g., FLAG or HA) adrenergic receptor in a 96-well plate.
-
Agonist Treatment: Treat the cells with the desired concentration of agonist for various time points at 37°C to induce internalization.
-
Fixation: Wash the cells with ice-cold PBS and then fix them with 4% paraformaldehyde. It is crucial to keep the cells at 4°C from this point on to prevent receptor recycling.[10]
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., PBS with 5% BSA).
-
Primary Antibody Incubation: Incubate the non-permeabilized cells with a primary antibody directed against the extracellular epitope tag.
-
Secondary Antibody Incubation: Wash the cells and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: After a final wash, add an HRP substrate and measure the absorbance or luminescence using a plate reader.
-
Data Analysis: A decrease in signal compared to untreated cells indicates receptor internalization. The percentage of internalization can be calculated relative to the signal from untreated cells.
Signaling Pathway and Workflow Diagrams
Caption: Agonist-induced adrenergic receptor signaling and desensitization pathway.
Caption: General workflow for quantifying adrenergic receptor desensitization.
Caption: Troubleshooting logic for diminished cellular response in desensitization studies.
References
- 1. Molecular mechanisms of receptor desensitization using the beta-adrenergic receptor-coupled adenylate cyclase system as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Mechanisms of desensitization of beta-adrenergic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 6. Mechanisms of beta-adrenergic receptor desensitization: from molecular biology to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Quantifying the Kinetics of Signaling and Arrestin Recruitment by Nervous System G-Protein Coupled Receptors [frontiersin.org]
Common issues in studying beta-adrenergic blockade in heart failure models.
Welcome to the technical support center for researchers studying beta-adrenergic blockade in heart failure models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is there significant variability in the response to beta-blockers in my animal models of heart failure?
A1: Variability in response to beta-blockers is a common issue and can be attributed to several factors:
-
Pharmacokinetics: Beta-blockers exhibit significant inter-individual pharmacokinetic variability. Factors such as absorption, distribution, metabolism (particularly by cytochrome P450 enzymes like CYP2D6), and excretion can differ between animals, leading to varied drug exposure.
-
Genetic Factors: Polymorphisms in beta-adrenergic receptors can alter their affinity for beta-blockers and their downstream signaling, influencing the therapeutic response.
-
Disease Heterogeneity: The underlying cause and severity of heart failure in your animal model can impact the efficacy of beta-blockade. Models of ischemic versus non-ischemic heart failure, or models with different degrees of cardiac remodeling, may respond differently.
-
Drug Administration: The route and frequency of administration, as well as the formulation of the beta-blocker (e.g., immediate-release vs. extended-release), can affect drug levels and, consequently, the observed effects.
Q2: How do I choose the appropriate beta-blocker and dosage for my heart failure model?
A2: The choice of beta-blocker and dose depends on the specific research question and the animal model.
-
Beta-Blocker Selection: Consider the receptor selectivity (e.g., β1-selective like metoprolol (B1676517) and bisoprolol, or non-selective like carvedilol (B1668590) and propranolol). Carvedilol also has α1-blocking properties, which can affect blood pressure. The choice may depend on whether you aim to mimic a specific clinical scenario or investigate a particular signaling pathway.[1][2]
-
Dosage: Determining the optimal dose often requires a pilot dose-response study. The goal is to find a dose that achieves the desired level of beta-blockade without causing excessive bradycardia, hypotension, or other adverse effects.[3] Published studies using similar models can provide a starting point for dose selection. For instance, in a mouse model of Duchenne Muscular Dystrophy, metoprolol was administered at 2.5 mg/kg/day orally.[4] In a rat model of coronary micro-embolization, three bolus injections of metoprolol (2.5 mg/kg) were given.[4]
Q3: What are the key parameters to measure to assess the efficacy of beta-blocker treatment in my heart failure model?
A3: A comprehensive assessment of beta-blocker efficacy should include functional, structural, and molecular endpoints:
-
Cardiac Function: Echocardiography is a non-invasive method to assess parameters like left ventricular ejection fraction (LVEF), fractional shortening, cardiac output, and diastolic function.[5]
-
Cardiac Remodeling: Histological analysis can be used to evaluate cardiac hypertrophy, fibrosis, and apoptosis.
-
Neurohormonal Activation: Measure plasma levels of catecholamines (norepinephrine, epinephrine) and natriuretic peptides (BNP, NT-proBNP) as indicators of sympathetic nervous system activity and cardiac stress.
-
Beta-Adrenergic Receptor Signaling: Assess the density and function of beta-adrenergic receptors and the expression levels of key downstream signaling proteins (e.g., G-proteins, adenylyl cyclase, PKA, GRKs).
Troubleshooting Guides
Problem 1: Inconsistent or unexpected effects of beta-blocker treatment on cardiac function.
-
Possible Cause 1: Inadequate Dosing.
-
Troubleshooting: Conduct a dose-finding study to determine the optimal dose for your specific model and experimental conditions.[3] Monitor heart rate to confirm that the administered dose is achieving a physiological effect.
-
-
Possible Cause 2: Variability in Drug Administration.
-
Troubleshooting: Ensure consistent administration of the beta-blocker. For oral administration, consider using oral gavage for precise dosing. For continuous administration, osmotic minipumps can provide stable drug levels.[6]
-
-
Possible Cause 3: Model-Specific Differences in Drug Metabolism.
-
Troubleshooting: Be aware of potential species differences in drug metabolism. Consult literature for pharmacokinetic data of the chosen beta-blocker in your specific animal model.
-
-
Possible Cause 4: Timing of Treatment Initiation.
-
Troubleshooting: The stage of heart failure at which treatment is initiated can influence the outcome. Early intervention may prevent remodeling, while later treatment may aim to reverse existing dysfunction. Clearly define and standardize the timing of treatment initiation in your protocol.
-
Problem 2: High mortality or adverse events in beta-blocker treated animals.
-
Possible Cause 1: Excessive Beta-Blockade.
-
Possible Cause 2: Acute Negative Inotropic Effects.
-
Troubleshooting: Beta-blockers have a negative inotropic (contractility-reducing) effect, which can be poorly tolerated in animals with severe systolic dysfunction.[9] Consider using a beta-blocker with intrinsic sympathomimetic activity or starting with a very low dose.
-
-
Possible Cause 3: Off-Target Effects.
-
Troubleshooting: Be aware of the pharmacological profile of your chosen beta-blocker. For example, non-selective beta-blockers can cause bronchoconstriction. If you observe unexpected adverse effects, consider switching to a more selective agent.
-
Data Presentation
Table 1: Effects of Beta-Blockers on Cardiac Function in Animal Models of Heart Failure
| Beta-Blocker | Animal Model | Dosing Regimen | Change in LVEF | Change in Heart Rate | Reference |
| Metoprolol | Mouse (DCM) | Orally | Prevented decline | Not reported | [10] |
| Carvedilol | Mouse (DCM) | Orally | No significant effect | Not reported | [10] |
| Atenolol | Mouse (DCM) | Orally | No significant effect | Not reported | [10] |
| Metoprolol | Mouse (Anesthetized) | 3 mg/kg IV | ↓ (acute) | ↓ | [11] |
| Metoprolol | Rat (CHF) | 135 mg/day (mean) | ↑ from 27.3% to 35.2% | ↓ | [5] |
LVEF: Left Ventricular Ejection Fraction; DCM: Dilated Cardiomyopathy; CHF: Chronic Heart Failure; ↑: Increase; ↓: Decrease
Table 2: Beta-Adrenergic Receptor Density in Heart Tissue
| Species | Condition | Bmax (pmol/mL) | Reference |
| Minipig | Healthy | 12.7 ± 3.2 | [12] |
| Minipig | Healthy | 15.2 ± 3.4 | [12] |
| Human | Healthy | 9.74 ± 1.80 nM | [13] |
| Dog | Healthy | 5.12 x 10⁹ sites/mm ³ | [14] |
Bmax: Maximum receptor density
Experimental Protocols
Protocol 1: Quantification of Beta-Adrenergic Receptor Density by Radioligand Binding Assay
This protocol is adapted from established methods for quantifying beta-adrenergic receptor expression in cardiac tissue.[15]
-
Membrane Preparation:
-
Homogenize fresh or frozen cardiac tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membrane fraction.
-
Wash the pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Saturation Binding Assay:
-
Incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled beta-adrenergic receptor antagonist (e.g., [³H]dihydroalprenolol or [¹²⁵I]cyanopindolol).
-
For each concentration of radioligand, prepare two sets of tubes: one for total binding and one for non-specific binding.
-
To the non-specific binding tubes, add a high concentration of a non-radiolabeled antagonist (e.g., propranolol) to block all specific binding sites.
-
Incubate the reactions at a specific temperature for a defined period to reach equilibrium.
-
Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding versus the concentration of free radioligand.
-
Analyze the data using non-linear regression to a one-site binding model to determine the maximum number of binding sites (Bmax) and the dissociation constant (Kd).
-
Protocol 2: Western Blot Analysis of Beta-Adrenergic Signaling Proteins
This is a general protocol for Western blotting, which can be adapted for specific proteins in the beta-adrenergic signaling pathway.[16][17][18]
-
Protein Extraction:
-
Homogenize cardiac tissue samples in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE:
-
Denature a specific amount of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., β1-adrenergic receptor, Gαs, GRK2) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to quantify the relative expression levels of the target protein.
-
Mandatory Visualizations
Caption: Beta-adrenergic receptor signaling pathway in cardiomyocytes.
Caption: Experimental workflow for evaluating beta-blockers.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. New advances in beta-blocker therapy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Beta-blocker management in patients admitted for acute heart failure and reduced ejection fraction: a review and expert consensus opinion [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. MIC trial: metoprolol in patients with mild to moderate heart failure: effects on ventricular function and cardiopulmonary exercise testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Adrenergic receptor antagonism in mice: a model for pediatric heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. petpoisonhelpline.com [petpoisonhelpline.com]
- 8. cardiaceducationgroup.org [cardiaceducationgroup.org]
- 9. β-Blockers | Veterian Key [veteriankey.com]
- 10. Therapeutic effect of {beta}-adrenoceptor blockers using a mouse model of dilated cardiomyopathy with a troponin mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of beta-adrenergic receptors in canine cardiac myocytes using autoradiography and an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. bio-rad.com [bio-rad.com]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Technical Support Center: Mitigating Extrapyramidal Side Effects in Neurological Studies of Sympathomimetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering extrapyramidal side effects (EPS) in neurological studies of sympathomimetics.
Troubleshooting Guides
This section provides step-by-step guidance to address specific issues that may arise during your experiments.
Issue 1: Unexpected motor abnormalities observed in animal models following sympathomimetic administration.
Symptoms: Animals exhibit catalepsy (abnormal posturing), tremors, rigidity, or excessive, repetitive, aimless movements (stereotypy).
Possible Cause: The administered sympathomimetic compound may be interfering with dopaminergic neurotransmission in the nigrostriatal pathway, leading to extrapyramidal side effects.
Troubleshooting Steps:
-
Confirm and Quantify the Behavior:
-
Action: Perform a standardized behavioral test to quantify the observed motor abnormalities.
-
Protocol: Utilize the catalepsy bar test to measure the time an animal maintains an externally imposed posture.[1][2][3][4] A prolonged latency to correct the posture is indicative of catalepsy.
-
Data Interpretation: Compare the results to a vehicle-treated control group. A statistically significant increase in catalepsy duration suggests an EPS liability.
-
-
Dose-Response Assessment:
-
Action: Determine if the observed EPS are dose-dependent.
-
Protocol: Administer a range of doses of the sympathomimetic compound and measure the intensity of the motor abnormalities at each dose.
-
Data Interpretation: A positive correlation between the dose and the severity of EPS will help establish a therapeutic window with a lower risk of these side effects.
-
-
Pharmacological Antagonism:
-
Action: Co-administer a compound known to mitigate EPS to confirm the mechanism.
-
Protocol: Pre-treat a group of animals with an anticholinergic agent (e.g., benztropine) or a benzodiazepine (B76468) before administering the sympathomimetic.[5]
-
Data Interpretation: A significant reduction in the sympathomimetic-induced motor abnormalities following pre-treatment suggests a dopamine-related EPS mechanism.
-
-
Neurochemical Analysis:
-
Action: Measure dopamine (B1211576) levels in the striatum to assess the direct impact on the dopaminergic system.
-
Protocol: Use in vivo microdialysis to collect extracellular fluid from the striatum of freely moving animals and analyze dopamine and its metabolites using HPLC-ECD.[6][7][8][9][10]
-
Data Interpretation: Alterations in dopamine release or metabolism compared to baseline and control animals can provide direct evidence of the compound's effect on the nigrostriatal pathway.
-
Issue 2: Difficulty differentiating between sympathomimetic-induced hyperactivity and akathisia.
Symptoms: Animals display increased locomotor activity, which could be a desired therapeutic effect or a sign of akathisia (a state of inner restlessness).
Troubleshooting Steps:
-
Detailed Behavioral Observation:
-
Action: Carefully observe the qualitative aspects of the animal's movement.
-
Protocol: Videorecord the animals and score their behavior. Look for signs of distress, repetitive movements that do not appear goal-directed, and an inability to remain still, which are characteristic of akathisia. In non-human primates, this can manifest as rhythmic shifting of weight and body rocking.[11]
-
Data Interpretation: Differentiate between purposeful exploratory behavior and seemingly distressed, repetitive movements.
-
-
Use of Anxiolytics:
-
Action: Administer an anxiolytic to see if it attenuates the hyperactive behavior.
-
Protocol: Pre-treat animals with a low dose of a benzodiazepine.
-
Data Interpretation: If the hyperactivity is reduced, it may suggest an anxiety or restlessness component characteristic of akathisia, rather than a primary stimulant effect.
-
-
Specialized Models:
-
Action: Employ animal models specifically designed to assess akathisia.
-
Protocol: While challenging, models involving dopamine agonists and antagonists in non-human primates can be used to study akathisia-like behaviors.[11]
-
Data Interpretation: These more complex models can provide a clearer distinction between generalized hyperactivity and akathisia.
-
Frequently Asked Questions (FAQs)
Q1: What are extrapyramidal side effects (EPS) and why are they a concern in studies of sympathomimetics?
A1: Extrapyramidal side effects are movement disorders that arise from the disruption of the extrapyramidal system of the brain, which is involved in motor control.[12] These can include:
-
Dystonia: Involuntary muscle contractions causing repetitive or twisting movements.
-
Akathisia: A state of agitation, distress, and restlessness.
-
Parkinsonism: Symptoms resembling Parkinson's disease, such as tremor, rigidity, and slowness of movement.
-
Tardive Dyskinesia: Involuntary, repetitive body movements that can be long-lasting.
Sympathomimetic drugs can modulate dopamine and other monoamine neurotransmitters.[13] Since the extrapyramidal system is heavily reliant on dopamine signaling, sympathomimetics with off-target effects on dopamine receptors or transporters can induce EPS, confounding study results and indicating potential safety concerns for therapeutic candidates.
Q2: What are the primary mechanisms by which sympathomimetics can cause EPS?
A2: The primary mechanism is the disruption of dopamine signaling in the nigrostriatal pathway. This can occur through several actions:
-
Dopamine Receptor Blockade: Some sympathomimetics may have an antagonistic effect on D2 dopamine receptors, similar to antipsychotic drugs.[12]
-
Alteration of Dopamine Release and Reuptake: Sympathomimetics can alter the normal release and reuptake of dopamine, leading to an imbalance in dopaminergic transmission.
-
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Inhibition of VMAT2 can disrupt the packaging of dopamine into synaptic vesicles, leading to depleted dopamine stores and altered signaling.[13][14]
Q3: What are the first-line mitigation strategies if EPS are observed in a preclinical study?
A3:
-
Dose Reduction: The simplest and often most effective strategy is to lower the dose of the sympathomimetic compound to a level that maintains the desired therapeutic effect without inducing EPS.
-
Structural Modification of the Compound: If the EPS liability is high, medicinal chemists may be able to modify the compound to reduce its affinity for dopamine receptors or transporters while preserving its primary mechanism of action.
-
Co-administration of Counteracting Agents: In some cases, co-administration with an anticholinergic or a benzodiazepine can be used to manage EPS, though this is generally less desirable than having a compound with a clean safety profile.
Q4: Are there in vitro assays that can predict the risk of EPS before moving to animal studies?
A4: Yes, several in vitro assays can help predict EPS liability:
-
Receptor Binding Assays: These assays can determine the binding affinity of a compound for a panel of neurotransmitter receptors, including dopamine D2 receptors. High affinity for D2 receptors is a red flag for potential EPS.
-
VMAT2 Inhibition Assays: A fluorescent-based functional assay or a radioligand binding assay can be used to quantify the inhibitory activity of a compound on VMAT2.[13]
-
Cell-based Dopamine Uptake/Release Assays: These assays can measure the effect of a compound on dopamine transporter (DAT) function.
Q5: How can I quantitatively assess the risk versus benefit of a novel sympathomimetic in preclinical studies?
A5: A therapeutic index can be calculated by comparing the dose of the compound that produces the desired therapeutic effect (ED50) to the dose that produces EPS (TD50). A larger therapeutic index indicates a wider margin of safety. This involves generating dose-response curves for both the desired effect and the unwanted extrapyramidal side effects.
Data Presentation
Table 1: Incidence of Drug-Induced Extrapyramidal Symptoms (di-EPS) with Various Psychotropic Medications
| Medication | Dose | Incidence of di-EPS (%) |
| Citalopram | - | 15.5 |
| Amitriptyline | 25mg | 9.8 |
| Amitriptyline | 50mg | 18.1 |
| Clomipramine | - | 18.2 |
| Fluoxetine | 20mg | 12.7 |
| Fluvoxamine | 50mg | 16.5 |
| Fluvoxamine | 100mg | 17.5 |
| Imipramine | 10mg | 12.9 |
| Imipramine | 25mg | 28.9 |
| Nortriptyline | 10mg | 18.9 |
| Paroxetine | 20mg | 28.6 |
Source: Adapted from a retrospective, observational study.[15][16]
Table 2: VMAT2 Inhibition by Valbenazine and its Active Metabolite
| Compound | Tissue Source | Ki (nM) |
| Valbenazine | Rat Striatum | 190 |
| Valbenazine | Human Platelets | 310 |
| [+]-α-HTBZ | Rat Striatum | 3.1 |
| [+]-α-HTBZ | Human Platelets | 2.9 |
Ki represents the binding affinity; a lower value indicates higher affinity. Source: Radioligand binding assays.[13]
Experimental Protocols
Protocol 1: Catalepsy Bar Test in Rodents
Objective: To quantify drug-induced catalepsy.
Materials:
-
Horizontal bar (e.g., 0.9 cm in diameter) elevated approximately 9 cm from the base.
-
Stopwatch.
Procedure:
-
Gently place the animal's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the animal to remove both forepaws from the bar and return to a normal posture.
-
A cut-off time (e.g., 180 seconds) should be established to avoid animal distress.
-
Repeat the test at predefined time points after drug administration.
Source: Adapted from standard protocols.[1][2][3][4]
Protocol 2: In Vivo Microdialysis for Dopamine Measurement
Objective: To measure extracellular dopamine levels in the striatum of awake rodents.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC with electrochemical detection (HPLC-ECD).
Procedure:
-
Surgery: Under anesthesia, implant a guide cannula stereotaxically into the striatum. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Equilibration: Allow the system to equilibrate for 1-2 hours to obtain a stable baseline.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.
-
Drug Administration: Administer the sympathomimetic compound.
-
Post-Drug Collection: Continue collecting dialysate samples to measure changes in dopamine levels.
-
Analysis: Analyze the dopamine concentration in the samples using HPLC-ECD.
-
Histology: At the end of the experiment, verify the correct placement of the probe.
Source: Adapted from established microdialysis protocols.[6][7][8][9][10]
Visualizations
Caption: Potential mechanisms of sympathomimetic-induced EPS.
Caption: Workflow for assessing and mitigating EPS liability.
References
- 1. Catalepsy test in rats [protocols.io]
- 2. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring dopamine in vivo by microdialysis sampling and on-line CE-laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revisiting Antipsychotic-induced Akathisia: Current Issues and Prospective Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ETD | Development of a screening assay for vesicular dopamine transport | ID: 9k41zf23v | Emory Theses and Dissertations [etd.library.emory.edu]
- 15. Assessment of Extrapyramidal Symptoms Associated with Psychotropics Pharmacological Treatments, and Associated Risk Factors [clinical-practice-and-epidemiology-in-mental-health.com]
- 16. Assessment of Extrapyramidal Symptoms Associated with Psychotropics Pharmacological Treatments, and Associated Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe and Accurate Dosing of Potent Sympathomimetics
This guide provides researchers, scientists, and drug development professionals with essential strategies to prevent dosing errors when working with potent sympathomimetics. It includes troubleshooting advice, frequently asked questions, and detailed protocols to ensure experimental accuracy and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the most critical first steps before working with a new potent sympathomimetic agent?
A1: Before beginning any experiment, it is crucial to conduct a thorough literature review to understand the agent's pharmacological profile, including its mechanism of action, receptor affinity, and potential adverse effects.[1] All personnel should be trained on the specific handling procedures for highly potent compounds.[2] A detailed experimental plan should be established, outlining the preparation of solutions, dosing calculations, and administration methods.
Q2: How can I ensure the accuracy of my stock solution concentration?
A2: Accuracy begins with precise weighing of the compound. Use a calibrated analytical balance and ensure it is in a draft-free environment. When preparing the stock solution, use high-purity solvents and volumetric flasks for accurate volume measurement. It is advisable to prepare a concentrated stock solution that can be serially diluted, which minimizes weighing errors for very small final concentrations.[3]
Q3: What are the best practices for storing sympathomimetic solutions?
A3: The stability of sympathomimetic solutions can be affected by factors such as the solvent, pH, light, and temperature.[4][5] Most catecholamine solutions are susceptible to oxidation and photodegradation.[4] Therefore, it is recommended to store stock solutions in amber or foil-wrapped vials at 2-8°C or frozen at -20°C or -80°C, depending on the specific compound's stability data. Always check the manufacturer's instructions or relevant literature for compound-specific storage recommendations.
Q4: How often should I prepare fresh dilutions for my experiments?
A4: To ensure potency and accuracy, it is best practice to prepare fresh working dilutions from your stock solution for each experiment. The stability of diluted solutions can be significantly lower than that of concentrated stocks.[5]
Q5: What personal protective equipment (PPE) is necessary when handling potent sympathomimetics?
A5: When handling potent sympathomimetics, especially in powdered form, appropriate PPE is essential to prevent accidental exposure. This includes a lab coat, gloves (consider double-gloving), and safety glasses. For highly potent or hazardous compounds, a fit-tested respirator and working in a certified chemical fume hood or a biological safety cabinet are recommended.[2]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent In Vitro Experimental Results
Possible Cause 1: Inaccurate Drug Concentration
-
Troubleshooting Steps:
-
Verify the initial calculations for stock and working solution concentrations.
-
Ensure that the correct molecular weight of the compound was used.
-
Confirm that the balance and pipettes used for measurement are properly calibrated.
-
Prepare a fresh stock solution and repeat the experiment.
-
Possible Cause 2: Drug Degradation
-
Troubleshooting Steps:
-
Review the storage conditions of the stock solution (temperature, light exposure).
-
Consider the stability of the drug in the culture medium and at the incubation temperature. Some sympathomimetics are unstable at physiological pH and temperature.
-
Prepare fresh dilutions immediately before use.
-
Possible Cause 3: Cell Culture Issues
-
Troubleshooting Steps:
-
Ensure the cells are healthy and in the logarithmic growth phase.
-
Check for signs of contamination (e.g., microbial growth, changes in media pH).
-
Verify the cell passage number, as high passage numbers can lead to altered cellular responses.[2]
-
Issue 2: Adverse Events or Unexpected Mortality in Animal Studies
Possible Cause 1: Dosing Calculation Error
-
Troubleshooting Steps:
-
Double-check the animal's weight and the dose calculation (mg/kg).
-
Ensure the correct concentration of the dosing solution was used in the calculation.
-
Have a second researcher independently verify the calculations.
-
Possible Cause 2: Incorrect Route of Administration
-
Troubleshooting Steps:
-
Confirm that the chosen route of administration (e.g., intravenous, intraperitoneal, subcutaneous) is appropriate for the compound and the experimental model.[6][7]
-
Ensure that the administration technique was performed correctly to avoid accidental administration into a different tissue or organ.[6]
-
Possible Cause 3: Vehicle-Related Toxicity
-
Troubleshooting Steps:
-
Administer a vehicle-only control group to rule out any adverse effects from the solvent or excipients.
-
Ensure the vehicle is biocompatible and used at a non-toxic concentration.
-
Data Presentation
Table 1: Stability of Common Sympathomimetics in Different Infusion Solutions
| Drug | Diluent | Storage Conditions | Stability (Time to <90% of initial concentration) |
| Epinephrine | 0.9% NaCl | Room Temperature, Light Protected | > 8 hours |
| Norepinephrine | 5% Dextrose | Room Temperature, Light Protected | > 8 hours |
| Dopamine | 5% Dextrose | Room Temperature, Light Protected | > 8 hours |
| Isoproterenol | 0.9% NaCl | Room Temperature, Light Protected | ~ 6 hours |
| Dobutamine | 5% Dextrose | Room Temperature, Light Protected | > 8 hours |
Note: This table provides a general overview. The stability of a specific solution can be influenced by various factors including pH, concentration, and exposure to light and oxygen. It is crucial to consult specific literature for the exact experimental conditions.[5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of a Potent Sympathomimetic
-
Materials:
-
Potent sympathomimetic compound (powder form)
-
Analytical balance
-
Spatula
-
Weighing paper/boat
-
Appropriate solvent (e.g., sterile water, DMSO, ethanol)
-
Volumetric flask (e.g., 10 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Sterile, amber or foil-wrapped storage vials
-
-
Procedure:
-
Calculate the required mass of the sympathomimetic compound to prepare a 10 mM stock solution in the desired volume.
-
Formula: Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
-
-
Tare the analytical balance with the weighing paper/boat.
-
Carefully weigh the calculated mass of the compound.
-
Transfer the weighed powder to the volumetric flask.
-
Add a small amount of the chosen solvent to the flask to dissolve the powder. Use a vortex mixer if necessary to ensure complete dissolution.
-
Once dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Aliquot the stock solution into the sterile storage vials.
-
Label each vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the aliquots at the recommended temperature, protected from light.
-
Protocol 2: Administration of a Potent Sympathomimetic to a Laboratory Rodent (Intraperitoneal Injection)
-
Materials:
-
Dosing solution of the sympathomimetic at the desired concentration
-
Sterile syringe (e.g., 1 mL) and needle (e.g., 25-27G)
-
Animal scale
-
Appropriate animal restraint device
-
70% ethanol (B145695) for disinfection
-
Personal Protective Equipment (PPE)
-
-
Procedure:
-
Accurately weigh the animal.
-
Calculate the required volume of the dosing solution based on the animal's weight and the target dose (mg/kg).
-
Formula: Volume (mL) = (Dose (mg/kg) x Weight (kg)) / Concentration (mg/mL)
-
-
Draw the calculated volume of the dosing solution into the sterile syringe.
-
Properly restrain the animal, ensuring it is secure and calm.
-
Position the animal to expose the lower abdominal quadrants.
-
Clean the injection site with 70% ethanol.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 15-20 degree angle.[6]
-
Aspirate slightly to ensure the needle has not entered a blood vessel or internal organ.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal closely for any adverse reactions.
-
Mandatory Visualizations
Caption: Adrenergic signaling pathways activated by sympathomimetics.
Caption: A typical experimental workflow for using potent sympathomimetics.
Caption: A logical decision tree for investigating potential dosing errors.
References
- 1. Sympathomimetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Photostability of symphatomimetic agents in commonly used infusion media in the absence and presence of bisulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability study of common vasoactive drugs diluted in five types of solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing experimental protocols to account for Gepefrine's pKa and solubility.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gepefrine. The following information is designed to help optimize experimental protocols by accounting for this compound's physicochemical properties, specifically its pKa and solubility.
Physicochemical Properties of this compound
A comprehensive understanding of this compound's properties is crucial for designing robust and reproducible experiments.
| Property | Value | Source/Notes |
| IUPAC Name | (±)-3-(2-aminopropyl)phenol | [1] |
| Other Names | 3-hydroxyamphetamine, α-methyl-meta-tyramine | [1] |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molar Mass | 151.21 g/mol | [2][3] |
| Estimated pKa | 9.5 - 10.5 | The pKa of the amine group in phenethylamines is typically in the range of 9.5-10.5. The exact value for this compound is not readily available in the literature, so this is an estimate based on structurally similar compounds. |
| Formulation | Often supplied as a tartrate or hydrochloride salt for improved solubility and stability. | [1] |
Solubility of this compound and Structurally Related Compounds
This compound, as a substituted phenethylamine, is expected to have solubility characteristics similar to other compounds in its class, particularly when formulated as a salt.
| Compound | Solvent | Solubility |
| This compound | Water | As a salt (e.g., tartrate), it is expected to be soluble in water. The free base is likely to have lower aqueous solubility. |
| Amphetamine Sulfate | Water | Freely soluble |
| Tyramine Hydrochloride | Water | Soluble |
| This compound | DMSO | Expected to be soluble. |
| This compound | Ethanol | Expected to have some solubility, but likely less than in water or DMSO. |
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in water. What should I do?
A1: First, confirm the form of this compound you are using. If it is the free base, its aqueous solubility will be limited. This compound is often supplied as a tartrate or hydrochloride salt to enhance water solubility.[1]
If you have the salt form and it is still not dissolving, the pH of your water may be too high. This compound has a basic amine group with an estimated pKa between 9.5 and 10.5. To ensure this group is protonated and the molecule is in its more soluble cationic form, the pH of the solution should be at least 1-2 pH units below the pKa. Try acidifying your solvent with a small amount of dilute HCl (e.g., 0.1 M) to lower the pH to around 7.0-7.5.
Q2: I dissolved this compound in my buffer, but it precipitated when I added it to my cell culture media. Why did this happen and how can I prevent it?
A2: This is a common issue when the pH of the stock solution and the final media are significantly different. Cell culture media is typically buffered to a physiological pH of around 7.4. If your this compound stock solution was prepared at a lower pH to aid dissolution, adding it to the media could raise the pH enough to deprotonate the amine group, converting it to the less soluble free base form and causing it to precipitate.
To prevent this:
-
Prepare a more concentrated stock solution in a solvent like DMSO and then dilute it further in your culture media. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Adjust the pH of your final working solution. After diluting the this compound stock in your media, check the pH and, if necessary, adjust it back to the desired physiological range with dilute HCl or NaOH.
-
Use a lower final concentration of this compound. If the precipitation persists, you may be exceeding the solubility limit of this compound in your specific media.
Q3: How should I store my this compound stock solution to ensure its stability?
A3: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[4] Studies on structurally similar compounds like amphetamine derivatives have shown good stability under these conditions.[4][5] Avoid repeated freeze-thaw cycles, which can lead to degradation. Aliquoting the stock solution into smaller, single-use vials is a good practice. For short-term storage (a few days), refrigeration at 2-8°C is generally acceptable.[4][5]
Q4: I am seeing inconsistent results in my bioassays. Could this be related to the this compound solution?
A4: Inconsistent results can arise from several factors related to your this compound solution:
-
Degradation: If the stock solution has been stored improperly or for an extended period, the compound may have degraded. It is advisable to prepare fresh stock solutions regularly.
-
Incomplete Dissolution: If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended and may vary between experiments. Ensure complete dissolution by visual inspection and consider brief sonication if necessary.
-
pH Effects: As this compound is a weak base, changes in the pH of your assay buffer can alter the charge state of the molecule, potentially affecting its interaction with its target receptors. Maintain a consistent and well-buffered pH in all your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Stock Solution | - pH is too high (close to or above the pKa).- Solvent is inappropriate.- Concentration is too high. | - Lower the pH of the aqueous solvent with dilute HCl.- Use a different solvent like DMSO.- Prepare a less concentrated stock solution. |
| Cloudiness in Final Assay Medium | - "Salting out" effect due to high salt concentration in the medium.- this compound is exceeding its solubility limit at the final concentration and pH. | - Prepare a more dilute stock solution to minimize the volume added to the medium.- Test a lower final concentration of this compound in your assay. |
| Loss of Activity Over Time | - Degradation of the compound due to improper storage.- Oxidation of the phenolic hydroxyl group. | - Store stock solutions at -20°C or -80°C in small aliquots.- Prepare fresh solutions for critical experiments.- Consider using an antioxidant in your stock solution if oxidation is suspected. |
| Variable Potency in Different Buffers | - The pH of the buffers may be different, altering the protonation state of this compound. | - Ensure all buffers used for dilutions and assays are at the same pH.- Measure and adjust the pH of the final working solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound Tartrate
-
Weighing: Accurately weigh the required amount of this compound tartrate powder. For 10 mL of a 10 mM solution, you would need 30.13 mg (Molar Mass of this compound Tartrate = 301.29 g/mol ).
-
Dissolution: Add the powder to a sterile conical tube. Add approximately 8 mL of sterile, deionized water.
-
pH Adjustment: Check the pH of the solution. If it is not fully dissolved or if the pH is above 7.5, add 0.1 M HCl dropwise while vortexing until the powder is completely dissolved and the pH is between 6.5 and 7.5.
-
Final Volume: Adjust the final volume to 10 mL with sterile, deionized water.
-
Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Aliquot the stock solution into smaller, single-use sterile tubes and store at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This is a general method that can be adapted for this compound based on methods for similar compounds.[6][7][8][9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.2) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 214 nm or 270 nm, characteristic of the phenyl ring).
-
Standard Preparation: Prepare a series of known concentrations of this compound in the mobile phase to generate a standard curve for quantification.
Visualizing this compound's Mechanism and Handling
Signaling Pathways
This compound is a sympathomimetic agent, and as such, it is expected to act on adrenergic receptors. The diagrams below illustrate the canonical signaling pathways for alpha-1 and beta-2 adrenergic receptors.
Caption: this compound's potential signaling pathways via adrenergic receptors.
Experimental Workflow
The following diagram outlines a typical workflow for preparing and using this compound in an in vitro experiment.
Caption: Workflow for preparing and using this compound solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GSRS [precision.fda.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Stability studies of amphetamine and ephedrine derivatives in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of RP-HPLC method for simultaneous estimation of nimesulide, phenylephrine hydrochloride, chlorpheniramine maleate and caffeine anhydrous in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Gepefrine vs. Norepinephrine: A Comparative Guide for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cardiovascular effects of gepefrine and norepinephrine (B1679862). While direct comparative studies are limited, this document synthesizes available data to offer insights into their respective mechanisms and physiological impacts. Information on this compound is supplemented with data from structurally related sympathomimetic amines to provide a broader context for its potential cardiovascular profile.
Overview and Mechanism of Action
Norepinephrine , a primary catecholamine neurotransmitter and hormone, is a well-characterized sympathomimetic agent. It exerts its effects by directly binding to and activating adrenergic receptors. Its primary role in the cardiovascular system is to increase vascular tone and blood pressure.[1][2]
This compound , also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine, is a sympathomimetic agent that has been marketed as an antihypotensive.[[“]] As a derivative of amphetamine, its mechanism is likely indirect, involving the displacement of norepinephrine from sympathetic nerve endings, thereby increasing the concentration of norepinephrine in the synaptic cleft.[4][5] It may also have some direct activity on adrenergic receptors.
Comparative Cardiovascular Effects
| Parameter | Norepinephrine | This compound (Inferred) |
| Mean Arterial Pressure | Dose-dependent increase | Likely increases blood pressure |
| Heart Rate | Variable; can cause reflex bradycardia at high doses due to increased blood pressure, but can also have a direct positive chronotropic effect. | Likely increases heart rate |
| Cardiac Output | Variable; can be increased, decreased, or remain unchanged depending on the interplay between increased afterload and any direct inotropic effects. | Effects are not well-documented |
| Total Peripheral Resistance | Significant, dose-dependent increase | Likely increases peripheral resistance |
| Mechanism | Direct α and β-adrenergic agonist | Primarily an indirect-acting sympathomimetic (norepinephrine-releasing agent) with potential for some direct receptor activity |
Signaling Pathways
The cardiovascular effects of both norepinephrine and this compound (indirectly) are mediated through the activation of adrenergic receptors, which triggers downstream signaling cascades.
Caption: Signaling pathway of Norepinephrine.
Caption: Inferred mechanism of this compound action.
Experimental Protocols
A standardized experimental protocol is crucial for the accurate comparison of cardiovascular agents. Below is a representative methodology for evaluating the cardiovascular effects of a sympathomimetic amine in an animal model, based on common practices in the field.
Objective: To determine the dose-dependent cardiovascular effects of a test compound (e.g., this compound or norepinephrine).
Animal Model: Male Wistar rats (250-300g).
Anesthesia: Urethane (1.25 g/kg, intraperitoneal).
Surgical Preparation:
-
The trachea is cannulated to ensure a patent airway.
-
The right carotid artery is cannulated and connected to a pressure transducer for continuous measurement of arterial blood pressure and heart rate.
-
The right jugular vein is cannulated for intravenous drug administration.
Experimental Procedure:
-
After a stabilization period of 30 minutes post-surgery, baseline cardiovascular parameters (mean arterial pressure, heart rate) are recorded for 15 minutes.
-
The test compound is administered intravenously in increasing doses (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 µg/kg).
-
Each dose is infused over a period of 1 minute, followed by a 15-minute observation period to allow for the cardiovascular parameters to return to baseline.
-
A control group receives equivalent volumes of saline vehicle.
Data Analysis: The changes in mean arterial pressure and heart rate from baseline are calculated for each dose. Dose-response curves are then constructed to determine the potency and efficacy of the compound.
Caption: Experimental workflow for cardiovascular assessment.
Discussion and Future Directions
The lack of direct comparative studies between this compound and norepinephrine highlights a gap in the understanding of sympathomimetic pharmacology. Based on its chemical structure and classification, this compound is expected to produce cardiovascular effects similar to other indirect-acting sympathomimetic amines, namely an increase in blood pressure and heart rate. However, the precise dose-response relationship, potency relative to norepinephrine, and the full spectrum of its direct and indirect actions on the cardiovascular system remain to be elucidated through rigorous experimental investigation.
Future research should focus on head-to-head in vivo and in vitro studies to:
-
Determine the binding affinities of this compound for α- and β-adrenergic receptors.
-
Quantify the norepinephrine-releasing properties of this compound.
-
Establish comprehensive dose-response curves for the effects of this compound on key cardiovascular parameters in relevant animal models.
Such studies will be invaluable for the drug development community in characterizing the therapeutic potential and safety profile of this compound and other related compounds.
References
- 1. Comparison between norepinephrine plus epinephrine and norepinephrine plus vasopressin after return of spontaneous circulation in patients with out-of-hospital cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. consensus.app [consensus.app]
- 4. Antiarrhythmic effect of reducing myocardial noradrenaline stores with alpha-methyl-meta-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blood pressure and heart rate response evoked by p-hydroxyamphetamine and by p-hydroxynorephedrine II. A quantitative assessment of the role of amphetamine metabolites in acute responses evoked by d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gepefrine and Phenylephrine on Blood Pressure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Gepefrine and phenylephrine (B352888), focusing on their effects on blood pressure. The information presented is curated from scientific literature to assist researchers, scientists, and drug development professionals in understanding the pharmacological profiles of these two sympathomimetic agents.
Executive Summary
This compound and phenylephrine are both sympathomimetic drugs capable of increasing blood pressure. Phenylephrine is a well-characterized, direct-acting α1-adrenergic receptor agonist, leading to vasoconstriction. Its effects on blood pressure are extensively documented with clear dose-response relationships. This compound is also known as an antihypotensive agent and is described as a sympathomimetic. Clinical data demonstrates its efficacy in increasing blood pressure, particularly in conditions like orthostatic dysregulation. However, detailed quantitative data on its pressor effects and a complete elucidation of its mechanism of action are less prevalent in readily available literature.
Data Presentation: Quantitative Effects on Blood Pressure
Table 1: Quantitative Effects of this compound on Blood Pressure
| Compound | Dose | Route of Administration | Study Population | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Citation |
| This compound | 30 mg or 45 mg | Oral | 16 patients with orthostatic dysregulation | Statistically significant increase | Not specified | [1] |
Note: The cited study on this compound did not provide specific mean and standard deviation values for blood pressure changes, only stating that the increase was "significant."[1]
Table 2: Quantitative Effects of Phenylephrine on Blood Pressure
| Compound | Dose/Infusion Rate | Route of Administration | Study Population | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Citation |
| Phenylephrine | 100 mcg bolus | Intravenous | Parturients undergoing spinal anesthesia for cesarean delivery | Maintained near baseline | Maintained near baseline | [2] |
| Phenylephrine | 0.5 - 1.0 µg/kg/min (initial infusion) | Intravenous | Hypotensive or normotensive patients with sepsis | Dose-dependent increase in Mean Arterial Pressure | Dose-dependent increase in Mean Arterial Pressure | [2] |
| Phenylephrine | 25, 50, 75, 100 µ g/min infusion | Intravenous | Patients undergoing elective cesarean delivery | Dose-dependent increase | Dose-dependent increase | [2] |
| Phenylephrine | Push-dose bolus | Intravenous | Emergency Department patients | Median increase of 26 (IQR: 8, 51) | Not specified |
Signaling Pathways
Phenylephrine: As a direct-acting α1-adrenergic agonist, phenylephrine binds to and activates α1-adrenergic receptors on vascular smooth muscle cells. This activation initiates a downstream signaling cascade through a Gq protein, leading to vasoconstriction and an increase in blood pressure.
Caption: Signaling pathway of Phenylephrine.
This compound: this compound is classified as a sympathomimetic agent.[1][3] Sympathomimetics can act directly on adrenergic receptors, indirectly by stimulating the release of endogenous catecholamines like norepinephrine (B1679862), or through a mixed mechanism.[4][5] The precise mechanism of this compound is not as definitively characterized in the reviewed literature as that of phenylephrine. If it acts indirectly, it would increase the concentration of norepinephrine in the synaptic cleft, which would then activate adrenergic receptors.
Caption: Possible mechanisms of action for this compound.
Experimental Protocols
This compound Study Protocol for Orthostatic Dysregulation
-
Objective: To evaluate the action of this compound on blood pressure in patients with orthostatic adjustment disorders.[1]
-
Study Population: 16 patients with typical clinical symptoms of orthostatic dysregulation.[1]
-
Methodology:
-
Baseline blood pressure and electrocardiogram (ECG) were continuously monitored via telemetry under standardized conditions: at rest, on standing, and during a step test.[1]
-
Blood pressure was measured directly in the brachial artery using percutaneous puncture and catheterization.[1]
-
Patients were administered a single oral dose of either 30 mg or 45 mg of this compound.[1]
-
Blood pressure and ECG were continuously monitored for one hour post-administration under the same standardized conditions (rest, standing, step test).[1]
-
-
Endpoints: The primary endpoint was the change in blood pressure from baseline at rest, on standing, and during the step test one hour after this compound administration.[1]
Phenylephrine Clinical Trial for Treatment of Hypotension During Anesthesia
-
Objective: To evaluate the dose effect of phenylephrine hydrochloride injection for the treatment of clinically relevant decreased blood pressure in a pediatric population undergoing anesthesia.
-
Study Population: 100 subjects aged ≥12 to 16 years experiencing a decrease in blood pressure during a procedure requiring general or neuraxial anesthesia.
-
Methodology:
-
This is a Phase 4, multi-center, randomized, open-label study.
-
Subjects are randomized to one of six initial treatment groups:
-
Intravenous bolus (IV-B) at Low (1 μg/kg), Medium (3 μg/kg), or High (5 μg/kg) dose levels.
-
Continuous intravenous infusion (IV-I) at Low (0.25 μg/kg/min), Medium (0.75 μg/kg/min), or High (1.25 μg/kg/min) rates.
-
-
Blood pressure and heart rate are monitored.
-
-
Endpoints:
-
Primary: To evaluate the dose effect of phenylephrine on blood pressure.
-
Secondary: To describe changes in blood pressure and heart rate, time to onset and maximal response, and duration of response.
-
Experimental Workflow
The following diagram illustrates a general experimental workflow for assessing the pressor effects of a sympathomimetic agent in a clinical setting.
Caption: General experimental workflow.
References
Validating the Pressor Effects of Gepefrine in Hypotensive Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gepefrine, a sympathomimetic amine, and its pressor effects in hypotensive models. Due to a lack of direct head-to-head studies of this compound against current first-line vasopressors, this document summarizes the available data for this compound and presents it alongside the well-established profiles of norepinephrine (B1679862) and phenylephrine (B352888) for an indirect comparison.
Introduction to this compound
This compound, also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine, is a sympathomimetic medication that has been used as an antihypotensive agent.[1] It is structurally related to other sympathomimetic amines like ephedrine (B3423809) and amphetamine. Its primary therapeutic application has been in the management of orthostatic hypotension.
Mechanism of Action and Signaling Pathway
This compound exerts its pressor effects through its action as a sympathomimetic agent. While specific receptor binding affinities for this compound are not extensively documented, its mechanism is understood to involve the stimulation of the sympathetic nervous system. This leads to an increase in vascular tone and subsequently, a rise in blood pressure.
Based on the actions of similar sympathomimetic amines, the proposed signaling pathway for this compound involves the activation of adrenergic receptors. The binding of this compound to these receptors, likely including alpha and beta-adrenergic receptors, initiates a downstream signaling cascade. Activation of alpha-1 adrenergic receptors on vascular smooth muscle cells is a key mechanism for vasoconstriction. This process is mediated by the Gq protein, which activates phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which in turn activates calmodulin and myosin light chain kinase, resulting in smooth muscle contraction and an increase in systemic vascular resistance.[2][3]
Activation of beta-1 adrenergic receptors in the heart would lead to increased heart rate and contractility, mediated by the Gs protein, adenylyl cyclase activation, and an increase in cyclic AMP (cAMP).[2] However, studies on this compound in orthostatic hypotension have reported that it increases blood pressure without causing a substantial change in heart rate, suggesting a predominant alpha-adrenergic effect.[1]
Below is a diagram illustrating the putative signaling pathway for this compound's pressor effect, focusing on the alpha-1 adrenergic pathway.
References
- 1. [Therapy of orthostatic dysregulation with gepefrin. Study with continuous telemetric blood pressure monitoring] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
A Comparative Guide to the Cross-Species Effects of Gepefrine and Other Sympathomimetic Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cardiovascular effects of Gepefrine across different species, placed in the context of other sympathomimetic amines. Due to the limited availability of direct cross-species comparative studies on this compound, this guide extrapolates some of its potential mechanisms of action from more extensively studied, structurally related compounds such as ephedrine (B3423809) and p-hydroxyamphetamine (pholedrine).
Introduction to this compound
This compound, also known as meta-hydroxyamphetamine or α-methyl-meta-tyramine, is a sympathomimetic agent that has been used as an antihypotensive drug.[1] It belongs to the substituted phenethylamine (B48288) and amphetamine chemical classes.[1] Like other sympathomimetics, its effects are mediated by the adrenergic system, though the precise nature of its receptor interactions and downstream signaling is not as extensively documented as for other compounds in its class. This compound is a known metabolite of amphetamine in rats.[1]
Comparative Cardiovascular Effects
Quantitative data on the cardiovascular effects of this compound across different species is sparse. The available information, primarily from human studies, is presented below alongside data from animal studies on related sympathomimetic amines to provide a comparative perspective.
Table 1: Summary of Cardiovascular Effects of this compound and Related Sympathomimetics
| Compound | Species | Dosage | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Primary Mechanism of Pressor Effect | Reference |
| This compound | Human | 30 mg or 45 mg (oral) | Significant increase | No substantive alterations | Not explicitly stated, presumed sympathomimetic | (Abstract) |
| Ephedrine | Dog | 0.1 mg/kg (IV) | Transient significant increase | Significant decrease | Mixed α- and β-adrenergic agonism | [2] |
| Dog | 0.25 mg/kg (IV) | Greater and more prolonged increase | Decrease | Mixed α- and β-adrenergic agonism | [2] | |
| Rat | i.v. injections | Increased systemic arterial pressure | Not specified | Direct action on alpha-adrenergic receptors | [3][4] | |
| Norepinephrine (B1679862) | Dog | Infusion (0.25 µg/kg/min median) | Increased | Not specified | Primarily β1-adrenergic agonism (inotropic) in this model | [5][6] |
| Phenylephrine (B352888) | Dog | Infusion (0.5 µg/kg/min median) | Increased | Not specified | Primarily α1-adrenergic agonism (vasoconstriction) | [5][6] |
Signaling Pathways
The signaling pathways of this compound are not definitively established. However, based on its structural similarity to other amphetamine derivatives, two primary pathways are likely involved: interaction with adrenergic receptors and potential activation of Trace Amine-Associated Receptor 1 (TAAR1).
Adrenergic Receptor Signaling
This compound, as a sympathomimetic, is expected to interact with adrenergic receptors. These are G protein-coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. The primary adrenergic receptors involved in cardiovascular regulation are α1, β1, and β2.
Caption: Postulated adrenergic signaling pathway for this compound.
Trace Amine-Associated Receptor 1 (TAAR1) Signaling
Amphetamines and their metabolites can act as agonists for the intracellular TAAR1.[7] Activation of TAAR1 can lead to the modulation of dopamine, norepinephrine, and serotonin (B10506) systems. This represents a potential indirect mechanism for this compound's sympathomimetic effects.
Caption: Potential intracellular TAAR1 signaling for this compound.
Experimental Protocols
The following is a generalized protocol for assessing the cardiovascular effects of a sympathomimetic amine in a canine model, based on methodologies reported in the literature.[2][5][6]
Objective: To determine the dose-dependent effects of a test compound (e.g., this compound) on key cardiovascular parameters in anesthetized dogs.
Animal Model: Healthy adult Beagle dogs of either sex.
Materials:
-
Test compound (this compound) and vehicle control.
-
Anesthetic agents (e.g., propofol (B549288) for induction, isoflurane (B1672236) for maintenance).
-
Intravenous catheters.
-
Femoral artery catheter.
-
Transpulmonary thermodilution catheter.
-
ECG electrodes and monitor.
-
Data acquisition system for continuous monitoring of blood pressure and ECG.
-
Mechanical ventilator.
Procedure:
-
Anesthesia and Instrumentation:
-
Anesthetize the dogs with an appropriate induction agent and maintain anesthesia with an inhalant anesthetic.
-
Intubate and provide mechanical ventilation.
-
Place intravenous catheters for drug administration and fluid maintenance.
-
Surgically place a catheter in the femoral artery for direct blood pressure monitoring.
-
Insert a transpulmonary thermodilution catheter for cardiac output measurement.
-
Attach ECG electrodes for continuous heart rate and rhythm monitoring.
-
-
Baseline Measurements:
-
Allow the animal to stabilize under anesthesia for a defined period.
-
Record baseline measurements for:
-
Mean Arterial Pressure (MAP)
-
Heart Rate (HR)
-
Cardiac Output (CO)
-
Systemic Vascular Resistance (SVR) (calculated)
-
ECG parameters
-
-
-
Drug Administration:
-
Administer the test compound intravenously as either a bolus or a continuous infusion at escalating doses.
-
A vehicle control group should be included.
-
Allow a sufficient equilibration period between each dose escalation.
-
-
Data Collection:
-
Continuously record all cardiovascular parameters throughout the experiment.
-
Collect data at predefined time points after each dose administration.
-
-
Data Analysis:
-
Calculate the change from baseline for each parameter at each dose level.
-
Use appropriate statistical methods (e.g., ANOVA with repeated measures) to compare the effects of different doses and the test compound versus vehicle control.
-
Caption: Generalized experimental workflow for cardiovascular assessment.
Comparison with Alternatives
This compound's primary therapeutic indication is for hypotension. Several other sympathomimetic amines are used for this purpose, each with a distinct pharmacological profile.
-
Norepinephrine: Primarily a potent α1-agonist, leading to significant vasoconstriction and an increase in blood pressure. It also has β1-agonist activity, which increases cardiac contractility.[5][6]
-
Phenylephrine: A selective α1-agonist that causes vasoconstriction with minimal direct effects on the heart.[5][6] This can lead to a reflex bradycardia.
-
Ephedrine: A mixed-acting sympathomimetic that both directly activates α- and β-adrenergic receptors and indirectly causes the release of endogenous norepinephrine.[2][3][4]
The choice of agent depends on the underlying cause of hypotension and the desired hemodynamic effect. For instance, in cases of distributive shock with profound vasodilation, the potent vasoconstrictive effects of norepinephrine are often preferred.
Conclusion
This compound is a sympathomimetic amine with demonstrated pressor effects in humans. While direct comparative data across different species is lacking, its structural similarity to other hydroxyamphetamines suggests a mechanism of action involving both direct and indirect stimulation of the adrenergic system. Further research is warranted to fully elucidate its receptor binding profile and comparative efficacy and safety in different preclinical models. The experimental protocols and signaling pathway information provided in this guide offer a framework for such future investigations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of ephedrine on cardiovascular function and oxygen delivery in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pressor responses to ephedrine are mediated by a direct mechanism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cardiovascular effects of dobutamine, norepinephrine and phenylephrine in isoflurane-anaesthetized dogs administered dexmedetomidine-vatinoxan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]
A Comparative Efficacy Analysis of Gepefrine and Other Sympathomimetic Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the sympathomimetic amine, Gepefrine, and its efficacy relative to other commonly used agents in this class, including norepinephrine (B1679862), epinephrine (B1671497), phenylephrine (B352888), and ephedrine. Sympathomimetic amines mimic the effects of endogenous catecholamines, primarily by activating adrenergic receptors, and are crucial in the management of conditions such as hypotension. This comparison focuses on their mechanisms of action, receptor selectivity, and cardiovascular effects, supported by available experimental data.
Overview of Sympathomimetic Amines
Sympathomimetic amines are classified based on their mechanism of action:
-
Direct-acting: These agents directly bind to and activate adrenergic receptors (e.g., norepinephrine, epinephrine, phenylephrine).
-
Indirect-acting: These agents increase the concentration of endogenous norepinephrine at the synapse by promoting its release or inhibiting its reuptake (e.g., amphetamine, tyramine). This compound is understood to act as an indirect sympathomimetic.
-
Mixed-acting: These agents exhibit both direct and indirect actions (e.g., ephedrine).[1][2][3]
The clinical effects of these amines are determined by their affinity for different adrenergic receptor subtypes (α1, α2, β1, β2), which mediate various physiological responses, including vasoconstriction, heart rate, and cardiac contractility.
Comparative Data
The following tables summarize the key characteristics and available efficacy data for this compound and other selected sympathomimetic amines. Due to the limited availability of recent, direct comparative studies involving this compound, some data for this agent are qualitative or inferred from its classification as an indirect-acting sympathomimetic.
Table 1: General Characteristics and Mechanism of Action
| Amine | Chemical Name | Classification | Primary Mechanism of Action | Primary Receptor Selectivity |
| This compound | α-methyl-meta-tyramine | Indirect-acting | Promotes the release of norepinephrine from sympathetic nerve terminals. | Not explicitly defined in available literature. |
| Norepinephrine | (R)-4-(2-amino-1-hydroxyethyl)benzene-1,2-diol | Direct-acting | Agonist at α and β1-adrenergic receptors.[4] | α1 > β1 |
| Epinephrine | (R)-4-(1-hydroxy-2-(methylamino)ethyl)benzene-1,2-diol | Direct-acting | Agonist at α and β-adrenergic receptors. | α1, α2, β1, β2 |
| Phenylephrine | (R)-3-(1-hydroxy-2-(methylamino)ethyl)phenol | Direct-acting | Selective agonist at α1-adrenergic receptors. | α1 |
| Ephedrine | (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol | Mixed-acting | Directly activates adrenergic receptors and promotes the release of norepinephrine.[1][4] | α and β |
Table 2: Comparative Cardiovascular Effects (Pressor Effects)
| Amine | Effect on Systolic Blood Pressure | Effect on Diastolic Blood Pressure | Effect on Heart Rate | Notes |
| This compound | Increase | Increase | Variable | Pressor effect is dependent on endogenous norepinephrine stores. |
| Norepinephrine | Potent Increase | Potent Increase | Can cause reflex bradycardia | A first-line vasopressor in septic shock.[4][5][6] |
| Epinephrine | Potent Increase | Increase | Tachycardia | Potent inotrope and chronotrope.[5][7] |
| Phenylephrine | Increase | Increase | Can cause reflex bradycardia | Pure vasoconstrictor with minimal direct cardiac effects.[5][6] |
| Ephedrine | Increase | Increase | Tachycardia | Slower onset and longer duration of action compared to epinephrine.[4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized signaling pathways of direct and indirect-acting sympathomimetic amines and a typical experimental workflow for assessing their pressor effects.
Caption: Generalized signaling pathway of a direct-acting sympathomimetic amine.
Caption: Mechanism of action of an indirect-acting sympathomimetic like this compound.
Caption: Experimental workflow for assessing the pressor response to sympathomimetic amines.
Experimental Protocols
Objective: To determine the dose-response relationship of a sympathomimetic amine on arterial blood pressure and heart rate.
Animal Model: Male Sprague-Dawley rats (250-300g).
Anesthesia: Anesthesia is induced and maintained with an appropriate agent (e.g., urethane (B1682113) or a combination of ketamine/xylazine) to ensure a stable plane of anesthesia throughout the experiment.
Surgical Preparation:
-
The trachea is cannulated to ensure a patent airway.
-
The right carotid artery is cannulated with a polyethylene (B3416737) catheter connected to a pressure transducer for continuous measurement of arterial blood pressure.
-
The left jugular vein is cannulated for the intravenous administration of drugs.
Experimental Procedure:
-
After a stabilization period of at least 20 minutes following surgery, baseline mean arterial pressure (MAP) and heart rate (HR) are recorded.
-
The sympathomimetic amine is administered intravenously in increasing doses (e.g., as bolus injections or a cumulative dose-response protocol). A sufficient time interval is allowed between doses for blood pressure and heart rate to return to baseline.
-
Changes in MAP and HR from baseline are recorded for each dose.
Data Analysis:
-
The peak change in MAP and HR for each dose is determined.
-
Dose-response curves are constructed by plotting the change in MAP against the log of the dose of the sympathomimetic amine.
-
The effective dose 50 (ED50), which is the dose required to produce 50% of the maximal response, and the maximal effect (Emax) can be calculated to quantify the potency and efficacy of the drug.
Conclusion
This compound, as an indirect-acting sympathomimetic amine, exerts its cardiovascular effects by promoting the release of endogenous norepinephrine. This mechanism contrasts with direct-acting agents like norepinephrine and phenylephrine, and mixed-acting agents like ephedrine. While a precise quantitative comparison of this compound's efficacy is hampered by a lack of recent, direct comparative studies, its functional reliance on neuronal norepinephrine stores suggests that its pressor effects may be less pronounced and potentially more variable than those of direct-acting sympathomimetics, especially in conditions of catecholamine depletion. Further research is warranted to fully elucidate the comparative efficacy and receptor selectivity of this compound in relation to other clinically utilized sympathomimetic amines.
References
- 1. ijbcp.com [ijbcp.com]
- 2. Sympathomimetic drug - Wikipedia [en.wikipedia.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Comparison of Ephedrine vs. Norepinephrine in Treating Anesthesia-Induced Hypotension in Hypertensive Patients: Randomized Double-Blinded Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of equipressor doses of norepinephrine, epinephrine, and phenylephrine on septic myocardial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of epinephrine and norepinephrine in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Gepefrine and Ephedrine in Experimental Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of Gepefrine and Ephedrine (B3423809), focusing on their performance in experimental models. The information is presented to facilitate a clear understanding of their respective mechanisms of action and cardiovascular effects, supported by available experimental data.
Introduction
This compound, also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine, and Ephedrine are both sympathomimetic amines.[1] While Ephedrine is a well-characterized compound with a long history of clinical use for conditions like hypotension and asthma, this compound has been marketed in some European countries as an antihypotensive agent.[1][2] Both compounds exert their effects by interacting with the sympathetic nervous system, but a detailed head-to-head comparison in experimental models is crucial for understanding their distinct pharmacological profiles. This guide synthesizes available preclinical data to provide a comparative overview.
Mechanism of Action
Both this compound and Ephedrine are classified as sympathomimetic agents, meaning they mimic the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.[1][2] However, their precise mechanisms of action, particularly the balance between direct receptor activation and indirect effects (promoting the release of endogenous catecholamines), are key differentiating factors.
Ephedrine is considered a mixed-acting sympathomimetic amine.[3] Its mechanism involves:
-
Direct Agonism: It directly stimulates both α- and β-adrenergic receptors.
-
Indirect Action: It enhances the release of norepinephrine from sympathetic nerve terminals.
Recent studies in rat models suggest that the pressor responses to ephedrine are primarily mediated by a direct action on α-adrenergic receptors, with the release of norepinephrine playing a less significant role.
This compound is described as a sympathomimetic and antihypotensive agent.[1] While detailed mechanistic studies are less abundant compared to ephedrine, its structural similarity to other sympathomimetic amines suggests it likely acts through a combination of direct and/or indirect mechanisms on adrenergic receptors.
Signaling Pathways
The signaling pathways activated by these compounds are downstream of adrenergic receptor activation.
Ephedrine's activation of α1-adrenergic receptors leads to the Gq protein-coupled signaling cascade, resulting in the activation of phospholipase C and subsequent increases in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and smooth muscle contraction (vasoconstriction). Activation of β-adrenergic receptors stimulates the Gs protein-coupled pathway, leading to adenylyl cyclase activation, increased cyclic AMP (cAMP) production, and subsequent activation of protein kinase A (PKA), which mediates various cellular responses including increased heart rate and contractility, and bronchodilation.
dot
Figure 1: Simplified signaling pathways of Ephedrine.
The specific signaling cascade for This compound is not as well-documented in publicly available literature but is presumed to follow similar adrenergic signaling pathways.
Data Presentation: Cardiovascular Effects in Experimental Models
Direct comparative quantitative data for this compound and Ephedrine is limited. The following tables summarize available data for each compound from separate studies.
Table 1: In Vivo Pressor Effects
| Compound | Animal Model | Route of Administration | Dose Range | Observed Effect |
| Ephedrine | Rat | Intravenous (i.v.) | 10 - 1000 µg/kg | Dose-related increase in systemic and pulmonary arterial pressure. |
| Ephedrine | Rat | Intra-arterial (i.a.) | 3 - 300 µg | Dose-related decrease in hindlimb blood flow (vasoconstriction). |
| This compound | - | - | - | Described as an antihypotensive agent, suggesting it increases blood pressure. Quantitative data not found. |
Table 2: Adrenergic Receptor Interactions
| Compound | Receptor Subtype | Experimental System | Affinity (Ki) / Potency (EC50) | Efficacy (% of max response) |
| Ephedrine | α1-adrenergic | Rat | - | Agonist |
| Ephedrine | α2-adrenergic | Human cloned receptors | Antagonist activity observed | - |
| Ephedrine | β1-adrenergic | Human cloned receptors (CHO cells) | EC50: ~1-10 µM | Partial agonist (~60-70%) |
| Ephedrine | β2-adrenergic | Human cloned receptors (CHO cells) | EC50: ~0.5-5 µM | Partial agonist (~70-80%) |
| This compound | Adrenergic Receptors | - | Data on binding affinities (Ki) or potency (EC50) not found. | - |
Note: The data for Ephedrine is compiled from multiple studies and represents a general range. The lack of quantitative data for this compound highlights a significant gap in the publicly available literature.
Experimental Protocols
For researchers planning to conduct direct comparative studies, the following experimental protocols are recommended.
In Vivo Blood Pressure Measurement in Anesthetized Rats
This protocol is designed to assess the pressor effects of sympathomimetic amines.
1. Animal Preparation:
-
Adult male Sprague-Dawley rats (250-350 g) are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital, 50 mg/kg i.p.).[4]
-
The trachea is cannulated to ensure a patent airway.[4]
-
A carotid artery is cannulated and connected to a pressure transducer for continuous monitoring of systemic arterial blood pressure.[4]
-
A jugular vein is cannulated for intravenous drug administration.[4]
2. Experimental Procedure:
-
After a stabilization period, baseline blood pressure and heart rate are recorded.
-
This compound or Ephedrine is administered intravenously in increasing doses.
-
Blood pressure and heart rate are continuously recorded.
-
Dose-response curves are constructed to determine the potency (EC50) and efficacy (maximum pressor response) of each compound.
dot
Figure 2: Workflow for in vivo blood pressure measurement.
Isolated Tissue Bath Experiments for Vasoconstrictor Activity
This in vitro protocol assesses the direct effects of the compounds on vascular smooth muscle.
1. Tissue Preparation:
-
The thoracic aorta is carefully dissected from a euthanized rat.
-
The aorta is cleaned of adherent connective tissue and cut into rings (3-4 mm in length).
-
The rings are mounted in an isolated tissue bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.[5][6]
2. Experimental Procedure:
-
The aortic rings are allowed to equilibrate under a resting tension (e.g., 1.5 g) for 60-90 minutes.[6]
-
The viability of the tissue is confirmed by contracting the rings with a high concentration of potassium chloride (KCl).[5]
-
Cumulative concentration-response curves are generated by adding increasing concentrations of this compound or Ephedrine to the bath.
-
The contractile force is measured using an isometric force transducer.
-
The potency (EC50) and efficacy (maximum contraction) for vasoconstriction are determined.
dot
Figure 3: Workflow for isolated tissue bath experiments.
Adrenergic Receptor Binding Assay
This protocol is used to determine the binding affinity of the compounds for different adrenergic receptor subtypes.
1. Membrane Preparation:
-
Cell lines stably expressing a specific human adrenergic receptor subtype (e.g., α1A, β2) are cultured.
-
Cell membranes are prepared by homogenization and centrifugation.
2. Binding Assay:
-
The cell membranes are incubated with a radiolabeled ligand known to bind to the receptor of interest (e.g., [3H]-prazosin for α1 receptors, [3H]-dihydroalprenolol for β receptors).
-
Increasing concentrations of the unlabeled test compound (this compound or Ephedrine) are added to compete with the radioligand for binding.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
3. Data Analysis:
-
Competition binding curves are generated.
-
The IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) is determined.
-
The binding affinity (Ki) is calculated from the IC50 using the Cheng-Prusoff equation.
dot
Figure 4: Workflow for adrenergic receptor binding assay.
Conclusion
While both this compound and Ephedrine are established sympathomimetic agents, a comprehensive head-to-head comparison based on experimental data is currently limited by the scarcity of publicly available research on this compound. Ephedrine's mixed-acting mechanism, with a notable direct effect on α-adrenergic receptors contributing to its pressor response, is well-documented. To provide a definitive comparative analysis, further experimental studies are required to elucidate the specific receptor binding affinities, potency, and efficacy of this compound in standardized preclinical models. The experimental protocols outlined in this guide offer a framework for conducting such essential comparative research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scireq.com [scireq.com]
- 6. [PDF] Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research | Semantic Scholar [semanticscholar.org]
Independent Replication of Published Gepefrine Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published findings on Gepefrine, an antihypotensive agent, and its alternatives for the treatment of orthostatic dysregulation. The information is based on available published literature. A significant limitation to a comprehensive review is the lack of accessible full-text versions of seminal clinical studies on this compound and the absence of identifiable independent replication studies. The data presented for this compound is therefore derived from the abstracts of these key publications.
Data Presentation: this compound vs. Alternatives
The following tables summarize the quantitative data extracted from abstracts of clinical studies on this compound and comparative data for alternative treatments, Midodrine and Etilefrine (B194583).
Table 1: this compound Efficacy in Orthostatic Dysregulation
| Parameter | Dosage | Effect | Source |
| Blood Pressure | 30 mg or 45 mg (oral) | Significant increase at rest, more marked on standing and during exercise. | [1] |
| Heart Rate | 30 mg or 45 mg (oral) | No substantive alterations. | [1] |
| Orthostatic Dysregulation | Not specified | Significant improvement in early orthostatic dysregulation in a tilt-table test compared to etilefrine and norfenefrine. | [2] |
Table 2: Comparison of Agents for Orthostatic Hypotension
| Drug | Dosage | Effect on Standing Systolic Blood Pressure | Effect on Heart Rate | Source |
| This compound | 30 mg or 45 mg (oral) | Significant increase. | No substantive change. | [1] |
| Midodrine | 2.5-10 mg (oral, tid) | Significant increase. | Minimal decrease. | [[“]] |
| Etilefrine | 0.03 mg/kg (IV bolus) | Increase, but slightly less potent than ephedrine (B3423809) in one study. | Increase, similar to ephedrine in one study. | [4] |
| Ephedrine | 0.07 mg/kg (IV bolus) | Increase. | Significant increase. | [[“]][4] |
Experimental Protocols
Due to the unavailability of full-text articles for the primary this compound studies, the following protocols are based on the descriptions in the abstracts and general knowledge of the methodologies.
Key Experiment 1: Continuous Telemetric Blood Pressure Monitoring with this compound
-
Objective: To evaluate the effect of this compound on blood pressure and heart rate in patients with orthostatic dysregulation.
-
Methodology (inferred):
-
Patient Population: 16 patients with clinical symptoms of orthostatic adjustment disorders[1].
-
Instrumentation: Continuous blood pressure measurement via a catheter in the brachial artery and continuous ECG monitoring[1]. Data transmitted via telemetry.
-
Procedure:
-
Baseline measurements were taken at rest, on standing, and during a step test (e.g., 80 watts)[1].
-
Patients were administered a single oral dose of 30 mg or 45 mg of this compound[1].
-
Blood pressure and heart rate were monitored continuously for at least one hour post-administration under the same conditions (rest, standing, exercise)[1].
-
-
Primary Endpoints: Change in systolic and diastolic blood pressure and heart rate from baseline under each condition. Subjective symptoms of orthostatic dysregulation were also noted[1].
-
Key Experiment 2: Comparative Tilt-Table Test
-
Objective: To compare the effect of this compound with other sympathomimetics on the early response to orthostatic stress.
-
Methodology (inferred):
-
Patient Population: 7 patients with orthostatic hypotension[2].
-
Procedure:
-
A baseline tilt-table test was performed to assess the initial drop in arterial mean blood pressure upon tilting.
-
On separate occasions, patients were administered this compound, Etilefrine, Norfenefrine, or the l-isomer of this compound before undergoing a repeat tilt-table test[2].
-
-
Primary Endpoint: The change in arterial mean blood pressure during the early phase of the tilt-table test compared to baseline and between the different substances[2].
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound
This compound is a sympathomimetic amine, and its mechanism of action is likely indirect, involving the release of norepinephrine (B1679862) from sympathetic nerve terminals. This norepinephrine then acts on adrenergic receptors to elicit a physiological response.
Generalized Experimental Workflow for a Tilt-Table Test
The following diagram illustrates a typical workflow for a tilt-table test used to evaluate treatments for orthostatic hypotension.
Logical Relationship of this compound Findings
The current evidence for this compound is based on initial clinical findings without subsequent independent replication, which is a crucial step in validating scientific discoveries.
References
A deep dive into the structure-activity relationship of Gepefrine and related sympathomimetic amines reveals a nuanced interplay between chemical modifications and their functional effects on adrenergic receptors. This comparative guide, tailored for researchers, scientists, and drug development professionals, synthesizes experimental data to illuminate how subtle changes in the phenethylamine (B48288) scaffold dictate receptor selectivity and potency.
This compound, also known as α-methyl-meta-tyramine, is a sympathomimetic agent belonging to the phenethylamine class. Its pharmacological activity, like that of its analogs, is determined by its interaction with adrenergic receptors (α and β subtypes), which are G protein-coupled receptors that mediate the effects of the endogenous catecholamines, epinephrine (B1671497) and norepinephrine. The structure-activity relationship (SAR) of these compounds is a cornerstone of medicinal chemistry, providing a rational basis for the design of new drugs with specific therapeutic actions.
Comparative Analysis of Adrenergic Receptor Activity
The potency and efficacy of this compound and its related compounds at various adrenergic receptor subtypes are critical determinants of their overall pharmacological profile. The following table summarizes key in vitro data for a selection of these agents.
| Compound | Receptor Subtype | Potency (EC50, µM) | Efficacy (Emax, % of Adrenaline) |
| p-Synephrine | α1A | 2.4 | 82 |
| α1B | >1000 | - | |
| α1D | >1000 | - | |
| α2A | 100 | 89 | |
| α2B | >1000 | - | |
| β1 | >1000 | - | |
| β2 | >1000 | - | |
| p-Octopamine | α1A | 11 | 87 |
| α1B | >1000 | - | |
| α1D | >1000 | - | |
| α2A | >1000 | - | |
| α2B | >1000 | - | |
| β1 | >1000 | - | |
| β2 | >1000 | - | |
| Norepinephrine | α1A | - | - |
| α1B | - | - | |
| α1D | - | - | |
| α2A | - | - | |
| α2B | - | - | |
| β1 | - | - | |
| β2 | - | - | |
| Epinephrine | α1A | 0.0065 | 100 |
| α1B | 0.0061 | 100 | |
| α1D | 0.0017 | 100 | |
| α2A | 0.0084 | 100 | |
| α2B | 0.023 | 100 | |
| β1 | 0.0099 | 100 | |
| β2 | 0.067 | 100 |
Note: Data for p-Synephrine and p-Octopamine are derived from a study by Pinckaers et al. (2024)[1]. Data for Norepinephrine and Epinephrine are included for reference as endogenous ligands. A hyphen (-) indicates that data was not available in the cited sources. The original study did not include this compound (m-synephrine with an alpha-methyl group).
Key Structure-Activity Relationship Insights
The phenethylamine scaffold, consisting of a benzene (B151609) ring connected to an ethylamine (B1201723) side chain, is the fundamental pharmacophore for adrenergic activity. Modifications at three key positions—the aromatic ring, the α-carbon of the side chain, and the terminal amino group—dramatically influence receptor affinity and selectivity.
-
Aromatic Ring Hydroxylation: The position of hydroxyl (-OH) groups on the phenyl ring is a major determinant of activity.
-
Catecholamines (3,4-dihydroxy substitution) , such as epinephrine and norepinephrine, exhibit the highest potency at both α and β receptors.
-
Phenylephrine (B352888) (m-hydroxy substitution) , a close structural analog of this compound (which has a meta-hydroxyl group), is a selective α1-adrenergic agonist.[2][3] The absence of the para-hydroxyl group significantly reduces β-receptor activity.
-
p-Synephrine and p-Octopamine (p-hydroxy substitution) show weak partial agonism at α1A and α2A receptors and have very low affinity for other α and β subtypes.[1][4]
-
-
Alpha-Carbon Substitution: The presence of a methyl group on the α-carbon, as seen in this compound (α-methyl-meta-tyramine), generally reduces direct agonist activity compared to their non-methylated counterparts. However, this modification increases resistance to metabolism by monoamine oxidase (MAO), prolonging the duration of action and enhancing oral bioavailability.
-
N-Amino Group Substitution: The substituent on the amino group plays a critical role in differentiating between α and β receptor activity.
-
Primary amines (e.g., Norepinephrine) and N-methyl substitution (e.g., Epinephrine) generally exhibit potent α-adrenergic activity.
-
Increasing the bulk of the N-alkyl substituent, for instance to an isopropyl group (as in Isoproterenol), dramatically increases β-adrenergic activity while decreasing α-adrenergic activity.
-
Signaling Pathways and Experimental Workflow
The activation of adrenergic receptors by agonists like this compound initiates intracellular signaling cascades. For α1-adrenergic receptors, this typically involves the Gq protein pathway, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. α2-Adrenergic receptors are generally coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels. Conversely, β-adrenergic receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP production.[5]
The experimental workflow to determine the potency and efficacy of these compounds typically involves in vitro cell-based assays.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of adrenergic agonists.
Radioligand Binding Assay (for determining binding affinity, Ki)
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor of interest.
-
Membrane Preparation: Cell membranes expressing the specific adrenergic receptor subtype are prepared from cultured cells or tissues.
-
Assay Incubation: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-yohimbine for α2 receptors, or [125I]-cyanopindolol for β receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement (for β-adrenergic and α2-adrenergic receptors)
This assay measures the ability of a compound to stimulate (for β receptors) or inhibit (for α2 receptors) the production of the second messenger cyclic AMP (cAMP).
-
Cell Culture: Cells stably expressing the β- or α2-adrenergic receptor subtype of interest are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test compound. For α2 receptor assays, a stimulator of adenylyl cyclase (e.g., forskolin) is also added.
-
Incubation: The cells are incubated for a specified period to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: Dose-response curves are generated by plotting the cAMP concentration against the log of the agonist concentration. The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined from these curves.
Functional Assay: Intracellular Calcium Mobilization (for α1-adrenergic receptors)
This assay measures the ability of a compound to stimulate an increase in intracellular calcium concentration, a hallmark of α1-adrenergic receptor activation.
-
Cell Culture and Plating: Cells expressing the α1-adrenergic receptor subtype are cultured and seeded in multi-well plates.
-
Loading with Calcium Indicator Dye: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The plate is placed in a fluorescence plate reader, and varying concentrations of the test compound are added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured over time.
-
Data Analysis: Dose-response curves are constructed by plotting the peak fluorescence response against the log of the agonist concentration to determine the EC50 and Emax.
References
- 1. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements [mdpi.com]
- 2. p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative review of epinephrine and phenylephrine as vasoconstrictors in dental anesthesia: exploring the factors behind epinephrine's prevalence in the US - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adrenergic receptors and cardiovascular effects of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Gepefrine and Other Sympathomimetic Amines: A Dose-Response Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gepefrine, a sympathomimetic amine, with other well-established adrenergic agonists, namely phenylephrine (B352888) and norepinephrine (B1679862). The focus is on the dose-response relationship, a critical aspect of pharmacological evaluation. Due to the limited availability of comprehensive dose-response curve data for this compound in publicly accessible literature, this guide utilizes available clinical data on its effects on blood pressure and compares it with in vitro dose-response data for phenylephrine and norepinephrine on vascular smooth muscle. This approach allows for a comparative understanding of their potency and mechanisms of action.
Data Presentation: Comparative Effects of Sympathomimetic Amines
The following table summarizes the available quantitative data for this compound and its comparators. It is important to note that the data for this compound is from an in vivo human study measuring blood pressure changes, while the data for phenylephrine and norepinephrine are from in vitro studies on isolated rat aortic rings, a standard model for assessing vascular smooth muscle contraction.
| Drug | Experimental Model | Doses/Concentrations | Observed Effect | Citation(s) |
| This compound | Human clinical trial (in vivo) | 30 mg and 45 mg (oral) | Significant increase in resting and standing blood pressure. | [1] |
| Phenylephrine | Isolated ferret aortic smooth muscle cells (in vitro) | Dose-dependent | Increase in contractile force. | [2] |
| Phenylephrine | Isolated rat thoracic aorta rings (in vitro) | EC50: 169.5 ± 31.3 nM | Dose-dependent contraction. | [3] |
| Norepinephrine | Isolated rat aorta (in vitro) | Concentration-dependent | Contraction of aortic rings. | [1][4][5][6][7] |
Note: EC50 (half maximal effective concentration) is a measure of a drug's potency; a lower EC50 indicates a higher potency. The data presented here is for comparative purposes and should be interpreted in the context of the different experimental conditions.
Experimental Protocols: Determining Dose-Response Curves in Isolated Tissues
A standard method for characterizing the pharmacological activity of sympathomimetic amines is the use of isolated tissue bath experiments. This in vitro technique allows for the precise measurement of tissue responses to a range of drug concentrations, enabling the construction of a dose-response curve and the determination of key parameters like EC50.
Protocol: Isolated Aortic Ring Preparation and Dose-Response Analysis
This protocol outlines the steps for assessing the contractile response of isolated rat thoracic aorta to a sympathomimetic agonist.
1. Tissue Preparation:
- Euthanize a rat according to institutionally approved ethical guidelines.
- Carefully dissect the thoracic aorta and place it in cold, oxygenated physiological salt solution (PSS).
- Clean the aorta of adherent connective and adipose tissue.
- Cut the aorta into rings of approximately 3-5 mm in width.[8]
2. Mounting the Tissue:
- Suspend each aortic ring between two stainless steel hooks in an isolated tissue bath chamber containing PSS.[8]
- One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.[8]
- The PSS should be maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.[9]
3. Equilibration and Viability Check:
- Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1-2 grams.[9]
- During equilibration, wash the tissue with fresh PSS every 15-20 minutes.[9]
- After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (KCl). A robust contraction indicates healthy tissue.
4. Cumulative Dose-Response Curve Generation:
- Once the tissue has returned to its baseline tension, begin the cumulative addition of the sympathomimetic agonist to the tissue bath.
- Start with a low concentration and increase it in a stepwise manner (e.g., by half-log increments) once the response to the previous concentration has reached a plateau.[9]
- Record the contractile force generated at each concentration.
- Continue adding the agonist until a maximal response is achieved, and further increases in concentration do not produce a greater response.
5. Data Analysis:
- Plot the recorded contractile force (as a percentage of the maximal response) against the logarithm of the agonist concentration.
- Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.
- From the curve, determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Mandatory Visualization
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for determining a dose-response curve in an isolated tissue bath experiment.
Signaling Pathway of Alpha-1 Adrenergic Agonists
This compound, phenylephrine, and norepinephrine all exert their vasoconstrictor effects primarily through the activation of alpha-1 adrenergic receptors on vascular smooth muscle cells. The binding of these agonists to the receptor initiates a cascade of intracellular events leading to muscle contraction.
Caption: Simplified signaling pathway of alpha-1 adrenergic receptor activation in vascular smooth muscle.
References
- 1. researchgate.net [researchgate.net]
- 2. Contraction of single vascular smooth muscle cells by phenylephrine at constant [Ca2+]i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring the Contractile Response of Isolated Tissue Using an Image Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Responsiveness of isolated thoracic aorta to norepinephrine and acetylcholine in cold-acclimated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting the Therapeutic Index of Gepefrine: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gepefrine, a sympathomimetic amine, has been utilized as an antihypotensive agent.[1] Understanding its therapeutic index is paramount for assessing its safety and efficacy profile in comparison to other available therapies. The therapeutic index (TI) is a quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) or the lethal dose in 50% of the population (LD50) to the dose that produces a clinically desired effect in 50% of the population (ED50).[2][3] A wider therapeutic index suggests a safer drug, as there is a larger window between the effective dose and a toxic one.
This guide provides a comparative analysis of the preclinical data available for this compound and alternative antihypotensive agents. Due to a lack of publicly available, specific preclinical LD50 and ED50 data for this compound, this guide leverages data from therapeutically comparable sympathomimetic amines to provide a contextual interpretation of its potential therapeutic index.
Quantitative Preclinical Data Summary
The following table summarizes the available preclinical and clinical data for this compound and its alternatives. It is important to note that direct preclinical LD50 and ED50 values for this compound were not identified in the public domain. The data for alternatives are provided to offer a comparative landscape.
| Drug | Preclinical LD50 | Preclinical/Clinical ED50 | Therapeutic Index (Calculated where possible) | Animal Model |
| This compound | Data not available | Data not available | Not calculable | - |
| Midodrine | Oral LD50: 30-50 mg/kg[4] | Not directly provided | Not calculable | Rat |
| Oral LD50: 675 mg/kg[4] | Mouse | |||
| Oral LD50: 125-160 mg/kg[4] | Dog | |||
| Phenylephrine | Approximate lethal daily dose: 300 mg/kg[5] | Not directly provided | Not calculable | Male Rat |
| Approximate lethal daily dose: 1,400 mg/kg[5] | Male Mouse | |||
| Norepinephrine (B1679862) | Data not available | ED50: 0.042 µg/kg/min (prophylactic for post-spinal hypotension)[6] | Not calculable | Human (Clinical Study) |
| Droxidopa | No signs of toxicity at doses up to 3000 mg/kg/day (13 weeks) | Not directly provided | Not calculable | Monkey |
| No signs of toxicity at doses up to 2000 mg/kg/day (13 weeks) | Dog |
Note: The absence of standardized preclinical studies for all compounds under the same conditions makes direct comparison of therapeutic indices challenging. The provided data is based on available literature and regulatory documents.
Mechanism of Action: Sympathomimetic Amines
This compound is described as a sympathomimetic agent.[1] Sympathomimetic drugs mimic the effects of endogenous catecholamines such as epinephrine (B1671497) and norepinephrine.[7] They can act directly on adrenergic receptors or indirectly by promoting the release of endogenous catecholamines. The primary mechanism of this compound is believed to be the indirect release of norepinephrine from presynaptic nerve terminals, which then acts on adrenergic receptors to cause vasoconstriction and an increase in blood pressure.
Caption: Signaling pathway of this compound as an indirect sympathomimetic amine.
Experimental Protocols for Determining Therapeutic Index
The determination of the therapeutic index relies on establishing the LD50 and ED50 values through preclinical studies. These studies follow specific, regulated protocols to ensure the accuracy and reproducibility of the data.
Experimental Workflow for LD50/ED50 Determination
The following diagram illustrates a generalized workflow for determining the median lethal dose (LD50) and median effective dose (ED50) in animal models.
Caption: Experimental workflow for determining LD50 and ED50.
Methodology for LD50 Studies
The primary objective of an LD50 study is to determine the dose of a substance that is lethal to 50% of the test animal population.[8]
-
Animal Selection: Healthy, young adult animals of a specific species and strain (e.g., Wistar rats, BALB/c mice) are used.[8][9] Both males and females are typically included.
-
Dose Administration: The test substance is administered via a clinically relevant route (e.g., oral, intravenous).[9] A range of doses, determined from preliminary studies, is given to different groups of animals.
-
Observation: Animals are observed for a set period (e.g., 24 hours to 14 days) for signs of toxicity and mortality.[8]
-
Data Analysis: The mortality data is statistically analyzed, often using methods like the probit analysis, to calculate the LD50 value.[8]
Methodology for ED50 Studies
The ED50 is the dose of a drug that produces a desired therapeutic effect in 50% of the test population.[3]
-
Animal Model of Disease: An appropriate animal model that mimics the human condition (e.g., induced hypotension) is used.
-
Dose Administration: Various doses of the drug are administered to different groups of animals.
-
Efficacy Measurement: A specific, quantifiable therapeutic effect is measured (e.g., increase in mean arterial pressure).
-
Data Analysis: The data is used to generate a dose-response curve, from which the ED50 is determined.[3]
Comparative Interpretation and Future Directions
While specific preclinical data for this compound's therapeutic index is not available, its classification as a sympathomimetic amine allows for some inferences. Drugs in this class can have a wide range of therapeutic indices depending on their receptor selectivity and pharmacokinetic properties.
-
Midodrine and Phenylephrine: The available LD50 data for these agents in rodents suggest a relatively wide safety margin in these preclinical models. However, without corresponding ED50 data from the same studies, a precise therapeutic index cannot be calculated.
-
Norepinephrine: Clinical data provides an effective dose for a specific indication, but preclinical LD50 data is lacking, precluding a TI calculation. Its use is typically in a controlled clinical setting with careful titration.[10]
-
Droxidopa: Preclinical studies in larger animals (monkeys and dogs) showed no toxicity at high doses, suggesting a potentially favorable therapeutic index.[11]
For this compound, the absence of published preclinical LD50 and ED50 data represents a significant gap in our understanding of its safety profile. To accurately assess its therapeutic index and compare it meaningfully with other antihypotensive agents, dedicated preclinical toxicology and efficacy studies would be required. Such studies should be conducted in accordance with standardized guidelines to allow for robust comparison.
The therapeutic index is a critical parameter in drug development, providing a quantitative measure of a drug's safety. For this compound, a sympathomimetic antihypotensive agent, a comprehensive evaluation of its therapeutic index is hampered by the lack of available preclinical data. By examining the data for comparable drugs like Midodrine, Phenylephrine, and Droxidopa, we can appreciate the range of safety profiles within this therapeutic class. Future preclinical research focused on determining the LD50 and ED50 of this compound is essential for a definitive assessment of its therapeutic window and to inform its potential clinical use and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural Sympathomimetic Drugs: From Pharmacology to Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 10. Norepinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Comparative Analysis of Gepefrine's Effects on Alpha and Beta-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological effects of Gepefrine on alpha (α) and beta (β)-adrenergic receptors. This compound, a sympathomimetic amine, is structurally related to other adrenergic agonists and is known for its pressor effects. Understanding its receptor interaction profile is crucial for elucidating its mechanism of action and potential therapeutic applications. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive resource for researchers.
Executive Summary
This compound demonstrates activity at both α and β-adrenergic receptors. While comprehensive quantitative data on its binding affinity and functional potency across all receptor subtypes is limited in publicly available literature, this guide synthesizes the existing information and provides a framework for its pharmacological characterization. For comparative purposes, data for the endogenous agonist norepinephrine (B1679862) and the non-selective β-agonist isoproterenol (B85558) are included where available. This allows for a contextual understanding of this compound's potential receptor selectivity and potency.
Data Presentation
Table 1: Binding Affinities (Ki, nM) of Adrenergic Agonists
| Ligand | α1A | α1B | α1D | α2A | α2B | α2C | β1 | β2 |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Norepinephrine | 1.05 (Human IMA) | - | - | - | - | - | High Affinity | Low Affinity |
| Isoproterenol | - | - | - | - | - | - | 49.5 (Human) | 0.7 (Human) |
Note: The Ki value for norepinephrine at α1A was determined in human internal mammary artery plasma membranes. Affinity descriptions for norepinephrine at β receptors are qualitative based on general pharmacological knowledge.
Table 2: Functional Potencies (EC50, nM) of Adrenergic Agonists
| Ligand | α1 (General) | α2A | β1 | β2 |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Norepinephrine | 670 (Human IMA, contraction) | 600 (Human platelet, GTPase) | - | - |
| Isoproterenol | - | - | - | 20.0 (Frog ventricular myocytes, ICa) |
Note: The EC50 value for norepinephrine at α1 reflects its potency in inducing contraction in human internal mammary artery strips. The EC50 for norepinephrine at α2A was determined via GTPase activity in human platelet membranes. The EC50 for isoproterenol at β2 was measured by its effect on L-type Ca2+ current in frog ventricular myocytes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of adrenergic receptor agonists.
Radioligand Binding Assay (for determining Binding Affinity, Ki)
Objective: To determine the affinity of a test compound (e.g., this compound) for a specific adrenergic receptor subtype.
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to the inhibition constant (Ki).
Detailed Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the adrenergic receptor subtype of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Incubate a fixed concentration of the radiolabeled ligand (e.g., [3H]prazosin for α1 receptors, [3H]yohimbine for α2 receptors, [125I]cyanopindolol for β receptors) with a defined amount of membrane protein in the absence or presence of increasing concentrations of the unlabeled test compound.
-
Total binding is measured in the absence of the competitor, while non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (for determining Functional Potency, EC50)
Objective: To measure the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a second messenger for β-adrenergic receptors.
Principle: β-adrenergic receptor activation leads to the stimulation of adenylyl cyclase, which converts ATP to cAMP. The amount of cAMP produced is proportional to the agonist's efficacy and potency.
Detailed Methodology:
-
Cell Culture:
-
Cells expressing the β-adrenergic receptor subtype of interest are cultured to an appropriate density.
-
-
Assay Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are then stimulated with various concentrations of the test agonist (e.g., this compound, isoproterenol) for a defined period at 37°C.
-
The reaction is terminated by lysing the cells.
-
-
cAMP Quantification:
-
The intracellular cAMP concentration is measured using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The concentration of cAMP in the cell lysates is determined from the standard curve.
-
The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is determined by non-linear regression of the dose-response curve.
-
Objective: To measure the ability of an agonist to stimulate the production of inositol (B14025) phosphates, second messengers for α1-adrenergic receptors.
Principle: Activation of α1-adrenergic receptors, which are coupled to Gq/11 proteins, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Detailed Methodology:
-
Cell Culture and Labeling:
-
Cells expressing the α1-adrenergic receptor subtype of interest are cultured and labeled overnight with [3H]myo-inositol to incorporate it into membrane phosphoinositides.
-
-
Assay Procedure:
-
The cells are washed to remove unincorporated [3H]myo-inositol.
-
Cells are pre-incubated with LiCl to inhibit inositol monophosphatases, allowing for the accumulation of inositol phosphates.
-
Cells are then stimulated with various concentrations of the test agonist (e.g., this compound, norepinephrine) for a specific time at 37°C.
-
-
Extraction and Quantification:
-
The reaction is terminated by the addition of an acid (e.g., perchloric acid).
-
The inositol phosphates are separated from other cellular components using anion-exchange chromatography.
-
The radioactivity of the eluted inositol phosphates is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The amount of [3H]inositol phosphates is determined for each agonist concentration.
-
The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression.
-
Signaling Pathways and Experimental Workflows
Alpha-1 Adrenergic Receptor Signaling Pathway
Caption: Alpha-1 adrenergic receptor signaling pathway.
Beta-Adrenergic Receptor Signaling Pathway
Assessing the Relative Potency and Efficacy of Gepefrine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Gepefrine, a sympathomimetic agent, with other vasoconstrictor drugs. Due to the limited availability of direct comparative studies on this compound, this analysis is based on its established mechanism as an indirect-acting sympathomimetic amine and is contextualized with data from both direct-acting and other indirect-acting vasoconstrictors.
Executive Summary
This compound, also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine, is an indirect-acting sympathomimetic agent.[1] Its primary mechanism of action is to induce the release of endogenous norepinephrine (B1679862) from sympathetic nerve terminals. This contrasts with direct-acting vasoconstrictors, such as phenylephrine (B352888) and norepinephrine, which directly bind to and activate adrenergic receptors on vascular smooth muscle.
The potency and efficacy of indirect-acting agents like this compound are contingent on the neuronal uptake and the subsequent displacement of norepinephrine from storage vesicles. This makes a direct comparison of potency (e.g., EC50 values) with direct-acting agonists challenging and potentially misleading. Therefore, this guide presents quantitative data for direct-acting agents from in vitro studies and in vivo pressor response data for the prototypical indirect-acting sympathomimetic, tyramine (B21549), to provide a framework for assessing this compound's likely pharmacological profile.
Data Presentation: Comparative Potency and Efficacy
The following tables summarize quantitative data for direct-acting and indirect-acting vasoconstrictors.
Table 1: In Vitro Potency and Efficacy of Direct-Acting Vasoconstrictors on Isolated Arteries
| Drug | Mechanism of Action | Receptor Target | Potency (EC50) | Efficacy (Emax) |
| Phenylephrine | Direct-acting sympathomimetic | α1-adrenergic agonist | ~1.4 - 5.07 µM | Induces significant vasoconstriction |
| Norepinephrine | Direct-acting sympathomimetic | α and β-adrenergic agonist | ~0.078 - 0.48 µM | Potent vasoconstrictor |
EC50 (half maximal effective concentration) and Emax (maximum effect) values can vary depending on the specific blood vessel and experimental conditions.
Table 2: In Vivo Pressor Response of an Indirect-Acting Vasoconstrictor (Tyramine) in Humans
| Drug | Mechanism of Action | Endpoint | Dose Required for Significant Pressor Response |
| Tyramine | Indirect-acting sympathomimetic | Systolic Blood Pressure Increase of ≥30 mmHg | Intravenous: ~5.6 mg; Oral: 200-800 mg (in unmedicated subjects)[1][2][3] |
The pressor response to indirect-acting sympathomimetics is highly dependent on factors such as the route of administration and the presence of other medications, particularly monoamine oxidase inhibitors (MAOIs).
Experimental Protocols
Isolated Artery Vasoconstriction Assay (Wire Myography)
This in vitro method is commonly used to determine the potency and efficacy of vasoactive compounds.
Methodology:
-
Tissue Preparation: Segments of arteries (e.g., mesenteric, thoracic aorta) are dissected from laboratory animals (e.g., rats, rabbits) or obtained from human biopsies. The vessel rings are carefully cleaned of adherent tissue and mounted on two stainless steel wires in an organ bath.
-
Apparatus: The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a gas mixture of 95% O2 and 5% CO2 to maintain physiological pH. One wire is fixed, while the other is connected to a force transducer to measure isometric tension.
-
Equilibration and Viability Check: The arterial rings are allowed to equilibrate under a standardized resting tension. The viability of the smooth muscle is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl). Endothelial integrity is often assessed by evaluating the relaxation response to acetylcholine.
-
Cumulative Concentration-Response Curve: The vasoconstrictor agent is added to the organ bath in a cumulative manner, with increasing concentrations. The tension developed in the arterial ring is recorded after each addition until a maximal response is achieved.
-
Data Analysis: The contractile responses are typically expressed as a percentage of the maximal contraction induced by KCl. The data is then plotted as concentration versus response, and a sigmoidal curve is fitted to determine the EC50 (a measure of potency) and the Emax (a measure of efficacy).
Signaling Pathways and Experimental Workflow
Signaling Pathway of Direct-Acting Vasoconstrictors
Direct-acting sympathomimetics like phenylephrine and norepinephrine exert their effects by binding to and activating adrenergic receptors on the surface of vascular smooth muscle cells.
Caption: Signaling pathway for direct-acting α1-adrenergic vasoconstrictors.
Mechanism of Action of this compound (Indirect-Acting Sympathomimetic)
This compound acts by being taken up into the presynaptic nerve terminal and displacing norepinephrine from storage vesicles into the synaptic cleft.
Caption: Mechanism of norepinephrine release by this compound.
Experimental Workflow for Comparing Vasoconstrictor Potency
A logical workflow for comparing the potency of direct and indirect-acting vasoconstrictors would involve both in vitro and in vivo models.
References
- 1. Intravenous tyramine pressor response in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyramine pressor response with moclobemide--a reversible monoamine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral tyramine pressor test and the safety of monoamine oxidase inhibitor drugs: comparison of brofaromine and tranylcypromine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Oral Phenylephrine vs. Placebo for Nasal Congestion: A Comparative Efficacy Guide
An objective analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the efficacy of oral phenylephrine (B352888) versus placebo for the treatment of nasal congestion, drawing upon key clinical trial data and systematic reviews. The evidence overwhelmingly indicates that oral phenylephrine, at currently approved over-the-counter (OTC) doses, is not more effective than placebo in relieving nasal congestion.
Quantitative Data Summary
Recent systematic reviews and meta-analyses have consistently concluded that oral phenylephrine does not provide a statistically significant benefit over placebo for nasal congestion.[1] A 2023 systematic review analyzing four studies with a total of 1,532 participants found that oral phenylephrine in doses of 10mg to 40mg was not significantly different from placebo in relieving nasal congestion.[2]
Due to the limitations of publicly available data, detailed quantitative tables from the pivotal clinical trials are not presented here. However, the consistent reporting of non-significant differences in primary endpoints across multiple well-controlled studies underscores the lack of efficacy for oral phenylephrine. The key findings from these studies are summarized below.
Summary of Efficacy Findings from Key Clinical Trials:
| Study | Primary Endpoint | Key Finding | p-value |
| Meltzer et al. (2015) | Mean change from baseline in daily reflective nasal congestion score | No statistically significant difference between any phenylephrine dose (10, 20, 30, or 40 mg) and placebo. | Not statistically significant |
| Horak et al. (2009) | Mean change in nasal congestion score over 6 hours | Phenylephrine (12 mg) was not significantly different from placebo. In contrast, pseudoephedrine (60 mg) was significantly more effective than both placebo and phenylephrine. | p = 0.56 (Phenylephrine vs. Placebo) |
| Day et al. (2009) | Mean change in nasal congestion score over 6 hours | No statistically significant difference between phenylephrine (10 mg) and placebo. | Not statistically significant |
Experimental Protocols
The following sections detail the methodologies of key randomized controlled trials (RCTs) that have evaluated the efficacy of oral phenylephrine for nasal congestion.
Meltzer et al. (2015): A Dose-Ranging Study
-
Study Design: This was a multicenter, phase 2, parallel, open-label, placebo-controlled trial.
-
Participant Population: 539 adults with a documented history of seasonal allergic rhinitis (SAR).
-
Intervention: Participants were randomized to one of five groups: oral phenylephrine HCl at fixed doses of 10 mg, 20 mg, 30 mg, or 40 mg, or a placebo, administered every 4 hours for 7 days.
-
Outcome Measures:
-
Primary Endpoint: The mean change from baseline over the 7-day treatment period in the daily reflective nasal congestion score.
-
Secondary Endpoints: Included instantaneous nasal congestion scores.
-
-
Results: The study found no statistically significant difference in the primary or secondary endpoints between any of the phenylephrine dose groups and the placebo group.[3][4]
Horak et al. (2009): Vienna Challenge Chamber Study
-
Study Design: A randomized, placebo-controlled, 3-way crossover study.
-
Participant Population: 39 grass-sensitive patients with a history of seasonal allergic rhinitis.
-
Intervention: Participants were exposed to grass pollen in the Vienna Challenge Chamber and received a single dose of immediate-release phenylephrine (12 mg), pseudoephedrine (60 mg, as a positive control), or a placebo at each of the three treatment visits, with a washout period between visits.
-
Outcome Measures:
-
Primary Endpoint: Patient-scored nasal congestion over 6 hours.
-
Objective Measures: Peak nasal inspiratory flow (PNIF) and rhinomanometry.
-
-
Results: Phenylephrine was not significantly different from placebo in improving nasal congestion scores.[5][6] Pseudoephedrine, however, demonstrated a significant improvement compared to both placebo and phenylephrine. The objective measures of PNIF and rhinomanometry were consistent with the subjective scoring.[5][6]
Day et al. (2009): Environmental Exposure Unit Study
-
Study Design: A single-dose, double-blind, double-dummy, randomized, placebo-controlled, 3-arm, parallel-group, single-center study.
-
Participant Population: Patients with a history of ragweed pollen allergy who exhibited a minimum level of symptoms upon exposure.
-
Intervention: Participants were exposed to ragweed pollen in an environmental exposure unit and then received a single dose of loratadine-montelukast (10 mg/10 mg), phenylephrine (10 mg), or a placebo.
-
Outcome Measures:
-
Primary Endpoint: Mean nasal congestion score over the first 6 hours post-treatment.
-
Secondary and Objective Measures: Total nasal and non-nasal symptom scores, and peak nasal inspiratory flow (PNIF).
-
-
Results: There were no statistically significant differences between the phenylephrine and placebo groups for any of the measured outcomes. In contrast, the loratadine-montelukast combination was significantly more effective than both phenylephrine and placebo.
Signaling Pathways and Experimental Workflows
Phenylephrine's Intended Signaling Pathway for Decongestion
Phenylephrine is an α1-adrenergic receptor agonist. In theory, its mechanism of action for nasal decongestion involves binding to and activating α1-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa. This activation is intended to trigger a signaling cascade that leads to vasoconstriction, thereby reducing blood flow and swelling in the nasal passages and alleviating the sensation of congestion. However, due to its extensive first-pass metabolism and consequently low bioavailability when taken orally, insufficient concentrations of the drug reach the target receptors to elicit a therapeutic effect.
Typical Experimental Workflow for an Oral Phenylephrine Clinical Trial
The clinical trials assessing the efficacy of oral phenylephrine for nasal congestion typically follow a randomized, double-blind, placebo-controlled design. This ensures that neither the participants nor the investigators know who is receiving the active drug or the placebo, minimizing bias.
References
- 1. college.acaai.org [college.acaai.org]
- 2. eurannallergyimm.com [eurannallergyimm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The origins of allergy from a systems approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. secure.medicalletter.org [secure.medicalletter.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Gepefrine
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of Gepefrine, a sympathomimetic medication. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals who handle this compound.
Chemical and Physical Properties of this compound
A comprehensive understanding of this compound's properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₉H₁₃NO[1][4][5][6] |
| Molar Mass | 151.21 g/mol [4][5][6] |
| Melting Point | 155-158 °C[4] |
| Appearance | Crystals from ethanol/hexane[4] |
| Solubility | Data not readily available, but its crystalline form from ethanol/hexane suggests some solubility in organic solvents. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the mandatory, step-by-step procedure for the safe disposal of this compound and associated materials. This process is designed to minimize exposure risk and ensure that all waste is handled in a compliant manner.
1. Personal Protective Equipment (PPE): Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE. This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or latex).[7]
-
Safety glasses or goggles.
-
A laboratory coat.
-
In situations where aerosols or dust may be generated, a respirator is required.[8]
2. Waste Segregation and Collection:
-
Identify and Segregate: All materials contaminated with this compound must be identified and segregated as hazardous chemical waste. This includes:
-
Unused or expired pure this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., vials, pipette tips, beakers).
-
Contaminated PPE (gloves, etc.).
-
Spill cleanup materials.
-
-
Dedicated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all this compound waste. The container must be labeled as "Hazardous Waste - this compound".
3. Management of Contaminated Materials:
-
Empty Containers: Containers that have held this compound must be treated as hazardous waste. To render a container "RCRA empty," it must be triple-rinsed with a suitable solvent.[2] The rinsate from this cleaning process must also be collected and managed as hazardous waste.
-
Spill Cleanup: In the event of a this compound spill, cordon off the area. Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain and absorb the spill.[8] All cleanup materials must be collected and placed in the designated hazardous waste container.
4. Storage of this compound Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should have secondary containment to prevent environmental release in case of a leak.
5. Final Disposal:
-
Do Not Sewer: Under no circumstances should this compound waste be disposed of down the drain.[2]
-
Engage a Licensed Waste Hauler: The disposal of this compound waste must be managed by a licensed and certified hazardous waste disposal company. This ensures that the waste is transported and treated at a permitted facility.
-
Incineration: The preferred method for the final destruction of pharmaceutical waste is high-temperature incineration by a licensed facility.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe and compliant disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Pharmaceuticals: Human & Environmental Health - The Environmental Advisor [sites.une.edu]
- 4. This compound [drugfuture.com]
- 5. GSRS [precision.fda.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Gepefrine
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial safety protocols and logistical plans for the handling of Gepefrine, a sympathomimetic agent. The following procedural guidance is designed to be a preferred resource for laboratory safety and chemical management.
Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Minimum Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side shields or goggles. A face shield is recommended if there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat. For procedures with a higher risk of exposure, a chemically resistant apron or suit is advised. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator (e.g., N95 or higher) is necessary. Work should be conducted in a fume hood whenever possible. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. All necessary equipment and safety materials, including spill kits, should be readily accessible.
-
Weighing and Transfer: Conduct all weighing and transfer operations of solid this compound within a chemical fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.
-
Solution Preparation: When preparing solutions, add this compound slowly to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard information.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Storage Requirements:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Consult the supplier's instructions for specific storage temperature recommendations. ChemScene suggests storing this compound at 2-8°C.[1]
Disposal Plan
The disposal of this compound and its associated waste must be conducted in accordance with local, state, and federal regulations.
Waste Segregation and Disposal:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, gloves, paper towels) in a designated, labeled hazardous waste container.
-
Liquid Waste: Dispose of unused this compound solutions in a labeled hazardous waste container. Do not pour down the drain.
-
Empty Containers: "RCRA empty" containers (those that have been triple-rinsed with a suitable solvent) may be disposed of as non-hazardous waste, depending on institutional policies. The rinsate should be collected as hazardous waste.
-
Take-Back Programs: Whenever possible, utilize community or institutional drug take-back programs for the disposal of unused medicines.[2][3][4]
Experimental Workflow
The following diagram illustrates a general experimental workflow for the use of this compound in a laboratory setting, from preparation to data analysis.
Caption: General laboratory workflow for experiments involving this compound.
This compound Signaling Pathway
This compound is a sympathomimetic agent, meaning it mimics the effects of endogenous agonists of the sympathetic nervous system, such as epinephrine (B1671497) and norepinephrine.[5][6] These agents typically exert their effects by interacting with adrenergic receptors, which are G-protein coupled receptors (GPCRs).[6][7] The diagram below illustrates a simplified, representative signaling pathway for a sympathomimetic agent acting on a beta-adrenergic receptor.
Caption: Simplified sympathomimetic signaling via a beta-adrenergic receptor.
References
- 1. chemscene.com [chemscene.com]
- 2. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 3. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Sympathomimetic drug - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
